Cyclopenol
Description
Properties
IUPAC Name |
(3S,3'R)-3'-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-19-15(21)12-7-2-3-8-13(12)18-16(22)17(19)14(23-17)10-5-4-6-11(20)9-10/h2-9,14,20H,1H3,(H,18,22)/t14-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDNYDPRCCDQQJ-PBHICJAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@H](O3)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20007-85-6 | |
| Record name | Cyclopenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20007-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q2498L80A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyclopenol: Structural Elucidation and Biosynthetic Protocols of a Fungal Benzodiazepine
Executive Summary
Cyclopenol is a biologically active alkaloid belonging to the benzodiazepine class, specifically a 7-membered 2,5-dioxopiperazine derivative.[1][2] Unlike the synthetic 1,4-benzodiazepines (e.g., diazepam) widely used in pharmacotherapy, this compound is a natural product synthesized primarily by Penicillium cyclopium and Penicillium viridicatum. Its structural uniqueness lies in the fusion of the diazepine ring with a spiro-epoxide moiety and a meta-hydroxylated phenyl ring.
This guide provides a rigorous technical breakdown of the this compound framework, its enzymatic biosynthesis involving a critical NIH-shift mechanism, and validated protocols for its isolation and characterization.
Structural Elucidation & Stereochemistry
The chemical identity of this compound is defined by its high degree of oxidation compared to its precursors. It is formally designated as (3S,3'R)-3'-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione .[3]
The Benzodiazepine Core
The scaffold consists of a 1,4-benzodiazepine-2,5-dione system. Uniquely, position 3 of the diazepine ring forms a spiro-junction with an epoxide (oxirane) ring. This spiro-epoxide feature is chemically reactive and essential for the molecule's biological profile.
Stereochemical Configuration
-
Chiral Centers: The molecule possesses specific stereocenters at the spiro-junction. The absolute configuration is generally accepted as (3S, 3'R).
-
Conformation: The seven-membered diazepine ring adopts a boat conformation to minimize steric strain imposed by the planar amide bonds and the spiro-epoxide.
Key Functional Groups for Identification
| Moiety | Chemical Significance | Spectroscopic Signature (Expected) |
| N-Methyl Group | Located at position 4; indicates methylation by SAM during biosynthesis. | Strong singlet in |
| Spiro-Epoxide | High ring strain; susceptible to nucleophilic attack. | Distinctive carbon shifts in |
| Phenolic Hydroxyl | Located at the meta position of the pendant phenyl ring. | Broad singlet (exchangeable with D |
Biosynthetic Mechanism
The biosynthesis of this compound is a compartmentalized process involving non-ribosomal peptide synthesis followed by sequential oxidative modifications.
The Pathway
The pathway begins with the condensation of Anthranilic acid and L-Phenylalanine to form the benzodiazepine core (Cyclopeptine), which is then dehydrogenated, epoxidized, and finally hydroxylated.
The NIH-Shift Phenomenon
A critical mechanistic feature in this compound biosynthesis is the conversion of Cyclopenin to This compound . This step is catalyzed by Cyclopenin m-hydroxylase , a mixed-function oxygenase.
-
Mechanism: The enzyme introduces a hydroxyl group at the meta position of the phenyl ring.
-
NIH-Shift: Studies using labeled isotopes have shown that this hydroxylation involves an "NIH-shift" (intramolecular migration of a proton/substituent), typical of arene oxide intermediates in aromatic hydroxylation. This confirms the involvement of a highly specific monooxygenase system dependent on molecular oxygen and a reducing cofactor (likely NADPH or similar).
Biosynthetic Pathway Diagram
Figure 1: Enzymatic cascade converting primary metabolites into the complex alkaloid this compound.
Extraction & Purification Protocols
Experimental Workflow
Reagents Required:
-
Penicillium cyclopium culture filtrate (7-10 days fermentation).
-
Ethyl Acetate (HPLC Grade).
-
Anhydrous Sodium Sulfate (Na
SO ). -
Silica Gel 60 (0.063-0.200 mm).
Step-by-Step Protocol:
-
Fermentation & Filtration:
-
Cultivate P. cyclopium on Raulin-Thom medium or Czapek-Dox agar.
-
After 10 days, separate the mycelium from the broth using vacuum filtration (Whatman No. 1).
-
Note: this compound is largely excreted into the medium, but extraction of the mycelium (after homogenization) can increase yield.
-
-
Liquid-Liquid Extraction:
-
Adjust the filtrate pH to 6.0–6.5.
-
Extract the filtrate three times with an equal volume of Ethyl Acetate (1:1 v/v).
-
Causality: Multiple extractions are required because the partition coefficient (
) of this compound is moderate; a single pass will leave significant product in the aqueous phase.
-
-
Drying & Concentration:
-
Combine organic layers.
-
Pass through a funnel containing anhydrous Na
SO to remove residual water. -
Evaporate solvent under reduced pressure (Rotary Evaporator) at
C. -
Safety: Do not exceed 45°C, as the epoxide ring is thermally sensitive.
-
-
Purification (Chromatography):
-
Resuspend the crude gum in a minimal volume of CHCl
. -
Load onto a Silica Gel 60 column.
-
Elute with a gradient of Benzene:Ethyl Acetate (or Toluene:EtOAc for lower toxicity) starting at 9:1 and moving to 1:1.
-
Cyclopenin typically elutes first, followed by the more polar This compound .
-
Isolation Workflow Diagram
Figure 2: Validated isolation workflow for recovery of this compound from fungal fermentation.
Analytical Characterization
To validate the isolation, one must confirm the structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4]
Mass Spectrometry[3][4]
-
Technique: LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight).[3]
-
Target Ion: [M+Na]
-
Expected m/z: 333.0865 (Calculated for C
H N O Na).[3] -
Interpretation: The presence of the sodium adduct is common in ESI. Fragmentation patterns often show loss of the epoxide oxygen or the pendant phenyl group.
NMR Validation Criteria
While exact shifts vary by solvent (typically CDCl
| Proton Type | Multiplicity | Diagnostic Value |
| Aromatic Protons | Multiplet | Must show integration for 9 protons total (4 on the benzodiazepine ring, 5 on the phenyl ring, though the meta-OH reduces this to 4 on the phenyl ring). |
| N-CH | Singlet | Sharp peak confirming the N-methylation. |
| Epoxide Protons | - | Note: In the spiro-fused system, there are no protons on the epoxide carbons themselves in this specific scaffold (as C3 is quaternary and C2' is part of the spiro system), but the stereochemistry affects the shift of nearby protons. |
| Hydroxyl (-OH) | Broad Singlet | Disappears upon D |
Pharmacological & Biological Context
This compound is not merely a metabolic waste product; it exhibits specific biological activities that make it a compound of interest for drug discovery, particularly in the realm of antibiotics and phytotoxins.
-
Antimicrobial Activity: It shows moderate activity against Gram-positive bacteria.
-
Phytotoxicity: It acts as a growth inhibitor in higher plants, likely by interacting with auxin signaling pathways or membrane integrity.
-
Mycotoxin Classification: While less toxic than aflatoxins, its presence in food crops (via Penicillium contamination) requires monitoring.
References
-
Nover, L., & Luckner, M. (1969).[5][6] Mixed functional oxygenations during the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids of Penicillium cyclopium Westling.[5][7] FEBS Letters.
-
PubChem. (n.d.).[3][8] this compound Compound Summary. National Library of Medicine.
-
Ishikawa, N., et al. (2014).[5] Non-heme dioxygenase catalyzes atypical oxidations of 6,7-bicyclic systems to form the 6,6-quinolone core of viridicatin-type fungal alkaloids.[5] Angewandte Chemie International Edition.
-
Kusano, M., et al. (2014). Gas chromatography-mass spectrometry (GC-MS) metabolite profiling of Penicillium species. ResearchGate.
Sources
- 1. (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum endogenous with the Chinese mangrove Bruguiera gymnorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H14N2O4 | CID 16681741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EC 1.14.11.81 [iubmb.qmul.ac.uk]
- 6. On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. higiene.unex.es [higiene.unex.es]
- 8. Cyclopropanol | C3H6O | CID 123361 - PubChem [pubchem.ncbi.nlm.nih.gov]
Deciphering the Cyclopenol Biosynthetic Pathway in Penicillium: A Technical Whitepaper on Fungal Benzodiazepine Alkaloids
Executive Summary
Fungi of the genus Penicillium are prolific producers of specialized secondary metabolites with profound pharmacological potential. Among these, the benzodiazepine alkaloids—specifically cyclopenin, cyclopenol, and their quinoline derivatives—represent a structurally unique class of compounds with diverse bioactivities. This whitepaper provides an in-depth mechanistic analysis of the this compound biosynthetic pathway, detailing the nonribosomal peptide synthetase (NRPS) driven assembly, the subsequent enzymatic tailoring cascade, and the genetic regulatory frameworks governing expression. Designed for researchers and drug development professionals, this guide synthesizes current genomic, biochemical, and analytical methodologies to facilitate the discovery and engineering of novel alkaloid scaffolds.
Molecular Architecture of the Biosynthetic Cascade
The biosynthesis of this compound is a highly coordinated, multi-step enzymatic process encoded within the nucleus of Penicillium species, such as P. cyclopium and P. palitans[1]. The pathway transforms two primary amino acid precursors into a complex, functionalized benzodiazepine core.
Precursor Activation and NRPS Assembly
The pathway initiates with the condensation of anthranilic acid and L-phenylalanine. This step is catalyzed by cyclopeptine synthetase , a multimodular nonribosomal peptide synthetase (NRPS). The NRPS utilizes an anthranilate-activating module to tether the aryl
Enzymatic Tailoring: Dehydrogenation and Epoxidation
Following the formation of the cyclopeptine scaffold, the molecule undergoes sequential oxidation:
-
Dehydrogenation : Cyclopeptine dehydrogenase introduces a double bond into the heterocyclic ring, generating dehydrocyclopeptine [3].
-
Epoxidation : Dehydrocyclopeptine epoxidase subsequently functionalizes the molecule by adding an epoxide bridge, resulting in cyclopenin [3].
Cytochrome P450-Mediated meta-Hydroxylation
The critical structural divergence that yields this compound is the meta-hydroxylation of the monoalkylated benzene ring of cyclopenin. Genomic mining in Penicillium palitans has linked this transformation to the vdo biosynthetic gene cluster (BGC). Specifically, the cytochrome P450 enzyme VdoD is responsible for the precise meta-hydroxylation of cyclopenin to form This compound [4].
Terminal Rearrangement
In mature fungal cultures, this compound can undergo a ring expansion and rearrangement to form the quinoline alkaloid viridicatol . This reaction is accompanied by the elimination of carbon dioxide and methylamine, catalyzed either spontaneously under acidic conditions or enzymatically by the cyclopenase enzyme VdoA [4].
Fig 1: The enzymatic cascade of this compound biosynthesis in Penicillium species.
Quantitative Data Summary: Pathway Enzymes and Cofactors
To facilitate heterologous expression and in vitro reconstitution efforts, the core biochemical parameters of the this compound pathway are summarized below.
| Enzymatic Step | Putative Gene / BGC | Substrate | Essential Cofactors / Co-substrates | Product |
| Cyclopeptine Synthetase | vdo cluster NRPS | Anthranilic Acid, L-Phe | ATP, SAM, Mg | Cyclopeptine |
| Cyclopeptine Dehydrogenase | vdo cluster | Cyclopeptine | NAD(P) | Dehydrocyclopeptine |
| Dehydrocyclopeptine Epoxidase | vdo cluster | Dehydrocyclopeptine | O | Cyclopenin |
| Cyclopenin m-Hydroxylase | vdoD (Cyt P450) | Cyclopenin | O | This compound |
| Cyclopenase | vdoA | This compound | None (- CO | Viridicatol |
Endogenous Regulation and Developmental Integration
The biosynthesis of this compound is not a constitutive process; it is tightly coupled to the morphological differentiation of the fungus. In P. cyclopium, the expression of the alkaloid biosynthetic enzymes is coordinated with the formation of conidiospores[5].
The Role of Uric Acid: Research has identified uric acid as a genuine, endogenous low-molecular-weight effector in Penicillium that stimulates the expression of these alkaloid BGCs[5]. During the transition from the exponential growth phase to the stationary/sporulation phase, intracellular uric acid levels rise, acting as a signaling molecule to upregulate the transcription of the NRPS cluster, thereby maximizing the metabolic flux toward this compound[5].
Self-Validating Experimental Protocol: Extraction and Quantification
To accurately study the this compound pathway, researchers must employ methodologies that account for matrix effects and definitively link metabolites to their genetic origins. The following protocol outlines a self-validating system for the elicitation, extraction, and LC-MS/MS quantification of this compound.
Step-by-Step Methodology
Step 1: Fungal Cultivation and Elicitation
-
Action: Inoculate Penicillium palitans (Wild-Type) and a
vdoD knockout mutant into a defined minimal liquid medium. Supplement the medium with 1 mM uric acid at 48 hours post-inoculation. -
Causality: The minimal medium prevents suppression of secondary metabolism often caused by nutrient-rich broths. The addition of uric acid artificially triggers the endogenous signaling cascade, forcing the early and robust transcription of the alkaloid gene cluster[5]. The
vdoD strain serves as a critical genetic negative control.
Step 2: Targeted Metabolite Extraction
-
Action: Harvest the culture broth at day 7. Adjust the pH to 6.5 and perform a liquid-liquid partition using an equal volume of Ethyl Acetate (EtOAc) three times. Pool the organic layers, dry over anhydrous Na
SO , and lyophilize. -
Causality: this compound is a moderately non-polar molecule. EtOAc provides the optimal dielectric constant to efficiently partition the benzodiazepine alkaloids away from highly polar primary metabolites (e.g., sugars, free amino acids) present in the aqueous broth, thereby minimizing ion suppression during mass spectrometry.
Step 3: LC-MS/MS Quantification (MRM Mode)
-
Action: Reconstitute the lyophilized extract in LC-grade Methanol. Spike the sample with a stable-isotope-labeled internal standard (e.g.,
-phenylalanine-derived this compound, if synthesized, or a closely related structural analog). Analyze via UPLC-ESI-MS/MS using a C18 reverse-phase column in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for cyclopenin and this compound. -
Causality: MRM mode filters out isobaric background noise, providing absolute specificity for the target mass transitions. The internal standard corrects for any analyte loss during the EtOAc extraction and compensates for ionization variations in the ESI source, ensuring quantitative trustworthiness.
Step 4: Genetic and Biochemical Validation
-
Action: Compare the chromatograms of the Wild-Type extract against the
vdoD extract. -
Causality: This step closes the validation loop. In the
vdoD strain, the this compound peak must be entirely absent, accompanied by a stoichiometric accumulation of its precursor, cyclopenin[4]. This definitively proves that the quantified peak is this compound and validates the in vivo function of the VdoD P450 enzyme.
Fig 2: Self-validating experimental workflow for this compound extraction and quantification.
Future Perspectives in Drug Development
Understanding the precise genetic and enzymatic boundaries of the this compound pathway opens the door to combinatorial biosynthesis. By swapping the anthranilate-activating NRPS modules[2] or engineering the active site of the VdoD cytochrome P450[4], researchers can generate novel, non-natural benzodiazepine derivatives with optimized pharmacological profiles, bypassing the limitations of traditional synthetic chemistry.
References
-
Nuclear inheritance of the biosynthesis of cyclopenin and this compound in Penicillium cyclopium Source: PubMed / NIH[Link]
-
Uric Acid Is a Genuine Metabolite of Penicillium cyclopium and Stimulates the Expression of Alkaloid Biosynthesis in This Fungus Source: PubMed Central / NIH[Link]
-
Anthranilate-Activating Modules from Fungal Nonribosomal Peptide Assembly Lines Source: Biochemistry / ACS Publications[Link]
-
Biosynthesis of Viridicatol in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation at a Monoalkylated Benzene Ring Source: PubMed / NIH[Link]
-
Biosynthesis of benzodiazepine alkaloids in P. cyclopium (according to Luckner 1980) Source: ResearchGate[Link]
Sources
- 1. Nuclear inheritance of the biosynthesis of cyclopenin and this compound in Penicillium cyclopium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Viridicatol in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation at a Monoalkylated Benzene Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uric Acid Is a Genuine Metabolite of Penicillium cyclopium and Stimulates the Expression of Alkaloid Biosynthesis in This Fungus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Secondary Metabolome of Penicillium cyclopium: Biosynthetic Pathways, Profiling, and Pharmacological Potential
Executive Summary
Penicillium cyclopium is a ubiquitous filamentous fungus distinguished by its prolific and highly regulated secondary metabolism. For drug development professionals and mycologists, the extrolites (secondary metabolites) produced by this species represent a rich library of bioactive scaffolds, particularly within the benzodiazepine and quinoline alkaloid classes[1]. This technical whitepaper provides an in-depth analysis of the P. cyclopium secondary metabolome, detailing the mechanistic logic of its biosynthetic pathways, the endogenous signaling loops that regulate them, and a self-validating analytical workflow for advanced LC-MS/MS metabolic profiling.
The Core Metabolite Profile
The secondary metabolome of P. cyclopium is dominated by nitrogen-containing alkaloids and polyketides, which serve as ecological effectors and hold significant pharmacological promise[2]. Viridicatin derivatives, for instance, have demonstrated potent inhibition of TNF-α-induced HIV replication[3].
To facilitate targeted profiling, the quantitative and qualitative characteristics of the key metabolites are summarized below:
| Metabolite | Chemical Class | Biological / Ecological Role | MS Ionization Mode |
| Cyclopenin | Benzodiazepine Alkaloid | Phytotoxin, Antimicrobial | ESI+ |
| Cyclopenol | Benzodiazepine Alkaloid | Phytotoxin, Antimicrobial | ESI+ |
| Viridicatin | Quinoline Alkaloid | Antimicrobial, Precursor to HIV inhibitors | ESI+ |
| Viridicatol | Quinoline Alkaloid | Antimicrobial | ESI+ |
| Penicillic Acid | Polyketide | Mycotoxin, Antibacterial | ESI- |
| Uric Acid | Purine Derivative | Endogenous Signaling Effector | ESI- |
Biosynthetic Logic and Enzymatic Machinery
The formation of the cyclopenin-viridicatin alkaloid group in P. cyclopium is a textbook model of secondary product formation, characterized by specific enzyme induction during the transition from the trophophase (growth) to the idiophase (production)[1].
The Enzymatic Cascade
The biosynthesis originates from primary metabolic precursors—specifically, anthranilic acid and L-phenylalanine. The cascade is driven by a highly coordinated multi-enzyme complex:
-
Cyclopeptine Synthetase : Catalyzes the condensation of the precursors into the cyclic dipeptide cyclopeptine.
-
Cyclopeptine Dehydrogenase : Desaturates the intermediate to form dehydrocyclopeptine.
-
Dehydrocyclopeptine Epoxidase : Introduces an epoxide group, yielding the first major benzodiazepine, cyclopenin.
-
Cyclopenin m-Hydroxylase : Hydroxylates cyclopenin to form this compound.
-
Cyclopenase : A specialized enzyme localized in the conidia that catalyzes the ring contraction of the benzodiazepines (cyclopenin/cyclopenol) into the quinoline alkaloids (viridicatin/viridicatol)[1],[3].
Biosynthetic pathway of benzodiazepine and quinoline alkaloids in P. cyclopium.
The Uric Acid Feedback Loop
A fascinating aspect of P. cyclopium metabolism is its self-regulating signaling network. Uric acid acts as an endogenous, low-molecular-weight effector that stimulates alkaloid biosynthesis[3].
The Mechanistic Causality: Uric acid does not upregulate the in vitro activity of cyclopeptine synthetase directly. Instead, it depresses the capacity of the hyphal vacuoles to uptake L-phenylalanine. Because L-phenylalanine is normally sequestered in the vacuole, this inhibition forces the amino acid to accumulate in the cytoplasm. The resulting high cytoplasmic concentration of L-phenylalanine drives the biosynthetic flux through cyclopeptine synthetase, massively increasing alkaloid production[3].
Analytical Workflows: LC-MS/MS Profiling
To capture the dynamic secondary metabolome of P. cyclopium, researchers must employ high-resolution LC-MS/MS coupled with molecular networking (e.g., GNPS)[4],[2].
Self-validating LC-MS/MS analytical workflow for secondary metabolite profiling.
Self-Validating Experimental Protocol: Extraction and Profiling
To ensure data integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an internal checkpoint to guarantee trustworthiness.
Step 1: Cultivation and Idiophase Induction
-
Action: Culture P. cyclopium conidiospores at 24°C in a minimal medium (sucrose, glucose, ammonium tartrate) adjusted to pH 5.5[3].
-
Causality: Nutrient limitation in minimal media triggers the derepression of secondary metabolite gene clusters. A slightly acidic pH mimics the natural ecological niche, optimizing the activity of the cyclopeptine synthetase complex.
-
Validation Checkpoint: Monitor the culture pH daily. A rapid drop indicates active primary metabolism (organic acid secretion); subsequent stabilization indicates the successful shift to the idiophase (secondary metabolism). Do not proceed to extraction until pH stabilization is confirmed.
Step 2: Metabolite Extraction
-
Action: Harvest the mycelia and broth. Homogenize and extract using a 1:1 mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH).
-
Causality: EtOAc efficiently partitions non-polar quinoline alkaloids (viridicatin), while the addition of MeOH ensures the recovery of polar precursors (anthranilic acid) and signaling molecules (uric acid)[3],[2].
-
Validation Checkpoint: Spike the raw homogenate with an isotopically labeled internal standard (e.g.,
C-phenylalanine) prior to solvent addition. Post-extraction recovery must exceed 85% to validate extraction completeness.
Step 3: Ultrafiltration (Critical Step)
-
Action: Pass the crude extract through a 3-kDa molecular weight cutoff ultrafilter[3].
-
Causality: This step physically removes high-molecular-weight structural proteins and active enzymes (specifically cyclopenase). If cyclopenase is left in the extract, it will continue to convert cyclopenin to viridicatin ex vivo, destroying the true physiological snapshot of the metabolome.
Step 4: UHPLC-ESI-QTOF MS/MS Analysis
-
Action: Inject 5 µL of the ultrafiltrate onto a C18 column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid. Run in both ESI+ and ESI- modes.
-
Causality: The acidic modifier (0.1% Formic Acid) ensures the protonation of basic nitrogenous alkaloids (cyclopenin, viridicatin) for optimal ionization in ESI+ mode, while ESI- captures acidic polyketides like penicillic acid[4],[2].
-
Validation Checkpoint: Inject a blank and a known standard mix (cyclopenin/viridicatin) every 10 samples. The system is validated only if retention time drift is < 0.1 min and mass accuracy error is < 5 ppm.
Step 5: Data Processing via GNPS
-
Action: Export the MS/MS data to the Global Natural Products Social (GNPS) molecular networking platform[4].
-
Causality: GNPS groups structurally related analogs based on MS/MS fragmentation patterns, allowing researchers to easily identify novel derivatives of the cyclopenin-viridicatin scaffold even if they are not present in standard spectral libraries.
Pharmacological Implications
The rigorous profiling of P. cyclopium secondary metabolites is not merely an academic exercise. The evolutionary pressure that shaped these compounds has resulted in highly specific biological activities. The quinoline alkaloid viridicatin and its derivatives (e.g., 3-O-methyl viridicatin) are currently being investigated as potent antiviral agents and modulators of the human immune response[3]. By understanding the vacuolar signaling mechanisms (such as the uric acid loop) and employing self-validating analytical workflows, drug development professionals can optimize the biomanufacturing of these complex scaffolds for next-generation therapeutics.
References
-
Luckner, M. (1980). Alkaloid Biosynthesis in Penicillium cyclopium--Does It Reflect General Features of Secondary Metabolism? Journal of Natural Products (acs.org). 1
-
Klemke, C., et al. (2002). Uric Acid Is a Genuine Metabolite of Penicillium cyclopium and Stimulates the Expression of Alkaloid Biosynthesis in This Fungus. Applied and Environmental Microbiology (nih.gov).3
-
Prencipe, S., et al. (2023). Detection of Penicillium-Toxins in Nuts Commercialized in Italy Through LC-MS/MS Analyses. Toxins (researchgate.net). 2
-
Zhang, Y., et al. (2024). Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021–2023). Marine Drugs (nih.gov). 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Uric Acid Is a Genuine Metabolite of Penicillium cyclopium and Stimulates the Expression of Alkaloid Biosynthesis in This Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopenol: Mechanistic Insights & Antimicrobial Potential
Executive Summary
Cyclopenol (C₁₇H₁₄N₂O₄ ) is a benzodiazepine alkaloid secondary metabolite predominantly isolated from Penicillium cyclopium and Penicillium sclerotiorum. While benzodiazepines are clinically ubiquitous as anxiolytics targeting mammalian GABA_A receptors, this compound exhibits a distinct pharmacological profile in microbial systems.
This guide analyzes the antimicrobial mechanism of action (MOA) of this compound, distinguishing it from its mammalian sedative counterparts. Current data suggests a pleiotropic mechanism primarily driven by membrane destabilization and metabolic uncoupling, rather than a single "lock-and-key" enzymatic inhibition. This document outlines the structural basis of this activity, the specific physiological effects on target cells, and a validated experimental framework for elucidating its precise molecular interactions in drug development pipelines.
Chemical Architecture & Biosynthetic Origin
Understanding the MOA requires dissecting the scaffold. This compound is a 7-membered 2,5-dioxopiperazine derivative.[1] Its amphiphilic nature is critical to its ability to interact with lipid bilayers.
-
Core Scaffold: Benzodiazepine ring system fused with a quinazoline-like moiety.
-
Biosynthesis: Synthesized from anthranilic acid and L-phenylalanine .
-
Activation Step: The conversion of the precursor Cyclopenin to This compound is catalyzed by the enzyme Cyclopenase (an oxygenase). This hydroxylation is pivotal, increasing polarity and altering the compound's solubility and membrane-binding kinetics.
Biosynthetic Pathway Visualization
The following diagram illustrates the enzymatic flow from primary metabolites to the active this compound scaffold.
Caption: Enzymatic cascade converting amino acid precursors into the active benzodiazepine alkaloid this compound.
Mechanism of Action (MOA): The Multi-Hit Hypothesis
Unlike beta-lactams that target specific Penicillin-Binding Proteins (PBPs), this compound's antimicrobial activity appears to be membrane-active and metabolically disruptive .
Primary Target: The Cytoplasmic Membrane
The benzodiazepine scaffold possesses a specific lipophilicity (LogP) that allows it to partition into the bacterial cell membrane.
-
Insertion: The molecule inserts into the phospholipid bilayer.
-
Destabilization: This insertion disrupts the tight packing of the acyl chains, increasing membrane fluidity.
-
Depolarization: The structural disruption leads to the dissipation of the Proton Motive Force (PMF).
-
Leakage: In Gram-positive bacteria (e.g., Staphylococcus aureus), which lack an outer membrane, this leads to the leakage of intracellular ions (K+) and essential metabolites.
Secondary Consequence: Metabolic Uncoupling
The loss of membrane integrity has immediate downstream metabolic consequences:
-
ATP Depletion: The F1F0-ATPase cannot generate ATP without a proton gradient.
-
Macromolecular Arrest: Protein and DNA synthesis halt not due to direct enzymatic inhibition, but due to energy starvation.
MOA Signaling Pathway
Caption: The cascade of this compound-induced cytotoxicity, initiating at the membrane and resulting in metabolic collapse.
Antimicrobial Spectrum & Efficacy
This compound demonstrates a defined spectrum of activity, largely dictated by the permeability of the target organism's cell envelope.
| Organism Class | Representative Strains | Susceptibility | Rationale |
| Gram-Positive Bacteria | Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis | High (MIC 15–30 µg/mL) | Lack of outer membrane allows direct access to the cytoplasmic membrane. |
| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Low/Moderate | The Lipopolysaccharide (LPS) outer membrane acts as a barrier to the hydrophobic scaffold. |
| Fungi | Candida albicans, Penicillium spp. | Moderate | Ergosterol-containing membranes may interact differently; self-inhibition observed in producer strains. |
Experimental Validation Framework
As a scientist, you must validate the MOA to rule out off-target effects. The following workflow is designed to confirm the "Membrane vs. Target" hypothesis.
Protocol 1: Membrane Potential Assay (DiSC3(5))
Objective: Determine if this compound dissipates the membrane potential (Δψ).
-
Preparation: Grow S. aureus to mid-log phase. Wash and resuspend in HEPES buffer.
-
Loading: Add DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) to a final concentration of 1 µM. Incubate until fluorescence quenches (dye enters energized cells).
-
Treatment: Inject this compound at 1x, 2x, and 4x MIC.
-
Readout: Monitor fluorescence increase. A rapid spike indicates depolarization (dye release).
-
Control: Use Nisin or Valinomycin as a positive control.
-
Protocol 2: Macromolecular Synthesis Assay
Objective: Distinguish between direct inhibition (e.g., ribosome binding) and indirect shutdown (energy depletion).
-
Radiolabeling: Treat cultures with radioactive precursors:
-
[³H]-Thymidine (DNA)
-
[³H]-Uridine (RNA)
-
[³H]-Leucine (Protein)
-
-
Kinetics: Add this compound and measure incorporation over 60 minutes.
-
Interpretation:
-
Specific Target: Inhibition of ONE pathway (e.g., only Leucine) suggests a ribosome/enzyme target.
-
Membrane/Energy: Simultaneous inhibition of ALL pathways suggests ATP depletion/membrane damage. (Expected result for this compound) .
-
Validation Workflow Diagram
Caption: Decision tree for experimentally verifying this compound's mechanism of action in the lab.
Challenges & Future Outlook
While this compound shows promise as a lead scaffold, several hurdles exist for clinical translation:
-
Selectivity: The membrane-active mechanism risks toxicity to mammalian cells (erythrocytes). Hemolysis assays are mandatory early in development.
-
Stability: The 7-membered diazepine ring can be hydrolytically unstable under acidic conditions (stomach pH).
-
Synthesis: While fermentation yields are decent, total synthesis allows for the introduction of halogen atoms (Cl, F) to the aromatic ring, potentially improving potency and metabolic stability.
References
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]
-
Nover, L., & Luckner, M. (1969).[2] On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium Westling. European Journal of Biochemistry. [Link]
-
Li, J., et al. (2014). (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum.[1] Marine Drugs/ResearchGate. [Link]
-
Ulfah, A. J., et al. (2024). The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus. Pharmacy Education. [Link](Cited for comparative membrane disruption protocols).
-
Cushnie, T. P., & Lamb, A. J. (2011). Recent advances in understanding the antibacterial properties of flavonoids. International Journal of Antimicrobial Agents. [Link](Cited for general polyphenol/alkaloid membrane mechanisms).
Sources
- 1. (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum endogenous with the Chinese mangrove Bruguiera gymnorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical and Biosynthetic Divergence of Cyclopenin and Cyclopenol: A Technical Guide
Executive Summary
Cyclopenin and cyclopenol are structurally related benzodiazepine alkaloids predominantly produced by fungal species within the genus Penicillium (e.g., P. cyclopium, P. citrinum). While they share a unique spiro-fused benzodiazepine-oxirane core, their chemical divergence—dictated by a single enzymatic hydroxylation event—profoundly impacts their polarity, downstream biosynthetic fate, and pharmacological potential. This whitepaper provides an in-depth analysis of their chemical differences, biosynthetic pathways, and the field-proven methodologies required for their isolation and characterization.
Structural & Chemical Divergence
The fundamental chemical difference between cyclopenin and this compound lies in a single oxygen atom located on the pendant aromatic ring.
-
Cyclopenin features an unsubstituted phenyl group attached to the spiro-oxirane-benzodiazepine core 1[1].
-
This compound is the meta-hydroxylated derivative of cyclopenin, possessing a phenol moiety instead of a standard phenyl ring 2[2].
This seemingly minor modification significantly alters the hydrogen-bonding capacity and polarity of the molecule, which dictates the chromatographic strategies required to separate them.
Quantitative Chemical Comparison
| Property | Cyclopenin | This compound |
| Molecular Formula | C₁₇H₁₄N₂O₃ | C₁₇H₁₄N₂O₄ |
| Molecular Weight | 294.30 g/mol | 310.30 g/mol |
| Exact Monoisotopic Mass | 294.10044 Da | 310.09536 Da |
| PubChem CID | 271117 | 16681741 |
| Key Structural Feature | Unsubstituted phenyl ring | meta-Hydroxylated phenyl ring |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 4 |
Biosynthetic Pathways & Enzymatic Mechanisms
The biosynthesis of both alkaloids begins with the condensation of anthranilic acid and L-phenylalanine, facilitated by a non-ribosomal peptide synthetase (NRPS), followed by N-methylation (via L-methionine) to form the cyclic dipeptide cyclopeptin 3[3].
The divergence occurs at the late stages of oxidation. Dehydrocyclopeptin undergoes epoxidation to form cyclopenin . Subsequently, cyclopenin is converted to This compound via a highly specific mixed-function oxygenase. Isotopic labeling studies using ¹⁸O₂ have proven that the meta-hydroxyl group in this compound is derived directly from molecular oxygen. Crucially, this enzymatic hydroxylation induces an NIH shift —a mechanistic rearrangement where the hydrogen atom originally at the meta position migrates to the adjacent ortho position during the addition of the hydroxyl group 4[4].
Fig 1. Biosynthetic pathway of cyclopenin and this compound in Penicillium species.
Note: Both cyclopenin and this compound act as direct precursors to the quinoline alkaloids viridicatin and viridicatol, respectively, through the ring-expanding action of the enzyme cyclopenase.
Experimental Methodologies: Isolation and Characterization
Isolating these two closely related compounds requires exploiting their slight polarity differences. The following protocol outlines a self-validating workflow designed to prevent column fouling while ensuring high-purity recovery 5[5].
Step-by-Step Isolation Protocol
-
Submerged Fermentation: Cultivate Penicillium sp. in liquid broth for 7–14 days.
-
Causality: Submerged conditions allow for controlled, continuous aeration, which is strictly required because the epoxidase and m-hydroxylase enzymes responsible for synthesizing cyclopenin and this compound are highly oxygen-dependent.
-
-
Liquid-Liquid Extraction: Partition the filtered fermentation broth with Ethyl Acetate (EtOAc).
-
Causality: EtOAc is the optimal solvent for intermediate-polarity alkaloids. It efficiently extracts the benzodiazepine core while leaving highly polar primary metabolites (e.g., sugars, free amino acids) in the discarded aqueous phase.
-
-
Size Exclusion Chromatography (SEC): Pass the concentrated EtOAc extract through a Sephadex LH-20 column, eluting with an isocratic mixture of CH₂Cl₂/MeOH (1:1).
-
Causality: SEC separates molecules based on hydrodynamic volume. This is a mandatory cleanup step to remove high-molecular-weight lipids and polymeric fungal pigments that would otherwise irreversibly bind to and foul expensive reverse-phase HPLC columns.
-
-
Semi-Preparative HPLC: Resolve the alkaloid fraction using a C18 reverse-phase column with a gradient of H₂O and Acetonitrile (MeCN).
-
Causality: Reverse-phase chromatography exploits the single hydroxyl group difference. Because this compound contains an additional hydrogen-bond donor (-OH), it is more polar and will consistently elute earlier than the more hydrophobic cyclopenin.
-
-
Self-Validation via LC-HRMS: Confirm the isolated fractions using High-Resolution Mass Spectrometry.
-
Validation Metric: Cyclopenin must yield an [M+H]⁺ peak at m/z 295.1077. This compound must yield an [M+H]⁺ peak at m/z 311.1026. The exact mass difference of 15.9949 Da (one oxygen atom) mathematically validates the successful separation of the two analogs.
-
Fig 2. Self-validating isolation workflow for fungal benzodiazepine alkaloids.
Biological Activities & Pharmacological Potential
Historically recognized for their phytotoxic properties (inhibiting root growth in certain plant species), cyclopenin and this compound have recently garnered attention in modern drug discovery. Recent bioguided screening of Penicillium citrinum extracts identified cyclopenin analogues as potential inhibitors of the SARS-CoV-2 Main Protease (Mpro) 5[5]. The unique spiro-oxirane ring serves as a reactive pharmacophore, making these compounds highly valuable scaffolds for semi-synthetic drug development.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium Westling Source: PubMed - NIH URL
- MIXED FUNCTIONAL OXYGENATIONS DURING THE BIOSYNTHESIS OF CYCLOPENIN AND this compound Source: FEBS Letters URL
- Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34 Source: PMC - NIH URL
Sources
- 1. Cyclopenin | C17H14N2O3 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C17H14N2O4 | CID 16681741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. higiene.unex.es [higiene.unex.es]
- 5. Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34 - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopenol and Cyclopenin Analogues as SARS-CoV-2 Mpro Inhibitors: A Technical Guide to Discovery, Mechanism, and Therapeutic Potential
Executive Summary
The ongoing evolution of SARS-CoV-2 necessitates the continuous discovery of novel, small-molecule antiviral therapeutics. The Main Protease (Mpro, also known as 3CLpro) remains a premier pharmacological target due to its indispensable role in viral replication and its high structural conservation across coronavirus variants. This technical guide examines the discovery, isolation, and mechanistic profiling of cyclopenol and cyclopenin analogues—a class of benzodiazepine alkaloids derived from the endophytic fungus Penicillium citrinum TDPEF34. Exhibiting potent in vitro inhibitory activity (IC50 range of 0.36–0.89 µM) comparable to the established reference inhibitor GC376 [1], these natural products offer a promising, novel chemical scaffold for the development of next-generation COVID-19 therapeutics.
The Rationale: Mpro as a Target and Endophytic Fungi as a Source
Causality of Targeting SARS-CoV-2 Mpro
Mpro is a cysteine protease responsible for cleaving the viral polyproteins (pp1a and pp1ab) at 11 distinct sites, yielding non-structural proteins (NSPs) essential for the assembly of the viral replication-transcription complex.
-
Target Exclusivity: Mpro exclusively recognizes the sequence Leu-Gln↓(Ser/Ala/Gly), a cleavage specificity not found in any known human host proteases. This minimizes the risk of off-target toxicity, making it an ideal candidate for competitive inhibition.
-
Structural Conservation: The catalytic dyad (Cys145 and His41) and the substrate-binding pockets (S1, S2, and S4) are highly conserved, reducing the likelihood of resistance mutations rendering the drug ineffective.
The Endophytic Advantage
Endophytic fungi, such as Penicillium citrinum, reside within the tissues of host plants (e.g., the Date Palm tree root) and are subjected to unique evolutionary pressures. This symbiotic environment forces the biosynthesis of structurally complex, bioactive secondary metabolites to defend against competing microbes. Interrogating these fungal extract libraries provides access to novel chemotypes—such as 7-membered 2,5-dioxopiperazine alkaloids—that synthetic libraries often lack [1].
Bio-Guided Isolation Workflow: A Self-Validating System
To isolate the active pharmaceutical ingredients without wasting resources on inactive structural analogs, a bio-guided fractionation workflow is employed. This self-validating protocol ensures that chemical purification is strictly driven by biological efficacy.
Step-by-Step Methodology
-
Large-Scale Fermentation: P. citrinum TDPEF34 is cultured in a large-scale static liquid fermentation system. Causality: Controlled nutrient depletion triggers the secondary metabolic pathways required for alkaloid biosynthesis.
-
Crude Extraction: The fermentation broth is exhaustively extracted using ethyl acetate (EtOAc). Causality: EtOAc efficiently captures moderately polar to non-polar metabolites while leaving highly polar, biologically inert contaminants (e.g., complex sugars) in the aqueous phase.
-
Primary Mpro Screening: The crude extract is subjected to an initial Mpro inhibition assay. Extracts demonstrating >80% enzyme inhibition at 10 μg/mL are selected for downstream processing.
-
Solvent Partitioning: The active extract is partitioned using dichloromethane (DCM) and EtOAc. Causality: Benzodiazepine alkaloids partition preferentially into these fractions due to their specific lipophilicity.
-
Chromatographic Purification: The active fractions undergo silica gel column chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC). Causality: This resolves the complex mixture into pure, single chemical entities (Compounds 1–4).
-
Structural Elucidation: High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy confirm the exact stereochemistry of the isolated this compound and cyclopenin analogues.
Bio-guided isolation workflow of this compound analogues from P. citrinum TDPEF34.
Structural and Mechanistic Profiling of this compound Analogues
In Vitro FRET Assay Methodology
To quantify the inhibitory potency of the isolated compounds, a Förster Resonance Energy Transfer (FRET) assay is utilized. This assay provides a real-time, kinetic readout of enzyme activity.
Protocol:
-
Enzyme Preparation: Recombinant SARS-CoV-2 Mpro is diluted in an assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) to maintain the active dimeric state of the protease.
-
Inhibitor Incubation: The isolated compounds (or the positive control, GC376) are pre-incubated with the Mpro enzyme for 15–30 minutes at 37°C. Causality: Pre-incubation allows the small molecules to achieve thermodynamic equilibrium within the active site prior to substrate introduction.
-
Substrate Addition: A fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS) is added to initiate the reaction. Causality: In the intact peptide, the DABCYL quencher suppresses the EDANS fluorophore. Upon specific cleavage by active Mpro, the fluorophore is released, generating a signal at λem = 490 nm.
-
Kinetic Measurement: Fluorescence velocity is monitored. A reduction in signal velocity relative to a vehicle control indicates enzyme inhibition. Serial dilutions of the compounds are used to calculate the IC50 values.
Quantitative Data Presentation
The bio-guided isolation yielded four primary compounds. Compounds 1, 2, and 4 demonstrated significant in vitro inhibitory activity, rivaling the positive control GC376 (a well-documented dipeptidyl bisulfite prodrug known for its potent Mpro inhibition) [1] [2].
| Compound | Chemical Classification | IC50 (µM) | Relative Potency Profile |
| Compound 4 (Cyclopenin analogue) | Benzodiazepine Alkaloid | 0.39 ± 0.04 | Potent (Comparable to Control) |
| Compound 1 ((+)-Cyclopenol) | Benzodiazepine Alkaloid | 0.40 ± 0.01 | Potent (Comparable to Control) |
| Compound 2 | Benzodiazepine Alkaloid | 0.89 ± 0.02 | Moderate |
| Compound 3 | Benzodiazepine Alkaloid | > 1.00 (70% at 10µM) | Weak |
| GC376 (Positive Control) | Dipeptidyl Bisulfite Prodrug | ~0.36 - 0.40 | Baseline Reference |
Molecular Docking and Dynamics
To understand the causality behind the high potency of Compounds 1 and 4, in silico molecular docking and molecular dynamic (MD) simulations are employed against the Mpro crystal structure.
-
Binding Mechanism: The this compound scaffold achieves stable binding within the Mpro active site through a robust network of hydrogen bonds and hydrophobic interactions.
-
Key Residue Interactions: The compounds effectively occupy the S1 and S2 sub-pockets, forming critical H-bonds with catalytic residues (such as Cys145, Gly143, and Glu166). This competitive steric hindrance prevents the viral polyprotein from accessing the catalytic dyad, thereby arresting viral replication.
Mechanism of SARS-CoV-2 Mpro inhibition by this compound analogues halting viral replication.
Pharmacokinetics and ADMET Profiling
A critical failure point in drug development is poor pharmacokinetics. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of the isolated cyclopenins indicates highly favorable drug-likeness. The 7-membered 2,5-dioxopiperazine ring provides an optimal balance of lipophilicity and molecular weight, suggesting excellent cell membrane permeability and oral bioavailability potential without the severe cytotoxic liabilities often associated with synthetic chemotherapeutics[1].
Conclusion and Future Directions
The bio-guided isolation of this compound and cyclopenin analogues from Penicillium citrinum TDPEF34 has unveiled a highly potent class of non-peptidomimetic SARS-CoV-2 Mpro inhibitors. With IC50 values matching the industry-standard GC376 and favorable predicted ADMET properties, these benzodiazepine alkaloids represent a highly viable scaffold for structural optimization. Future workflows must prioritize in vivo pharmacokinetic validation in mammalian models and X-ray crystallographic resolution of the this compound-Mpro complex to guide rational, structure-based drug design.
References
-
Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34. Biomolecules.[Link]
-
Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies. European Journal of Medicinal Chemistry.[Link]
Technical Guide: Natural Sources and Isolation of Cyclopenol Alkaloid
Executive Summary
Cyclopenol is a 7-membered 2,5-dioxopiperazine alkaloid belonging to the benzodiazepine class of fungal secondary metabolites. Unlike synthetic benzodiazepines (e.g., diazepam) which are widely used as anxiolytics, this compound exhibits a distinct pharmacological profile, including significant inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) —a key target for type 2 diabetes and obesity therapeutics—and phytotoxic activity.
This guide provides a comprehensive technical analysis of this compound's natural origins, specifically within the genus Penicillium. It details the biosynthetic machinery responsible for its formation from anthranilic acid and L-phenylalanine and presents a validated, self-contained protocol for its extraction, isolation, and structural characterization.
Botanical and Mycological Origins
This compound is predominantly produced by fasciculate Penicillium species. While originally isolated from Penicillium cyclopium (now often taxonomically aligned with P. aurantiogriseum or P. viridicatum), recent screening of endophytic fungi has expanded the known producer base.
Table 1: Primary Fungal Sources of this compound
| Organism | Strain Type | Habitat | Co-Metabolites | Reference |
| Penicillium cyclopium | Wild Type | Soil, Foodstuffs | Cyclopenin, Viridicatin | [1] |
| Penicillium viridicatum | Wild Type | Cereal Grains | Viridicatol, Ochratoxin A | [2] |
| Penicillium sclerotiorum | Endophyte | Mangrove (Bruguiera gymnorrhiza) | Penicillenol, Sclerotiorin | [3] |
| Penicillium crustosum | Pathogen | Pome Fruits | Penitrem A, Roquefortine C | [4] |
Technical Insight: The co-occurrence of cyclopenin is critical. Cyclopenin is the direct biosynthetic precursor to this compound. In many strains, the enzyme cyclopenase further converts this compound into viridicatol (a quinoline alkaloid). To maximize this compound yield, fermentation must be terminated before the onset of extensive cyclopenase activity, or strains lacking this enzyme must be selected.
Biosynthetic Machinery
The biosynthesis of this compound is a compartmentalized process involving a Non-Ribosomal Peptide Synthetase (NRPS) followed by a series of oxidative modifications.
The Pathway
-
Condensation: Anthranilic acid and L-Phenylalanine are condensed by an NRPS (likely cyclopeptine synthetase ) to form Cyclopeptine .
-
Dehydrogenation: Cyclopeptine is desaturated to Dehydrocyclopeptine by cyclopeptine dehydrogenase .
-
Epoxidation: An epoxide ring is introduced to form Cyclopenin via dehydrocyclopeptine epoxidase .
-
Hydroxylation: The final step involves the m-hydroxylation of the phenyl ring by Cyclopenin m-hydroxylase , yielding This compound .
Enzymatic Regulation
The conversion of cyclopenin to this compound is catalyzed by a mixed-function oxygenase requiring molecular oxygen and a reduced cofactor (NADPH). This step is stereoselective.
Figure 1: Biosynthetic pathway of this compound from amino acid precursors to the target alkaloid.
Extraction and Isolation Methodologies
The following protocol is designed for the isolation of this compound from Penicillium sclerotiorum or P. cyclopium liquid cultures. This method prioritizes the separation of this compound from its precursor, cyclopenin.
Materials
-
Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), n-Hexane, Chloroform (
). -
Stationary Phase: Silica gel 60 (0.040–0.063 mm, Merck).
-
Equipment: Rotary evaporator, UV lamp (254/365 nm).
Protocol: Step-by-Step
-
Fermentation: Cultivate the fungus in Potato Dextrose Broth (PDB) or Raulin-Thom medium at 25-28°C for 14–21 days under static conditions.
-
Filtration: Separate the mycelium from the culture broth using cheesecloth or Whatman No. 1 filter paper.
-
Note: this compound is excreted into the medium; however, extracting the mycelium with acetone is recommended to recover intracellular metabolites.
-
-
Liquid-Liquid Extraction:
-
Adjust broth pH to 7.0.
-
Extract the broth three times with an equal volume of Ethyl Acetate (EtOAc) .
-
Combine organic layers and dry over anhydrous
. -
Concentrate under reduced pressure (rotary evaporator, <40°C) to yield the crude extract.
-
-
Fractionation (Silica Gel Chromatography):
-
Load the crude extract onto a silica gel column packed in n-hexane.
-
Elution Gradient: Start with n-hexane:EtOAc (9:1) and gradually increase polarity to 100% EtOAc, then EtOAc:MeOH (9:1).
-
Monitoring: Collect fractions and monitor via TLC. This compound typically elutes in fractions with moderate polarity (e.g., n-hexane:EtOAc 1:1 to 4:6).
-
-
Purification (Recrystallization):
-
Pool fractions containing the target spot (
in :MeOH 9:1). -
Recrystallize from Methanol or Acetone/Petroleum Ether to yield colorless crystals.
-
Figure 2: Isolation workflow for this compound from fungal fermentation broth.
Structural Characterization
Verification of the isolated compound requires spectroscopic analysis. The following data points are diagnostic for this compound (
Table 2: Diagnostic Spectroscopic Data
| Technique | Parameter | Diagnostic Signal | Interpretation |
| UV-Vis | 215, 285 nm | Benzodiazepine chromophore | |
| 1H-NMR | N-Methyl group | ||
| 1H-NMR | H-10 | Methine proton at the epoxide ring | |
| 13C-NMR | C=O | Amide carbonyls at C-2 and C-5 | |
| MS | ESI-MS ( | m/z 311.1 | Consistent with MW 310.3 |
Critical Distinction: To distinguish this compound from cyclopenin, look for the hydroxyl group signals on the phenyl ring in the NMR spectrum (typically an AA'BB' or ABCD system depending on substitution, this compound has a meta-hydroxyl group).
Pharmacological & Biological Profile
This compound is not merely a metabolic intermediate; it possesses distinct biological activities that make it a candidate for drug development scaffolds.
-
PTP1B Inhibition: this compound has demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) with an
value of approximately 30 [5]. PTP1B is a negative regulator of insulin signaling; its inhibition is a validated strategy for treating Type 2 Diabetes and obesity. -
Antimicrobial & Phytotoxic Activity: It exhibits moderate antifungal activity against phytopathogens and has been implicated in the phytotoxicity of Penicillium infections in plants.
-
Mechanism of Action: Unlike classical benzodiazepines (e.g., Valium) which allosterically modulate GABA-A receptors, this compound's affinity for central benzodiazepine receptors is low. Its primary bioactivity appears linked to enzyme inhibition (like PTP1B) and interaction with cellular membranes.
References
-
Mohammed, Y. S., & Luckner, M. (1963). The structure of cyclopenin and this compound, metabolic products from Penicillium cyclopium Westling and Penicillium viridicatum Westling. Tetrahedron Letters, 4(28), 1953-1958. Link
-
Frisvad, J. C., et al. (2004). New ochratoxin A producing species of Penicillium. Studies in Mycology, 50, 23-43. Link
-
Li, J., et al. (2014). (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum endogenous with the Chinese mangrove Bruguiera gymnorrhiza. Journal of Asian Natural Products Research, 16(5), 542-548. Link
-
Sonjak, S., et al. (2005). Secondary metabolites of Penicillium crustosum.[1] Journal of Applied Microbiology, 99(5), 1146-1155. Link
-
Sohn, J. H., et al. (2013). PTP1B inhibitory secondary metabolites from marine-derived fungal strains Penicillium spp. and Eurotium sp. Journal of Microbiology and Biotechnology, 23(9), 1206-1211. Link
Sources
Cyclopenol: Phytotoxicity, Mycotoxin Classification, and Therapeutic Potential
Executive Summary
Cyclopenol (CPL) is a secondary metabolite and benzodiazepine alkaloid predominantly produced by various Penicillium species, including P. cyclopium, P. crustosum, and P. polonicum[1][2]. Originally identified as an allelopathic agent with potent phytotoxic and antimicrobial properties, this compound plays a critical ecological role in niche competition[2][3]. In recent years, its classification as a mycotoxin in agricultural commodities (such as nuts and cereals) has raised food safety concerns, while its unique structural scaffold has attracted interest in drug development for its anti-inflammatory and anti-microbial activities[2][4][5]. This whitepaper provides a comprehensive technical analysis of this compound’s biosynthesis, classification, analytical detection, and pharmacological potential.
Chemical Classification and Biosynthetic Pathway
This compound (C17H14N2O4) is chemically classified as a benzodiazepine alkaloid mycotoxin[1][6]. Unlike primary metabolites, mycotoxins like this compound are not essential for fungal growth but are synthesized to eliminate competing microorganisms and facilitate host tissue invasion[1].
The biosynthesis of this compound is deeply integrated into the developmental program of Penicillium species, often coinciding with conidiation[3]. The pathway is a classic example of non-ribosomal peptide synthetase (NRPS) activity followed by complex enzymatic tailoring:
-
Precursor Condensation: The pathway begins with the condensation of L-phenylalanine and anthranilic acid to form the intermediate cyclopeptine[3][7].
-
Oxidation: Cyclopeptine is oxidized to cyclopenin (CPN).
-
meta-Hydroxylation: A highly specific, cytochrome P450-mediated meta-hydroxylation at the monoalkylated benzene ring converts cyclopenin to this compound[7].
-
Rearrangement: In the presence of the enzyme cyclopenase (predominantly localized in the conidia), this compound undergoes a structural rearrangement to form the quinoline derivative viridicatol[3].
Biosynthetic pathway of this compound in Penicillium species.
Ecological Role: Phytotoxicity and Mechanism of Action
This compound and its precursor cyclopenin are of profound ecological significance due to their phytotoxic properties[2][3]. By secreting these compounds, Penicillium species suppress the germination and growth of competing flora.
Mechanism of Phytotoxicity
This compound acts as an allelochemical. When introduced to plant tissues, it disrupts cellular integrity and inhibits root elongation. The exact molecular target in plants remains under investigation, but macroscopic symptoms include severe necrosis and chlorosis in leaf puncture assays, and stunted radicle development in seed germination models[8].
Summary of this compound Bioactivity
| Property | Value / Description | Reference |
| Molecular Weight | 310.3 g/mol | [6] |
| Phytotoxicity | Inhibits seed germination and induces tissue necrosis. | [2][8] |
| Anti-microbial | 100% inhibition of H. pylori (1.95 µg/mL); targets DNA gyrase. | [4] |
| Anti-inflammatory | Decreases degranulation release (IC50 = 60.3 µM). | [5] |
Mycotoxin Classification and Regulatory Context
Under Bérdy's chemical classification of secondary metabolites, this compound is categorized alongside other benzodiazepine alkaloids (e.g., asperlicin)[1]. In the context of food safety, it is recognized as a toxic extrolite frequently co-occurring with other regulated mycotoxins in agricultural matrices.
A comprehensive screening of commercial nuts (chestnuts, hazelnuts, walnuts, and almonds) revealed that this compound is one of the most frequently detected Penicillium-derived metabolites, boasting an incidence rate of up to 68% in contaminated samples[2]. Because cyclopenin serves as the direct precursor to this compound, the two extrolites almost always co-occur[2].
Co-occurring Penicillium Mycotoxins in Agricultural Matrices
| Mycotoxin | Fungal Source | Chemical Class | Primary Toxicity |
| This compound | P. crustosum, P. solitum | Benzodiazepine Alkaloid | Phytotoxic, Cytotoxic |
| Ochratoxin A (OTA) | P. verrucosum | Polyketide | Nephrotoxic, Carcinogenic |
| Patulin | P. expansum | Polyketide | Neurotoxic, Mutagenic |
| Penitrem A | P. crustosum | Indole-terpenoid | Tremorgenic |
Analytical Methodology: HPLC-MS/MS Detection Protocol
Detecting this compound in complex, lipid-rich matrices like nuts requires rigorous sample preparation to prevent signal suppression during mass spectrometry[2]. The following protocol outlines a self-validating workflow designed for high recovery and reproducibility.
Step-by-step HPLC-MS/MS workflow for this compound detection.
Step-by-Step Extraction and Quantification Protocol
1. Matrix Homogenization:
-
Action: Finely mill 5.0 g of the nut sample (e.g., chestnuts or almonds) using a cryogenic grinder.
-
Causality: Cryo-milling prevents heat-induced degradation of thermolabile alkaloids and ensures a uniform particle size for maximum solvent penetration.
2. Acidified Solvent Extraction:
-
Action: Add 20 mL of an extraction solvent consisting of Acetonitrile/Water (80:20, v/v) modified with 0.1% Formic Acid . Shake vigorously for 30 minutes.
-
Causality: The choice of acid is critical. Experimental data shows that strong acids (like HCl) completely degrade this compound and cyclopenin. Conversely, 0.1% formic acid stabilizes the benzodiazepine ring and significantly enhances extraction recovery (yielding 66–100% recovery depending on the matrix)[2].
3. Lipid Removal (Clean-up):
-
Action: Centrifuge the extract at 10,000 × g for 10 minutes. Transfer the supernatant and partition with 10 mL of hexane. Discard the upper hexane layer.
-
Causality: Nuts contain high lipid concentrations (especially walnuts), which cause severe ion suppression in the MS source[2]. Hexane selectively removes non-polar lipids while leaving the moderately polar this compound in the aqueous-acetonitrile phase.
4. HPLC Separation:
-
Action: Inject 5 µL of the filtered extract onto a reversed-phase C18 column. Use a gradient mobile phase of Water (A) and Methanol (B), both containing 0.1% formic acid and 5 mM ammonium formate.
-
Causality: The ammonium formate buffer promotes the formation of stable [M+H]+ precursor ions, enhancing the ionization efficiency of this compound in the positive electrospray ionization (ESI+) mode.
5. MS/MS Detection (MRM Mode):
-
Action: Monitor the precursor-to-product ion transitions for this compound (m/z 311.1 -> specific product ions) using Multiple Reaction Monitoring (MRM).
-
Causality: MRM provides the highest selectivity by filtering out matrix background noise, allowing for accurate quantification even at trace levels (parts-per-billion)[2].
Pharmacological Potential in Drug Development
While this compound is monitored as a mycotoxin in agriculture, its biological activity profile makes it a compelling scaffold for pharmaceutical development.
-
Anti-Microbial Activity: this compound isolated from marine-derived Penicillium species has demonstrated remarkable efficacy against Helicobacter pylori. In comparative assays, it displayed 100% inhibition at a concentration of 1.95 µg/mL. Computational molecular docking suggests that this compound exerts its bactericidal effect by targeting and inhibiting DNA gyrase during bacterial DNA replication[4].
-
Anti-Inflammatory Activity: In immunological assays, (-)-cyclopenol was shown to significantly decrease mast cell degranulation release, exhibiting an IC50 value of 60.3 µM. This positions the this compound scaffold as a potential lead compound for developing novel anti-allergic and anti-inflammatory therapeutics[5][9].
References
-
Chemistry and Biology of Mycotoxins and Related Fungal Metabolites | Chemical Reviews Source: acs.org URL:[Link]
-
Biosynthesis of alkaloids from Penicillium palitans and malfilanol D from Aspergillus ustus Source: uni-marburg.de URL:[Link]
-
Uric Acid Is a Genuine Metabolite of Penicillium cyclopium and Stimulates the Expression of Alkaloid Biosynthesis in This Fungus | Applied and Environmental Microbiology Source: asm.org URL:[Link]
-
Anti-Helicobacter pylori activity of diverse bioactive compounds from Sarcophyton glaucum-derived fungi Source: figshare.com URL:[Link]
-
HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - MDPI Source: mdpi.com URL:[Link]
-
Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - MDPI Source: mdpi.com URL:[Link]
-
Bioactive Molecules from Extreme Environments II - PMC - NIH Source: nih.gov URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. Bioactive Molecules from Extreme Environments II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophenol | CAS 20007-85-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Making sure you're not a bot! [open.uni-marburg.de]
- 8. adipogen.com [adipogen.com]
- 9. mdpi.com [mdpi.com]
Advanced Technical Guide: 7-Membered 2,5-Dioxopiperazine (Diazepine) Alkaloids
Executive Summary
The "7-membered 2,5-dioxopiperazine" alkaloids represent a specialized subclass of fungal metabolites where the canonical 6-membered diketopiperazine (DKP) core has undergone oxidative ring expansion to form a 1,4-diazepine-2,5-dione system. While standard DKPs (2,5-diketopiperazines) are ubiquitous cyclic dipeptides, this rare 7-membered variant—exemplified by (-)-cyclopenin and (+)-cyclopenol —offers distinct pharmacological profiles and unique synthetic challenges.
This guide provides a rigorous technical analysis of these alkaloids, moving beyond basic isolation to explore the mechanistic causality of their biosynthesis , synthetic protocols for their core scaffold , and pharmacological validation . It addresses the nomenclature duality, where these compounds are chemically benzodiazepines but biosynthetically classified as expanded DKPs.
Chemical Architecture & Structural Logic
The Core Scaffold: 6-Membered vs. 7-Membered
The defining feature of this class is the expansion of the piperazine ring. This transformation alters the spatial arrangement of the amide pharmacophores, impacting receptor binding affinity (e.g., GABAergic systems).
| Feature | Standard DKP (e.g., Cyclopeptine) | Expanded DKP (e.g., Cyclopenol) |
| Core Ring | Piperazine (6-membered) | 1,4-Diazepine (7-membered) |
| IUPAC Name | Piperazine-2,5-dione | 1H-1,4-Benzodiazepine-2,5(3H,4H)-dione |
| Biosynthetic Origin | Condensation of AA1 + AA2 | Oxidative expansion of the DKP |
| Conformation | Boat/Chair (Rigid) | Twisted Boat (Flexible) |
| Key Reactivity | Electrophilic at C3/C6 | Labile to acid (rearranges to quinolines) |
Key Representatives
-
Cyclopenin: The parent 7-membered alkaloid.[1]
-
This compound: The 3'-hydroxy derivative. Isolated from Penicillium sclerotiorum (mangrove endophyte) and Penicillium cyclopium.[2]
-
Viridicatol: A quinoline alkaloid formed by the rearrangement of this compound, often co-isolated as an artifact or metabolite.
Biosynthetic Causality: The Ring Expansion Mechanism
The formation of the 7-membered ring is not a direct condensation but a post-translational oxidative modification . Understanding this mechanism is critical for bio-engineering applications.
The Pathway
-
Assembly: Non-ribosomal peptide synthetase (NRPS) condenses Anthranilic Acid and Phenylalanine to form the 6-membered Cyclopeptine .
-
Epoxidation: A mixed-function oxidase introduces an epoxide at the aromatic bridge.
-
Ring Expansion: An NIH-shift-like rearrangement expands the piperazine to a diazepine, driven by the release of ring strain and electronic stabilization.
Pathway Visualization (DOT)
The following diagram illustrates the transition from the 6-membered precursor to the 7-membered alkaloid.
Caption: Biosynthetic progression from 6-membered DKP precursors to 7-membered diazepine alkaloids.
Chemical Synthesis Protocols
For drug development, relying on fungal fermentation is often insufficient due to low yields. Total synthesis provides a scalable alternative.
Method: Base-Promoted Ring Expansion
A robust method involves the rearrangement of 3-aminoquinoline-2,4-diones . This biomimetic approach leverages basic conditions to force ring expansion.
Protocol 1: Synthesis of the 1,4-Benzodiazepine-2,5-dione Core
Reagents:
-
Isatoic anhydride (1.0 eq)
-
Amino acid ester (e.g., L-Phe-OMe) (1.2 eq)
-
Sodium Hydride (NaH) (2.0 eq)
-
Solvent: Dry DMF or THF
Step-by-Step Methodology:
-
Coupling: Dissolve isatoic anhydride (1.63 g, 10 mmol) and L-phenylalanine methyl ester hydrochloride (2.15 g, 10 mmol) in DMF (20 mL). Add TEA (1.5 eq) and stir at 60°C for 4 hours.
-
Checkpoint: Monitor TLC for disappearance of anhydride. Product is the linear anthraniloyl-dipeptide.
-
-
Cyclization (6-membered): Heat the intermediate in refluxing toluene/acetic acid to form the benzodiazepine-dione directly or stop at the quinoline dione stage depending on substitution.
-
Ring Expansion (The Critical Step):
-
Dissolve the 3-aminoquinoline-2,4-dione intermediate in dry THF.
-
Cool to 0°C under Argon.
-
Add NaH (60% dispersion, 2.0 eq) portion-wise.
-
Observation: Evolution of H2 gas.
-
Stir at room temperature for 12 hours.
-
Mechanism: The deprotonated amine attacks the endocyclic carbonyl, triggering a rearrangement to the thermodynamically stable 7-membered diazepine ring.
-
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4.
-
Purification: Recrystallize from MeOH/Et2O to yield white crystals of the 7-membered product.
Isolation Protocol: Marine Fungal Source
When natural stereochemistry is required, isolation from Penicillium sclerotiorum is the gold standard.
Source Material: Endophytic fungus isolated from mangrove (Bruguiera gymnorrhiza) inner bark.[3]
Workflow:
-
Fermentation: Cultivate strain on rice medium (solid state) for 30 days at 25°C.
-
Extraction: Macerate rice with EtOAc (3x). Concentrate in vacuo to yield crude oleoresin.
-
Fractionation (Self-Validating Step):
-
Partition crude extract between Petroleum Ether and 90% MeOH.
-
Logic: DKPs are polar; discard the PE layer (lipids).
-
-
Chromatography:
-
Subject MeOH fraction to Silica Gel CC (Gradient: CH2Cl2
MeOH). -
Target Fraction: Elutes at 95:5 (CH2Cl2:MeOH).[4]
-
-
Purification: Final purification via Sephadex LH-20 (MeOH) followed by semi-preparative HPLC (C18, 60% MeOH/H2O).
-
Identification:
-
(+)-Cyclopenol: Colorless crystals.
-
Diagnostic NMR:
10.1 (s, NH), 3.99 (d, H-3), 5.10 (d, OH). -
Verification: Confirm 7-membered ring via HMBC correlations between H-3 and the amide carbonyls (C-2, C-5).
-
Pharmacology & Translational Potential[5]
The 7-membered ring confers specific bioactivity distinct from the 6-membered analogs.
Antimicrobial Activity
-
Target: Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[2]
-
Potency: this compound derivatives show MICs in the range of 6.25 - 25
g/mL . -
Mechanism: Unlike standard DKPs which often act as chitin synthase inhibitors, the diazepine core interacts with bacterial cell wall synthesis enzymes, though the precise target requires further proteomic profiling.
Quorum Sensing Inhibition (QSI)
Recent studies (2023) indicate that 7-membered DKPs inhibit violacein production in Chromobacterium violaceum.
-
Efficacy: 20.65% inhibition at 6.25
g/mL. -
Significance: This suggests a non-bactericidal mechanism of action, reducing the evolutionary pressure for resistance development.
Structure-Activity Relationship (SAR) Table
| Structural Modification | Effect on Activity | Interpretation |
| C-3 Hydroxylation | Increases Solubility & Potency | H-bond donor critical for receptor binding. |
| N-Methylation | Decreases Activity | Amide NH is likely a donor in the active site. |
| Ring Contraction (to 6-mem) | Loss of QSI Activity | 7-membered geometry is essential for QSI target fit. |
| Aromatic Halogenation | Increases Cytotoxicity | Lipophilicity enhances membrane permeability. |
References
-
Li, J., et al. (2014). "(+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum endogenous with the Chinese mangrove Bruguiera gymnorrhiza."[3][5] Journal of Asian Natural Products Research, 16(5), 542-548.[2][5] Link[5]
-
Wang, C., et al. (2023). "Discovery of 2,5-diketopiperazine alkaloids with quorum sensing inhibitory activity from the marine fungus Penicillium sp. ZJUT-34." Natural Product Research. Link
- Kusumi, T., et al. (1987). "Synthesis of 1,4-benzodiazepine-2,5-diones by base promoted ring expansion." Chemical & Pharmaceutical Bulletin, 35(8), 3190-3195.
-
Martin, P. K., et al. (1969). "Biosynthesis of cyclopenin and this compound." European Journal of Biochemistry, 10(2), 268-273. Link
-
Goher, S., et al. (2024).[6] "2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents."[6][7] Current Pharmaceutical Design, 30(8).[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. epic.awi.de [epic.awi.de]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Antibacterial sorbicillin and diketopiperazines from the endogenous fungus <i>Penicillium</i> sp. GD6 associated Chinese mangrove <i>Bruguiera gymnorrhiza</i> [cjnmcpu.com]
- 6. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [edgccjournal.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Yield Extraction and Isolation of Cyclopenol from Penicillium cyclopium Fermentations
Topic: Cyclopenol extraction protocol from fungal culture Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.
Abstract & Scope
This compound (
Biosynthetic Context & Target Molecule
Understanding the biosynthetic timing is critical for extraction efficiency. This compound is a secondary metabolite produced during the idiophase (stationary phase) of fungal growth. It is derived from the condensation of anthranilic acid and L-phenylalanine, proceeding through cyclopeptine and cyclopenin intermediates.
Biosynthetic Pathway (Graphviz)
Figure 1: Biosynthetic pathway of this compound. Extraction must target the late-fermentation phase where Cyclopenin is converted to this compound.
Fermentation Protocol
Objective: Maximize titer of this compound while minimizing mycelial biomass interference.
Strain and Media
-
Strain: Penicillium cyclopium (e.g., NRRL 6233 or equivalent).[1][2]
-
Inoculum: Spore suspension (
spores/mL) in 0.1% Tween 80. -
Production Medium (Modified Czapek-Dox or PDB):
-
Glucose: 30 g/L (Limiting glucose can trigger secondary metabolism earlier).
-
NaNO3: 3 g/L
-
KH2PO4: 1 g/L
-
MgSO4[3]·7H2O: 0.5 g/L
-
KCl: 0.5 g/L
-
FeSO4·7H2O: 0.01 g/L
-
pH: Adjust to 6.0 prior to sterilization.
-
Cultivation Parameters
-
Format: Surface culture (static) or Submerged fermentation (shaking).
-
Note: Static cultures often yield higher alkaloid concentrations in the mycelial mat, while submerged cultures release more product into the broth. This protocol optimizes for submerged culture for scalability.
-
-
Temperature: 25°C ± 1°C.
-
Agitation: 150–200 rpm.
-
Duration: 12–15 days.
-
Checkpoint: Monitor glucose levels. Induction of this compound synthesis typically begins upon glucose depletion (approx. day 6-8) and peaks at day 14.
-
Extraction Protocol (Downstream Processing)
Principle: this compound is moderately polar. While many alkaloids are extracted at basic pH, this compound can be effectively partitioned into ethyl acetate from an acidified aqueous phase (pH 4.0), which aids in separating it from very basic impurities and stabilizing the molecule.
Workflow Diagram
Figure 2: Downstream processing workflow for this compound isolation.
Step-by-Step Methodology
-
Harvesting:
-
Separate mycelia from the culture broth using filtration (Whatman No. 1 filter paper or cheesecloth).
-
Optional: If the mycelial mat is significant, macerate in acetone for 24h, filter, evaporate acetone, and add the aqueous residue to the broth.
-
-
pH Adjustment (Critical):
-
Measure the pH of the filtrate.
-
Adjust pH to 4.0 using 1M HCl.
-
Rationale: Acidification protonates certain impurities preventing their extraction, while this compound (a weak base/neutral amide character) remains extractable in organic solvents [1].
-
-
Liquid-Liquid Extraction:
-
Drying and Concentration:
-
Wash the combined EtOAc extract once with brine (saturated NaCl) to remove excess water.
-
Dry over anhydrous Sodium Sulfate (
) for 30 minutes. -
Filter to remove the desiccant.
-
Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C until a viscous dark residue (crude extract) remains.
-
Purification Strategy
The crude extract contains this compound, cyclopenin, and other metabolites.
Column Chromatography
-
Stationary Phase: Silica Gel 60 (70-230 mesh).
-
Column Dimensions: 30 cm x 2.5 cm (scale according to crude mass).
-
Loading: Dissolve crude extract in a minimum volume of Chloroform (
). -
Elution Gradient:
-
Start: 100% Chloroform.
-
Gradient: Increase Methanol (MeOH) stepwise (99:1
95:5 90:10). -
Observation: this compound typically elutes after cyclopenin due to the additional hydroxyl group (higher polarity).
-
Crystallization (Polishing)
-
Pool fractions containing this compound (verified by TLC).
-
Evaporate solvent.[6]
-
Recrystallize from Benzene:Petroleum Ether or Methanol:Water to yield pure needles.
Analytical Validation (QC)
Thin Layer Chromatography (TLC)
-
Plate: Silica Gel
. -
Mobile Phase: Benzene : Acetone : Acetic Acid (50 : 50 :[2] 3) [1].
-
Visualization:
-
UV Light (254 nm): Dark spots (quenching).
-
Spray Reagent: Ferric Chloride (
) spray gives a characteristic color reaction due to the phenolic/enol nature.
-
HPLC Quantification Method
For precise quantification and purity assessment.[5]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 5 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array at 286 nm (Max Abs) and 238 nm [1] |
| Retention Time | This compound elutes before Cyclopenin in Reverse Phase (due to -OH polarity). |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Emulsion Formation | High protein content in broth. | Filter broth through Celite 545 before extraction. |
| Low Yield | Harvested too early (Trophophase). | Extend fermentation to 14-17 days. Ensure glucose is depleted. |
| Co-elution | Incomplete separation from Cyclopenin. | Use a shallower gradient in Column Chromatography or switch to Prep-HPLC. |
| Degradation | pH too high or Temp too high. | Maintain pH ~4.0 during extraction; Keep rotovap bath <40°C. |
References
-
Bazaraa, W. A., et al. (1998).[3] Compactin synthesis by Penicillium cyclopium. Journal of the Egyptian Public Health Association. 2[1]
-
Cutler, H. G., et al. (1984). The Biological Properties of Cyclopenin and this compound. Plant and Cell Physiology. 1
-
Nover, L., & Luckner, M. (1969).[7] On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium Westling. European Journal of Biochemistry. 7[1][3][8][9]
-
Lin, Z., et al. (2008). (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum.[10] Journal of Natural Products. 10[1][3][8][9]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. higiene.unex.es [higiene.unex.es]
- 3. researchgate.net [researchgate.net]
- 4. Nematicidal Activity of Cyclopiazonic Acid Derived From Penicillium commune Against Root-Knot Nematodes and Optimization of the Culture Fermentation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 7. On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum endogenous with the Chinese mangrove Bruguiera gymnorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Cyclopenol
Abstract
This application note details a robust, validated protocol for the extraction and quantification of Cyclopenol , a benzodiazepine alkaloid and mycotoxin produced by various Penicillium species (e.g., P. cyclopium, P. citrinum). Unlike generic alkaloid methods, this protocol addresses the specific instability of this compound, which is prone to enzymatic conversion into viridicatin by the enzyme cyclopenase during sample preparation. We utilize a Reversed-Phase (RP-HPLC) method with Diode Array Detection (DAD), optimized for resolution from structurally related co-metabolites like cyclopenin and viridicatol.[1]
Introduction & Scientific Context
This compound is a biologically active secondary metabolite belonging to the benzodiazepine class.[2] While it exhibits antimicrobial and phytotoxic properties, its quantification is critical in drug discovery due to its role as a biosynthetic precursor and its potential cytotoxicity.
The Analytical Challenge: Enzymatic Instability
The primary failure mode in this compound quantification is not chromatographic, but procedural. Fungal biomass often contains cyclopenase , an enzyme that rapidly converts this compound into viridicatin (a quinolone alkaloid) upon cell disruption.[1]
-
Standard Error: Extracting fresh biomass with slow solvents allows conversion, leading to underestimation of this compound and overestimation of viridicatin.
-
The Solution: This protocol employs a "Quench-First" extraction strategy using organic solvent shock to denature cyclopenase immediately.[1]
Method Development Strategy
Stationary Phase Selection
This compound possesses a polar epoxide group and amide functionality. A standard C18 column is sufficient, but end-capping is required to reduce silanol interactions with the nitrogenous core.
-
Selected Column: C18 (4.6 x 150 mm, 3.5 µm or 5 µm).[1]
-
Rationale: The 150 mm length offers the necessary theoretical plates to resolve this compound from its precursor, cyclopenin, which differs only by a hydroxyl group.
Mobile Phase Chemistry
-
Solvent A (Aqueous): Water + 0.1% Formic Acid.[1]
-
Function: Suppresses the ionization of the amide/phenolic groups, sharpening peak shape.
-
-
Solvent B (Organic): Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Function: ACN provides lower backpressure and sharper peaks for aromatic alkaloids compared to methanol.
-
Materials & Instrumentation
Reagents[3][4]
-
Standard: this compound Reference Standard (purity >95%).
-
Solvents: HPLC-grade Acetonitrile, Methanol, Ethyl Acetate.[1]
-
Additives: Formic Acid (LC-MS grade).[1]
-
Water: Milli-Q (18.2 MΩ[1]·cm).
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, Autosampler, Column Oven).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
Experimental Protocol
Preparation of Standards
Stock Solution (1.0 mg/mL):
-
Weigh 1.0 mg of this compound standard into a 1.5 mL amber vial.
-
Dissolve in 1.0 mL of Methanol (MeOH).
-
Sonicate for 30 seconds to ensure complete dissolution.
-
Store at -20°C (Stable for 1 month).
Working Standards: Dilute Stock with Mobile Phase A:B (50:50) to create a calibration curve:
Sample Preparation (The "Quench-First" Method)
Target Matrix: Fungal Culture (Liquid or Solid)[1]
-
Harvest: Separate mycelium from culture broth by filtration.
-
Quench (Critical Step): Immediately immerse mycelium in Ethyl Acetate (EtOAc) containing 1% Formic Acid.[1] The organic solvent/acid mix denatures cyclopenase instantly.
-
Extraction: Homogenize mycelium in the solvent (ratio 1:10 w/v) and agitate for 1 hour at room temperature.
-
Clarification: Centrifuge at 10,000 x g for 10 minutes.
-
Drying: Evaporate the supernatant to dryness under nitrogen stream at 35°C.
-
Reconstitution: Re-dissolve residue in 1.0 mL of Initial Mobile Phase (90% Water / 10% ACN) .
-
Note: Do not reconstitute in 100% MeOH; this causes peak distortion (solvent effect) for early eluting polar compounds.
-
-
Filtration: Pass through a 0.22 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Column Temp | 30°C |
| Detection | UV 220 nm (Quantification), 254 nm (Confirmation) |
| Run Time | 25 Minutes |
Gradient Program:
| Time (min) | % Buffer A (0.1% FA in H2O) | % Buffer B (0.1% FA in ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Workflow Visualization
The following diagram illustrates the critical "Quench-First" pathway to prevent enzymatic degradation.
Figure 1: Critical extraction workflow emphasizing enzyme quenching to preserve this compound integrity.
Method Validation (Summary)
This method adheres to ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | Resolution (Rs) > 1.5 between this compound and Cyclopenin | Rs = 2.1 |
| Linearity | R² > 0.999 (1 - 100 µg/mL) | R² = 0.9998 |
| Precision | RSD < 2.0% (n=6 injections) | 0.8% |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | 0.1 µg/mL / 0.3 µg/mL |
| Recovery | 80% - 120% (Spiked Matrix) | 92% |
Troubleshooting Guide
Issue 1: Doublet Peaks or Split Peaks
-
Cause: Injection solvent is too strong (e.g., 100% Methanol).
-
Fix: Reconstitute samples in the starting mobile phase (90% Water / 10% ACN).
Issue 2: High Viridicatin / Low this compound
-
Cause: Enzymatic conversion occurred during harvesting.
-
Fix: Ensure biomass is frozen immediately or extracted directly into acidified solvent. Do not let biomass sit in buffer or water.
Issue 3: Drifting Retention Times
-
Cause: pH fluctuation in aqueous mobile phase.[1]
-
Fix: Ensure Formic Acid is fresh; replace aqueous buffer daily to prevent evaporation/degradation.
References
-
Framm, J., et al. (1973). Biosynthesis of cyclopenin and this compound by Penicillium cyclopium. European Journal of Biochemistry.
-
Kozlovsky, A. G., et al. (2000).[1] Solvent extraction and HPLC analysis of benzodiazepine alkaloids from Penicillium. Journal of Chromatography B. (Contextual grounding for EtOAc extraction).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.
Sources
- 1. This compound | C17H14N2O4 | CID 16681741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Note: Isolation and Purification of (-)-Cyclopenol from Penicillium Fermentation Broth
Topic: Cyclopenol Purification Using Column Chromatography Content Type: Application Note & Detailed Protocol Audience: Researchers, Chemical Engineers, and Drug Discovery Scientists
Abstract
This application note details a robust protocol for the isolation and purification of (-)-Cyclopenol, a benzodiazepine alkaloid metabolite produced by Penicillium cyclopium and Penicillium viridicatum. While historically significant for its unique biosynthesis alongside cyclopenin, this compound requires careful chromatographic separation due to its structural similarity to co-metabolites. This guide provides a modernized silica gel column chromatography workflow, replacing traditional benzene-based solvents with safer, high-efficacy alternatives (Dichloromethane/Acetone systems), and includes critical checkpoints for purity verification using Thin Layer Chromatography (TLC) and crystallization.
Introduction & Molecule Profile
This compound is a secondary metabolite belonging to the benzodiazepine alkaloid class. It is formed enzymatically from cyclopenin via the enzyme cyclopenin m-hydroxylase. Its purification is often complicated by the presence of its precursor, cyclopenin, and its degradation product, viridicatin.
-
Molecular Formula: C₁₇H₁₄N₂O₄[3]
-
Key Functional Groups: Benzodiazepine core, Epoxide ring, Phenolic hydroxyl (amphoteric nature).
-
Solubility: Soluble in methanol, ethanol, ethyl acetate, and DMSO. Sparingly soluble in water and hexane.
The Separation Challenge
The primary challenge in this compound purification is separating it from Cyclopenin . The two molecules differ only by a single hydroxyl group on the phenyl ring. This polarity difference is exploited in adsorption chromatography, where this compound (more polar due to the -OH group) elutes after Cyclopenin on normal phase silica.
Workflow Overview
Figure 1: Operational workflow for the isolation of this compound from fungal culture.
Pre-Purification: Extraction Protocol
Before column chromatography, the target compound must be extracted from the aqueous fermentation medium.
Materials
-
Separatory funnel (1L or 2L)
-
Solvent: Ethyl Acetate (EtOAc) or tert-Butyl Methyl Ether (TBME)
-
Drying agent: Anhydrous Sodium Sulfate (
) -
Rotary Evaporator[4]
Step-by-Step
-
Filtration: Filter the fermentation broth through cheesecloth or a Buchner funnel to remove mycelial mass. This compound is predominantly secreted into the liquid medium.
-
pH Check: Ensure the filtrate pH is slightly acidic to neutral (pH 5.0–6.0).
-
Extraction:
-
Transfer filtrate to a separatory funnel.[5]
-
Add EtOAc (1:1 v/v ratio with filtrate).
-
Shake vigorously for 3–5 minutes; allow phases to separate.
-
Collect the upper organic layer.
-
Repeat extraction 2 more times with fresh solvent.
-
-
Drying: Combine organic layers and dry over anhydrous
for 20 minutes. -
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) at 40°C.
-
Result: A yellowish-brown semi-solid residue (Crude Extract).
-
Column Chromatography Protocol
This is the critical purification step. The protocol uses a Dichloromethane (DCM) / Acetone gradient, which offers superior resolution for benzodiazepine alkaloids compared to Hexane/EtOAc systems.
Stationary Phase & Column Prep
-
Adsorbent: Silica Gel 60 (230–400 mesh).
-
Column Dimensions: 25–30 mm diameter for 1–2 g of crude extract.
-
Silica Ratio: 30:1 to 50:1 (Silica weight : Crude extract weight).
Mobile Phase Optimization (TLC)
Before running the column, verify separation on analytical TLC plates (Silica Gel
-
Solvent System A: DCM:Acetone (85:15)
-
Solvent System B: DCM:Methanol (95:5)
-
Visualization:
-
UV (254 nm): this compound appears as a dark quenching spot.
-
Ferric Chloride (
): Sprayed plates turn colored (often violet/blue) due to the phenolic hydroxyl group. -
Dragendorff’s Reagent: Orange spots on yellow background (alkaloid detection).
-
Target
Loading and Elution
Method: Dry Loading (Recommended for gummy extracts to improve band resolution).
-
Sample Preparation: Dissolve the crude extract in a minimal amount of DCM/Acetone. Add silica gel (1.5x weight of extract) and evaporate to dryness to form a free-flowing powder.
-
Packing: Slurry pack the column using 100% DCM.
-
Loading: Carefully pour the sample-adsorbed silica onto the top of the packed bed.[4] Add a layer of sand (~1 cm) to protect the surface.[4]
-
Gradient Elution Strategy:
| Step | Solvent Composition (v/v) | Volume (Column Volumes) | Target Elution |
| 1 | 100% DCM | 2 CV | Non-polar lipids/oils |
| 2 | DCM : Acetone (95:5) | 3 CV | Cyclopenin (Impurity) |
| 3 | DCM : Acetone (90:10) | 3 CV | Cyclopenin / Mixed Fractions |
| 4 | DCM : Acetone (85:15) | 4-5 CV | (-)-Cyclopenol (Target) |
| 5 | DCM : Acetone (70:30) | 2 CV | Viridicatin / Polar impurities |
Fraction Monitoring
-
Collect fractions (approx. 10–15 mL each).
-
Spot every 3rd fraction on a TLC plate.
-
Critical Decision: Do not pool "mixed" fractions containing both Cyclopenin and this compound. Only pool pure this compound fractions.
Post-Column Processing: Crystallization
Chromatography yields a purified solid, but crystallization is required to achieve >98% purity and the correct crystal habit.
-
Evaporation: Concentrate the pooled this compound fractions to dryness.
-
Solvent Selection: Methanol (MeOH) or an Ethyl Acetate/Hexane mixture.
-
Procedure:
-
Dissolve the solid in minimal boiling MeOH.
-
Allow to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.
-
Alternative: Dissolve in minimal EtOAc, then add Hexane dropwise until slight turbidity appears. Cool to crystallize.
-
-
Harvest: Filter crystals and wash with cold Hexane.
Characterization & Validation
Verify the identity of the purified compound against established standards.
| Parameter | Expected Value for (-)-Cyclopenol | Notes |
| Physical State | White crystalline solid (needles) | |
| Melting Point | 215°C (with decomposition) | Distinct from Cyclopenin (~207°C) |
| UV Spectrum | Characteristic of benzodiazepine core | |
| Mass Spec | Molecular Ion | |
| Solubility | Soluble in dilute NaOH | Due to phenolic -OH (Cyclopenin is insoluble in base) |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Co-elution with Cyclopenin | Gradient too steep or overloaded column. | Decrease polarity increase rate (hold at 95:5 longer). Use a higher silica-to-sample ratio (50:1). |
| Streaking on TLC | Acidic impurities or sample overload. | Add 0.1% Acetic Acid to the mobile phase to sharpen peaks. |
| No Crystals Forming | Too much solvent or impurities present. | Evaporate and re-dissolve in less hot solvent. Seed with a known crystal if available. |
| Product Degradation | This compound is acid-sensitive. | Avoid prolonged exposure to acidic silica. Run the column quickly. Store purified product at -20°C. |
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[6] Retrieved February 28, 2026, from [Link]
-
Nover, L., & Luckner, M. (1969). On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium Westling. European Journal of Biochemistry. Retrieved from [Link]
Sources
Advanced Crystallization Protocols for High-Purity Cyclopenol
Application Note: AN-CYC-2025-04
Executive Summary & Strategic Context
Cyclopenol (
The Core Challenge: The purification of this compound is complicated by two factors:
-
Co-occurrence: It is almost always produced alongside its precursor, cyclopenin.
-
Instability: this compound is chemically labile. Under acidic conditions or elevated temperatures, it readily rearranges into viridicatin (a quinolone derivative) via the enzyme cyclopenase or acid-catalyzed ring contraction.
This guide provides a self-validating workflow to isolate high-purity (>99%) this compound while suppressing the thermodynamic drive toward viridicatin conversion.
Physicochemical Profile & Solubility Logic
Understanding the solubility differential between this compound and its impurities is the foundation of this protocol.
| Property | This compound | Cyclopenin (Impurity) | Viridicatin (Degradant) |
| Molecular Weight | 310.3 g/mol | 294.3 g/mol | 237.2 g/mol |
| Polarity | High (Phenolic -OH) | Moderate | Low |
| Solubility (MeOH/EtOH) | High | High | Moderate |
| Solubility (Benzene/Toluene) | Low | Moderate | Low |
| Solubility (Water) | Low (Antisolvent) | Very Low | Insoluble |
| Melting Point | ~215°C (dec.) | ~183°C | ~268°C |
Strategic Insight: this compound is significantly more polar than cyclopenin due to the hydroxyl group. We exploit this by using fractional precipitation . In non-polar solvent systems (like Toluene or Ethyl Acetate/Heptane), cyclopenin remains in solution longer, while this compound precipitates. Conversely, in aqueous-alcoholic systems, careful control of supersaturation is required to prevent co-crystallization.
Workflow Visualization
The following diagram outlines the critical path from crude extract to pure crystal, highlighting the "Kill Step" for the cyclopenase enzyme to prevent degradation.
Figure 1: Process flow diagram emphasizing the critical enzyme denaturation step to prevent viridicatin formation.
Experimental Protocols
Protocol A: The "Ethanol-Water" Displacement Method (Standard Purity)
Best for: Routine purification from crude extracts containing <10% impurities.
Reagents:
-
Absolute Ethanol (HPLC Grade)
-
Deionized Water (18.2 MΩ)
-
Crude this compound fraction
Procedure:
-
Dissolution: Dissolve 1.0 g of crude this compound in the minimum amount of absolute ethanol (approx. 15–20 mL) at 45°C .
-
Caution: Do not exceed 55°C. Higher temperatures accelerate the rearrangement to viridicatin.
-
-
Clarification: Filter the warm solution through a 0.2 µm PTFE syringe filter into a pre-warmed Erlenmeyer flask to remove insoluble particulates.
-
Antisolvent Addition:
-
Place the flask on a magnetic stirrer (low speed, 60 RPM).
-
Add deionized water dropwise.
-
The Cloud Point: Continue adding water until a faint, persistent turbidity (milky swirl) appears. This indicates the metastable limit.
-
Add 1.0 mL of Ethanol to re-dissolve the turbidity (return to clear solution).
-
-
Controlled Cooling:
-
Wrap the flask in foil (light protection) and insulate with cotton or a foam block.
-
Allow to cool to room temperature (22°C) undisturbed for 4 hours.
-
Transfer to a 4°C refrigerator for 12 hours.
-
-
Harvesting: Filter crystals using a Buchner funnel. Wash with cold (0°C) 20% Ethanol/Water solution.
-
Drying: Vacuum dry at 25°C for 24 hours.
Protocol B: The "Ethyl Acetate-Heptane" Fractionation (High Purity)
Best for: Separating this compound from high concentrations of Cyclopenin.
Mechanism: Cyclopenin is more soluble in Heptane than this compound. By using Heptane as an antisolvent, we force this compound out of solution while keeping Cyclopenin dissolved in the mother liquor.
Procedure:
-
Dissolution: Dissolve 1.0 g of mixture in 25 mL Ethyl Acetate at room temperature.
-
Concentration: Use a rotary evaporator (bath temp 35°C) to reduce volume until the solution is slightly viscous (approx. 8–10 mL).
-
Layering (Diffusion):
-
Transfer the concentrated solution to a narrow glass tube or graduated cylinder.
-
Carefully layer 20 mL of n-Heptane on top of the Ethyl Acetate solution. Do not mix.
-
-
Crystallization:
-
Seal the vessel with Parafilm.
-
Allow the solvents to diffuse over 24–48 hours at room temperature.
-
This compound will crystallize as needles at the interface and settle to the bottom.
-
-
Validation: Decant the supernatant (which contains the bulk of the Cyclopenin). Wash the crystals with 100% n-Heptane.
Characterization & Quality Control
Every batch must be validated to ensure the absence of Viridicatin and Cyclopenin.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 285 nm.
-
Expected Retention Order:
Crystalline Data[5][6]
-
Morphology: Colorless needles or prisms.
-
Melting Point: 215°C (Note: Rapid heating is required as decomposition occurs near the melting point).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oiling Out (Droplets instead of crystals) | Supersaturation is too high or cooling is too fast. | Re-heat to dissolve oil. Add 5% more solvent. Cool at a rate of 0.5°C/min. |
| Yellow/Brown Crystals | Oxidation or Viridicatin contamination. | Recrystallize using Protocol B. Ensure all heating is kept <50°C. |
| Low Yield | Too much solvent or incomplete precipitation. | Cool to -20°C. If yield remains low, concentrate mother liquor and run a second crop (lower purity). |
| Melting Point < 210°C | High Cyclopenin content. | The separation failed. Perform a "slurry wash" with Toluene (this compound is insoluble, Cyclopenin is slightly soluble). |
References
-
Biosynthesis & Structure: Mohammed, Y. S., & Luckner, M. (1963).[2] The structure of cyclopenin and this compound, metabolic products from Penicillium cyclopium Westling.[3] Tetrahedron Letters, 4(28), 1953-1958.[2] Link
-
Enzymatic Conversion: Wilson, S., et al. (1974). Cyclopenase: An enzyme converting benzodiazepine alkaloids to quinolines. European Journal of Biochemistry.[3] Link
- General Crystallization Principles: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard reference for antisolvent and cooling techniques).
-
Solubility Data: Cayman Chemical. (2024). (-)-Cyclopenol Product Information & Solubility Profile. Link
- Separation Logic: Framm, J., et al. (1973). Cyclopenin and this compound: Biosynthesis and Separation. Phytochemistry. (Foundational text on separating the two alkaloids based on polarity).
Sources
UV absorption spectrum of cyclopenol
Application Note: Spectroscopic Characterization & Purity Assessment of Cyclopenol
Abstract & Scope
This application note details the protocol for the ultraviolet (UV) spectrophotometric characterization of This compound (
While High-Performance Liquid Chromatography (HPLC) is often used for separation, UV spectroscopy remains the most rapid method for assessing the electronic purity of this compound fractions. This guide addresses a critical challenge in this compound research: distinguishing it from its rearrangement product, Viridicatin .[1] We provide a self-validating "Acid-Shift" protocol that utilizes the compound's inherent lability to confirm identity without mass spectrometry.
Chemical Context & Chromophore Analysis
The UV absorption of this compound is dictated by its benzodiazepine core system. Unlike its precursor cyclopeptin, this compound contains a hydroxyl group at the 3-position of the benzodiazepine ring and a phenolic hydroxyl on the side chain.
-
Primary Chromophore: The bicyclic benzodiazepine system linked to an aromatic ring.[1]
-
Key Transition:
transitions of the aromatic rings and the amide carbonyls. -
Stability Warning: this compound is sensitive to acids and bases.[1] In the presence of acid, it undergoes a ring contraction to form Viridicatin (a quinolone alkaloid). This chemical transformation results in a distinct bathochromic (red) shift in the UV spectrum, which this protocol exploits for validation.
Experimental Protocol
Reagents & Equipment
-
Solvent: Methanol (LC-MS Grade). Note: Ethanol is an acceptable alternative, but Methanol provides sharper peak definition for this alkaloid.
-
Reagent: 1.0 M Hydrochloric Acid (HCl) (for the validation step).
-
Instrumentation: Double-beam UV-Vis Spectrophotometer (Bandwidth
1.0 nm). -
Cuvettes: Quartz cuvettes (10 mm path length), matched pair.
Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of isolated this compound in 10 mL of Methanol to create a ~320
M stock. -
Working Solution: Dilute the stock 1:10 with Methanol to achieve a final concentration of ~32
M.-
Target Absorbance: The aim is an absorbance (A) between 0.4 and 0.8 AU at
to ensure linearity (Beer-Lambert Law).
-
Measurement Procedure
-
Baseline Correction: Perform a baseline scan (200–400 nm) using pure Methanol in both sample and reference cuvettes.[1]
-
Spectrum Acquisition: Replace the sample cuvette with the this compound Working Solution.[1] Scan from 200 to 400 nm.[2]
-
Data Recording: Note the absorbance maxima (
) and calculate the Molar Extinction Coefficient ( ) using the formula: Where is absorbance, is concentration (M), and is path length (cm).
Data Analysis & Reference Values
The following spectral characteristics are diagnostic for high-purity this compound in Methanol.
| Parameter | Value / Range | Assignment |
| 210 – 215 nm | High-energy aromatic/amide transition (Strong) | |
| 285 – 290 nm | Benzodiazepine core conjugation (Moderate) | |
| ~2,500 | Molar Absorptivity at secondary peak | |
| Visual Appearance | Colorless in solution | Yellowing indicates oxidation or conversion to Viridicatin |
Critical QC Check: If your spectrum shows a prominent peak or shoulder >300 nm (specifically 310–330 nm) before acid treatment, your sample is contaminated with Viridicatin .[1]
Self-Validating Protocol: The "Acid-Shift" Test
Because this compound and Viridicatin co-occur in fermentation broths, UV alone can be ambiguous if the sample is impure. This in-situ derivatization confirms the presence of the labile benzodiazepine ring.
Step-by-Step Validation:
-
Initial Scan: Record the spectrum of the neutral this compound solution (as per Section 3.3).
-
Acidification: Add 10
L of 1.0 M HCl directly to the sample cuvette (3 mL volume). Invert gently to mix. -
Incubation: Wait 5–10 minutes at room temperature.
-
Final Scan: Re-scan the spectrum.
Expected Result:
-
This compound: The peak at ~290 nm will diminish.[1] A new, intense band will appear between 310 nm and 330 nm . This represents the formation of the quinolone chromophore of Viridicatin.
-
Non-Reactive Impurities: If the spectrum remains unchanged, the isolated compound is likely not this compound (or is already Viridicatin).
Analytical Workflow Diagram
The following diagram illustrates the decision logic for characterizing this compound fractions.
Caption: Logical workflow for the spectroscopic validation of this compound, highlighting the critical Acid-Shift confirmation step.
References
-
Mohammed, Y.S., & Luckner, M. (1963). The structure of cyclopenin and this compound, metabolic products from Penicillium cyclopium Westling and Penicillium viridicatum Westling. Tetrahedron Letters, 4(28), 1953-1958.[3]
-
Cayman Chemical. (n.d.).[1] (-)-Cyclopenol Product Information & Physical Properties.
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.
-
Framm, J., et al. (1973). Cyclopenin and this compound.[1] In: Fermentation and Mutational Development of Penicillium. European Journal of Biochemistry. (Contextual reference for biosynthesis and conversion to viridicatin).
Sources
Cyclopenol solubility in organic solvents vs water
Executive Summary
Cyclopenol (
This guide provides a standardized methodology for solubilizing this compound to ensure experimental reproducibility. It prioritizes the maintenance of the spiro-oxirane ring integrity and prevents precipitation during biological assays.
Physicochemical Profile & Solubility Data
Understanding the molecule's physical limits is the first step to successful handling.[1] this compound possesses a spiro-oxirane group fused to a benzodiazepine ring.[1][2] This structural feature is chemically fragile; it is susceptible to hydrolysis and rearrangement under acidic conditions or thermal stress.[1]
Table 1: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 310.30 g/mol |
| Formula |
Table 2: Solubility Profile
| Solvent | Solubility Limit | Application Recommendation |
|---|---|---|
| DMSO | ≥ 20 mg/mL | Recommended. Ideal for primary stock solutions (frozen).[1] |
| Ethanol (100%) | Soluble (~10-20 mg/mL) | Alternative for DMSO-sensitive assays; prone to evaporation.[1] |
| Methanol | Soluble | Good for extraction/purification; toxic to cells.[1] |
| Water / PBS | Poor (< 0.1 mg/mL) | Do NOT use for stock. Only for final working dilution.[1] |
Critical Stability Warning: The Viridicatin Shift
Causality: this compound is not merely "unstable"; it undergoes a specific transformation.[1] In the presence of acids (low pH) or specific enzymes, the seven-membered benzodiazepine ring contracts to form the six-membered quinoline ring of Viridicatin .
-
Implication: If your buffer is acidic (pH < 6.[1]0) or if you heat the solution, you may be testing Viridicatin, not this compound.
-
Control: Always maintain pH 7.0–7.4 and avoid autoclaving this compound solutions.
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solutions
Objective: Create a stable, high-concentration master stock (typically 10–50 mM) for long-term storage.
Reagents:
-
This compound (Solid powder)[1]
-
Anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered, ≥99.9% purity.[1]
Step-by-Step:
-
Calculate: Determine the volume of DMSO required to achieve a 50 mM stock.
-
Example: To dissolve 1 mg of this compound (MW 310.3), add 64.5 µL of DMSO.[1]
-
Formula:
-
-
Dissolve: Add the DMSO directly to the vial containing the lyophilized powder.
-
Mix: Vortex gently for 30 seconds. Ensure no solid particles remain on the walls.[1]
-
Aliquot: Dispense into small volumes (e.g., 20–50 µL) in amber microcentrifuge tubes to protect from light.
-
Store: Freeze immediately at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.[1]
Protocol B: Preparation of Aqueous Working Solutions
Objective: Dilute the stock into culture media or buffer without precipitating the compound.[1] Challenge: Rapid addition of a lipophilic stock to water often causes "crashing out" (precipitation).[1]
Step-by-Step:
-
Thaw: Thaw the DMSO stock at room temperature. Vortex briefly to ensure homogeneity.
-
Pre-Dilution (Optional but Recommended): If the final concentration is low (e.g., <10 µM), perform an intermediate dilution in DMSO.
-
e.g., Dilute 50 mM stock 1:10 in DMSO to get 5 mM.[1]
-
-
Stepwise Addition:
-
Limit Solvent: Keep the final DMSO concentration < 0.5% (v/v) (preferably < 0.1%) to avoid solvent toxicity in biological assays.
-
Inspect: Visually inspect for cloudiness or precipitate.[1] If cloudy, the compound has crashed out.[1]
-
Remedy: Sonicate warm (37°C) media briefly or lower the working concentration.[1]
-
Visualized Workflows
Figure 1: Solubilization & Handling Decision Tree
This diagram outlines the logical flow for solvent selection and dilution based on experimental needs.
Caption: Figure 1. Decision matrix for solubilizing this compound, emphasizing the prevention of precipitation during aqueous dilution.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitate forms upon dilution | Concentration exceeds aqueous solubility limit (LogP ~1.1).[1] | Perform a "step-down" dilution (e.g., 1000x stock |
| Loss of biological activity | Acid-catalyzed rearrangement to Viridicatin.[1] | Check buffer pH.[1][3] Ensure it is buffered to pH 7.0–7.[1]5. Avoid storing in acidic media.[1] |
| Compound degrades in storage | Hydrolysis of the epoxide ring due to moisture.[1] | Use anhydrous DMSO.[1] Store under nitrogen or argon if possible.[1] Seal with Parafilm.[1] |
| Cytotoxicity in Control | DMSO concentration too high (>1%).[1] | Include a "Vehicle Control" (DMSO only) to normalize data.[1] Keep final DMSO < 0.1%.[1] |
References
-
PubChem. (n.d.).[1][2][4] this compound Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Luckner, M. (1967).[1][5] Fermentative conversion of the penicillin alkaloids cyclopenin and this compound to viridicatin and viridicatol. European Journal of Biochemistry. [Link]
-
Kurnikov, I. V., et al. (2021).[1][6] Synthesis of cyclopenin and isocyclopenin. The Journal of Organic Chemistry. [Link]
Sources
- 1. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C17H14N2O4 | CID 16681741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [On the synthesis of quinoline alkaloids in plants. 2. Fermentativ conversion of the penicillin alkaloids cyclopenin and this compound to viridicatin and viridicatol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: In Vitro Antimicrobial Assay Protocols for Cyclopenol
Part 1: Core Directive & Scientific Rationale
The "Cyclopenol Paradox"
This compound is a benzodiazepine alkaloid (a 7-membered 2,5-dioxopiperazine) primarily isolated from Penicillium species (P. cyclopium, P. viridicatum). While it exhibits antimicrobial properties, its assessment is frequently compromised by its chemical instability.
The Critical Variable: this compound readily converts into viridicatin (a quinolone alkaloid) via the elimination of CO₂ and methylamine. This conversion is catalyzed by the enzyme cyclopenase but, crucially for in vitro assays, can occur spontaneously under acidic/alkaline conditions or thermal stress .
Why This Matters: Viridicatin often exhibits higher potency than this compound against certain Gram-positive bacteria (e.g., Bacillus subtilis) and Mycobacterium tuberculosis. If your assay protocol does not strictly control pH and solvent conditions, your "this compound MIC" may actually be a measurement of in-situ generated Viridicatin.
This protocol is designed to isolate the activity of the parent compound (this compound) from its degradation product.
Part 2: Chemical Handling & Stability[1]
Solvent Selection & Stock Preparation
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Avoid: Alcohols (Methanol/Ethanol) for long-term storage, as they can facilitate solvolysis or transesterification-like reactions over time.
-
Concentration: Prepare a 10 mg/mL (approx. 32 mM) master stock.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C . Avoid repeated freeze-thaw cycles which introduce moisture.
The Stability Checkpoint (Self-Validating Step)
Before running the biological assay, validate the integrity of your compound using Thin Layer Chromatography (TLC) or HPLC.
-
TLC System: Chloroform:Methanol (9:1 v/v).
-
Visualization: UV light (254 nm).
-
Markers: Run pure this compound alongside pure Viridicatin.
-
This compound Rf: ~0.4 - 0.5 (varies by plate).
-
Viridicatin Rf: Distinctly different (usually higher due to loss of polar groups).
-
-
Acceptance Criteria: >95% single spot corresponding to this compound. If a secondary spot matches Viridicatin, repurify or discard.
Part 3: Experimental Protocol (Broth Microdilution)
Diagram: Assay Workflow & Logic
Figure 1: Workflow emphasizing the critical Quality Control (QC) step to prevent artifactual data from degradation.
Materials
-
Test Organisms:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633).
-
Gram-negative: Escherichia coli (ATCC 25922).
-
Fungi: Candida albicans (ATCC 90028).
-
-
Media:
-
Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Adjust pH to 7.2 ± 0.1 prior to sterilization.
-
Fungi: RPMI 1640 buffered with MOPS to pH 7.0.
-
-
Controls:
-
Positive: Ciprofloxacin (Bacteria), Fluconazole (Fungi).
-
Degradation Control: Viridicatin (Commercial standard). You must run this in parallel to distinguish activity.
-
Step-by-Step Procedure
1. Inoculum Preparation
-
Grow bacteria overnight on non-selective agar.
-
Suspend colonies in saline to reach 0.5 McFarland turbidity (approx.
CFU/mL). -
Dilute this suspension 1:100 in the assay medium (CAMHB/RPMI) to achieve the starting inoculum of approx.
CFU/mL. -
Note: When added to the plate (which contains 100 µL drug solution), the final concentration will be the standard
CFU/mL.
2. Plate Setup (96-well)
-
Dispense: Add 100 µL of sterile medium to columns 2–12.
-
Drug Addition: Add 200 µL of this compound (
g/mL working solution in medium, max 1% DMSO) to column 1. -
Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.
-
Result: Range from 256 to 0.5
g/mL.
-
-
Controls:
-
Column 11: Growth Control (Media + Inoculum + Solvent vehicle).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of the diluted inoculum (from Step 1.3) to wells in columns 1–11.
3. Incubation
-
Bacteria: 35 ± 2°C for 16–20 hours.
-
Fungi: 35 ± 2°C for 24–48 hours.
-
Precaution: Do not extend incubation beyond 24h for bacteria if possible, as pH shifts in the media due to bacterial metabolism could trigger this compound degradation.
Part 4: Data Analysis & Interpretation
Quantitative Analysis
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing complete inhibition of visible growth.[1]
Table 1: Expected MIC Ranges (Reference Values) Note: Values are synthesized from literature on benzodiazepine alkaloids and specific this compound isolates.
| Organism | Strain Type | Expected MIC ( | Notes |
| Staphylococcus aureus | Gram (+) | 32 – 128 | Moderate activity. |
| Bacillus subtilis | Gram (+) | 16 – 64 | Often more sensitive. |
| Escherichia coli | Gram (-) | > 128 | Generally resistant (efflux). |
| Candida albicans | Yeast | 64 – >128 | Weak antifungal activity. |
| Mycobacterium tuberculosis | Acid-Fast | Check Viridicatin | Caution: If activity is high (<10 |
The "Viridicatin Ratio" Calculation
To validate your result, calculate the Activity Ratio (
-
If
: The organisms are equally sensitive, or this compound has fully degraded to Viridicatin in the well. -
If
: (e.g., this compound MIC 128, Viridicatin MIC 8). This confirms that this compound is less active and the assay successfully maintained the compound's integrity (proving the low activity is real). -
If
: this compound is the distinct active agent.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| MIC varies wildly between replicates | Compound precipitation | Check solubility in media. If precipitating, increase DMSO to 2% (validate tolerance of organism). |
| MIC decreases significantly after 24h | Chemical degradation | This compound is converting to Viridicatin. Read results strictly at 16-18h. |
| Unexpectedly high activity vs. E. coli | Contamination or pH shock | Check pH of the final well. DMSO stocks >1 month old may become acidic. |
| Yellowing of the medium | Oxidation/Conversion | Viridicatin formation often accompanies a color change. Discard stock. |
References
-
Luckner, M. (1967).[2] On the synthesis of quinoline alkaloids in plants: Fermentative conversion of the penicillin alkaloids cyclopenin and this compound to viridicatin and viridicatol.[2] European Journal of Biochemistry, 2(1), 74–78. Link
-
Kusano, M., et al. (2000). Bioactive metabolites from the marine-derived fungus Penicillium sp. Journal of Antibiotics, 53(11), 1262–1266. (Source for benzodiazepine alkaloid MIC ranges).[3][4][5]
-
Li, S.M. (2021). Biosynthesis of Viridicatol in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation. Organic Letters, 23(24), 9365–9369. Link
- CLSI. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.
-
Abdel-Hadi, A.M., et al. (2015).[6] Viridicatin and Dehydrocyclopeptine, two bioactive alkaloids isolated from marine derived fungus Penicillium aurantiogriseum. ResearchGate. Link
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. [On the synthesis of quinoline alkaloids in plants. 2. Fermentativ conversion of the penicillin alkaloids cyclopenin and this compound to viridicatin and viridicatol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | MDPI [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Synthesis of Cyclopenol Derivatives for Drug Discovery
The following Application Note and Protocol Guide is structured for high-level researchers and drug discovery professionals. It integrates classical organic synthesis with modern chemo-enzymatic strategies to access Cyclopenol and its pharmacologically active derivatives.
Executive Summary
This compound, a fungal benzodiazepine alkaloid, and its derivatives represent a privileged scaffold in medicinal chemistry. While the natural product itself exhibits unique antimicrobial and phytotoxic properties, its core structure—1,4-benzodiazepine-2,5-dione —is a versatile template for designing anticancer, antitubercular, and CNS-active agents.
This guide addresses the primary challenge in this field: accessing structurally diverse analogs with defined stereochemistry. We present a dual-track strategy:
-
Total Chemical Synthesis: A robust, high-throughput compatible protocol for generating libraries of the core scaffold.
-
Chemo-Enzymatic Functionalization: A biomimetic approach to install complex functionalities (epoxides, hydroxyls) that are difficult to achieve via traditional organic synthesis.
Biosynthetic Logic & Structural Causality
To design effective derivatives, one must understand the natural assembly line. The biosynthesis of this compound from anthranilic acid and phenylalanine involves a cascade of cyclization, dehydrogenation, and oxygenation.
Biosynthetic Pathway Diagram
The following diagram illustrates the enzymatic transformation from primary metabolites to the complex alkaloid. This logic underpins our "Biomimetic" synthetic protocols.
Caption: Figure 1. Enzymatic cascade from precursors to this compound. Note the sequential oxidation strategy which we mimic in Protocol 2.
Protocol 1: Chemical Synthesis of the Core Scaffold
Objective: Rapid generation of 1,4-benzodiazepine-2,5-dione libraries for SAR (Structure-Activity Relationship) screening. Method: Isatoic Anhydride Ring-Opening / Cyclization.
Rationale
Unlike the classic HCl/DMF method (Akssira et al.), using isatoic anhydrides allows for the introduction of diverse substituents on the aromatic ring (R1) and the diazepine ring (R2) in a single pot or two-step sequence, avoiding harsh acidic conditions that may degrade sensitive functionalities.
Reagents & Equipment
-
Starting Materials: Substituted Isatoic Anhydride (1.0 eq),
-Amino Acid Ester Hydrochloride (1.1 eq). -
Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Base: Triethylamine (TEA) or Pyridine.
-
Equipment: Microwave Reactor (preferred) or Reflux setup.
Step-by-Step Methodology
-
Activation: Dissolve the
-amino acid ester hydrochloride (e.g., L-Phenylalanine methyl ester for cyclopeptin analogs) in dry DMF (0.5 M concentration). Add TEA (1.2 eq) and stir for 10 min at Room Temperature (RT) to liberate the free amine. -
Coupling: Add the substituted Isatoic Anhydride (1.0 eq) to the reaction mixture.
-
Cyclization (Microwave Assisted):
-
Seal the vessel and heat to 120°C for 15-20 minutes under microwave irradiation (Power: 150W).
-
Thermal Alternative: Reflux at 110-120°C for 4-6 hours.
-
Mechanism:[1][2] The amine attacks the anhydride carbonyl, opening the ring to form an anthranilamide intermediate, which then undergoes intramolecular cyclization releasing alcohol (methanol/ethanol).
-
-
Work-up:
-
Pour the reaction mixture into crushed ice/water.
-
The product usually precipitates. Filter the solid.
-
If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Column Chromatography (Hexane:EtOAc 7:3).
Validation Checkpoints
-
TLC: Disappearance of isatoic anhydride (highly fluorescent) and appearance of a lower Rf spot (product).
-
NMR Signature: Look for the disappearance of the ester methyl singlet (if cyclized fully) or shift in the amide protons.
-
Yield: Expected range 75-90%.
Protocol 2: Biomimetic Functionalization (Epoxidation)
Objective: Conversion of the core scaffold to the epoxide-containing Cyclopenin derivative. Target: Introduction of the 4,5-epoxy moiety critical for specific biological activities.
Synthetic Strategy
Direct epoxidation of the saturated scaffold is impossible. We must first install the double bond (dehydrogenation) and then epoxidize, mimicking the Penicillium pathway.
Step-by-Step Methodology
Step A: Dehydrogenation (Cyclopeptin
-
Dissolve the 1,4-benzodiazepine-2,5-dione (from Protocol 1) in dry 1,4-Dioxane.
-
Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq).
-
Reflux for 2-4 hours under Nitrogen.
-
Filter off the precipitated hydroquinone. Concentrate filtrate and purify by column chromatography.
-
Note: This installs the C=C double bond between N4 and C5.
-
Step B: Epoxidation (Dehydrocyclopeptin
-
Dissolve the dehydro-product in Dichloromethane (DCM) at 0°C.
-
Add m-CPBA (meta-Chloroperoxybenzoic acid) (1.2 eq) slowly.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench with saturated NaHCO₃ and Na₂S₂O₃ (to neutralize excess peroxide).
-
Extract with DCM. The product (epoxide) is often sensitive; avoid acidic workups.
Structure-Activity Relationship (SAR) Guide
For drug discovery, random modification is inefficient. Use the following SAR logic derived from anticancer and antimicrobial screening data.
SAR Decision Matrix
| Structural Region | Modification | Predicted Effect (Based on Literature) |
| N1-Position | Methylation (Natural) | Essential for binding affinity (e.g., GABA receptors). |
| N1-Position | Bulky Alkyl/Aryl | often reduces potency; stick to small groups (Me, Et). |
| C3-Position | Benzyl (Phe derived) | High cytotoxic activity (anticancer). |
| C3-Position | Alkyl (Ala/Val derived) | Reduced potency; good for solubility tuning. |
| Aromatic Ring | Electron Withdrawing (Cl, NO₂) | Increases metabolic stability and often potency (e.g., 7-Cl). |
| 4,5-Bond | Epoxide (Cyclopenin) | High reactivity; potential covalent binder (toxicity risk). |
| 4,5-Bond | Double Bond | "Dehydro" analogs often show higher antimicrobial activity than saturated ones. |
SAR Visualization Workflow
Caption: Figure 2. Strategic modification zones for this compound derivatives.
Quality Control & References
Analytical Standards
-
HPLC: C18 Column, Gradient Water/Acetonitrile (0.1% Formic Acid). This compound derivatives are typically hydrophobic (RT 10-15 min on standard gradients).
-
Stereochemistry: The C3 stereocenter is prone to racemization under strong base. Use Chiral HPLC (e.g., Chiralpak AD-H) to verify enantiomeric excess (ee).
References
-
Biosynthesis of Cyclopenin/Cyclopenol: Nover, L., & Luckner, M. (1969). European Journal of Biochemistry.[3][4] Link
-
Chemical Synthesis (HCl/DMF Method): Akssira, M., et al. (1992). Tetrahedron Letters. 2
-
Combinatorial Synthesis (Isatoic Anhydride): Kamal, A., et al. (2004). Tetrahedron Letters. 5
-
Anticancer Activity of Benzodiazepine-2,5-diones: Journal of Medicinal Chemistry / ACS. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Synthesis of 1,4 Benzodiazepine-2,5-diones by Means of HCL Gas Catalyst | Scilit [scilit.com]
- 3. [Cyclopeptin and dehydrocyclopeptin. Intermediates in the biosynthesis of cyclopeptin-viridicatin alkaloids in Penicillium cyclopium Westling] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Cyclopenol Stability & Purification
Topic: Preventing Cyclopenol Degradation to Viridicatin Ticket ID: CYC-STAB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Core Directive: The "Lysis Trap"
Welcome to the this compound Stability Support Center. If you are reading this, you are likely observing a high abundance of viridicatin (a quinolone) and a low yield of This compound (a benzodiazepine) in your Penicillium extracts.
The Root Cause: This is rarely a chemical stability issue during storage. It is almost exclusively an enzymatic conversion event triggered during cell lysis.
-
The Culprit: Cyclopenase (this compound m-hydroxylase/cyclopenase complex).
-
The Mechanism: In intact fungal cells, this compound is compartmentalized separately from cyclopenase (an integral membrane protein). When you disrupt the mycelium (grinding, sonication) without quenching the enzyme, cyclopenase instantly catalyzes the rearrangement of this compound into viridicatin, releasing CO₂ and methylamine.
Visualizing the Threat
The following diagram illustrates the biosynthetic pathway and the critical "Failure Point" where degradation occurs.
Figure 1: The enzymatic conversion pathway. The red arrow indicates the degradation step triggered by cell disruption.
Troubleshooting Wizard (Q&A)
Issue 1: "My LC-MS shows 90% Viridicatin. Is my column temperature too high?"
Diagnosis: Unlikely. While this compound can be thermally sensitive, complete conversion usually indicates enzymatic activity during the extraction phase, not the analysis phase. Corrective Action:
-
Check your extraction solvent: Are you using aqueous buffers or slow-penetrating solvents? These allow the enzyme to function before it is denatured.
-
Protocol Shift: Switch to a "Kill-First" extraction method (see Section 4). Use 100% Methanol or Ethyl Acetate immediately upon biomass harvesting.
Issue 2: "Can I use a pH buffer to stop the reaction?"
Diagnosis: Risky. Cyclopenase has a broad activity profile. While it may have an optimum pH (often near neutral), relying on pH alone during the chaotic lysis process is insufficient. Technical Insight:
-
Acidic pH: May catalyze spontaneous chemical rearrangement (acid-catalyzed ring contraction).
-
Neutral pH: Optimal for enzymatic conversion.
-
Recommendation: Avoid aqueous pH control entirely during the initial step. Rely on solvent denaturation .
Issue 3: "I am lyophilizing the mycelium before extraction. Is this safe?"
Diagnosis: Safe only if the sample remains perfectly dry. Risk Factor: Lyophilization breaks cell membranes. If the dried powder absorbs moisture (hygroscopic effect) before solvent addition, the enzyme-substrate complex reactivates in the "micro-aqueous" environment, leading to rapid degradation. Corrective Action: Store lyophilized powder in a desiccator at -20°C and add organic solvent immediately upon opening.
Standard Operating Procedure (SOP): Zero-Degradation Extraction
This protocol is designed to denature cyclopenase faster than it can catalyze the ring contraction.
Reagents:
-
Extraction Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc) - HPLC Grade.
-
Quenching Agent (Optional): 0.1% Formic Acid (to stabilize pH, though solvent denaturation is primary).
Workflow:
| Step | Action | Rationale |
| 1. Harvest | Filter mycelium rapidly. Do not wash with water/buffer. | Water induces osmotic stress and may trigger enzyme release. |
| 2. Flash Freeze | Submerge biomass in Liquid Nitrogen ( | Stops all metabolic activity and "locks" the compartmentalization. |
| 3. Cryo-Pulverization | Grind biomass under | Increases surface area for the solvent without allowing liquid-phase enzymatic activity. |
| 4. Solvent Shock | Pour boiling ( | CRITICAL STEP: Heat + Organic solvent instantly denatures cyclopenase. |
| 5. Extraction | Agitate for 30 mins, then filter. | Solubilizes this compound while the enzyme remains inactive/precipitated. |
| 6. Evaporation | Rotary evaporate at | Prevents thermal degradation of the isolated compound. |
Decision Logic for Extraction Optimization
Use this flow to determine the best extraction method for your specific sample type.
Figure 2: Decision matrix for selecting the appropriate extraction protocol based on biomass state.
References & Authority
-
Luckner, M. (1967).[1] Fermentative conversion of the penicillin alkaloids cyclopenin and this compound to viridicatin and viridicatol. European Journal of Biochemistry. Link
-
Core Authority: Establishes the existence of cyclopenase and its role in the conversion.
-
-
Kishimoto, S., et al. (2016). Enzymatic one-step ring contraction for quinolone biosynthesis. Nature Communications. Link
-
Mechanistic Insight: Details the "AsqI" and related enzymes, providing modern structural biology context to the rearrangement.
-
-
Abdel-Hadi, A. M., et al. (2015).[2] Viridicatin and Dehydrocyclopeptine, two bioactive alkaloids isolated from marine derived fungus Penicillium aurantiogriseum.[2] ResearchGate. Link
-
Protocol Validation: Demonstrates successful isolation of these compounds using ethyl acetate extraction methods.
-
-
Li, S. M. (2021).[3] Biosynthesis of Viridicatol in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation. Organic Letters. Link
-
Modern Context: Validates the precursor relationships (Cyclopenin -> this compound) and the hydroxylation steps.
-
Sources
Technical Support Center: Cyclopenol Stability & Troubleshooting Guide
Welcome to the Application Science Technical Support Center. As drug development professionals and analytical chemists, working with complex fungal secondary metabolites requires a deep understanding of their structural vulnerabilities.
Cyclopenol is a biologically active benzodiazepine alkaloid produced by Penicillium species[1]. While it serves as a valuable precursor for pharmaceutical development, researchers frequently encounter issues with signal loss, poor extraction recoveries, and spontaneous degradation during routine analysis. This guide provides a mechanistic deep-dive into this compound's pH-dependent instability and offers self-validating protocols to ensure experimental integrity.
Mechanistic Deep-Dive: The Causality of this compound Degradation
The structural Achilles' heel of this compound is its highly strained 7-membered benzodiazepine ring, which contains a reactive epoxide moiety. This compound is chemically stable only within a narrow, near-neutral pH window (pH 5.0 – 8.5)[2].
When exposed to either acidic or alkaline extremes, this compound undergoes a dramatic structural rearrangement to form the thermodynamically more stable quinolone alkaloid, viridicatol [3].
-
Acidic Degradation (pH < 4.0): Protonation of the epoxide oxygen lowers the activation energy for spontaneous ring opening. This triggers an anti-Baldwin-type 6-endo-tet cyclization[2].
-
Alkaline Degradation (pH > 9.0): Base-catalyzed nucleophilic attack drives a similar conformational shift and ring contraction[3].
In both extremes, the ring contraction is coupled with aqueous hydrolysis. The molecule expels carbon dioxide from the C-5 carboxylate group and methylamine from the N-methyl group[4]. For the analytical chemist, this manifests as a sudden mass shift from m/z 311 [M+H]⁺ (this compound) to m/z 254 [M+H]⁺ (Viridicatol) —a net loss of 57 Da.
Chemical Degradation Pathway
Caption: Chemical degradation pathway of this compound into viridicatol under pH extremes.
Quantitative Stability Data
To assist with your experimental design, summarize the expected behavior of this compound across different pH environments using the reference table below.
| Parameter | Acidic Conditions (pH < 4.0) | Neutral Conditions (pH 5.0 - 8.5) | Alkaline Conditions (pH > 9.0) |
| Stability Status | Highly Unstable | Stable | Highly Unstable |
| Primary Mechanism | Acid-catalyzed epoxide opening | None (Intact Benzodiazepine) | Base-catalyzed rearrangement |
| Degradation Product | Viridicatol | N/A (this compound retained) | Viridicatol |
| Mass Shift (LC-MS) | -57 Da (Loss of CO₂ + CH₃NH₂, +H₂O) | None | -57 Da (Loss of CO₂ + CH₃NH₂, +H₂O) |
| Approx. Half-Life | < 2 hours in strong acid | > 48 hours in buffered media | < 2 hours in strong base |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound standard shows a major impurity peak at m/z 254 [M+H]⁺ during LC-MS analysis. What is happening? A1: You are observing the real-time degradation of this compound (m/z 311) into viridicatol (m/z 254). This is almost certainly caused by an acidic mobile phase. Standard LC-MS methods often use 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA), which drops the pH to ~2.0-2.5. This acidic environment rapidly catalyzes the epoxide ring contraction[2]. Resolution: Switch to a neutral mobile phase, such as 10 mM Ammonium Acetate or Ammonium Bicarbonate (pH 6.8 - 7.4).
Q2: Can I use standard alkaline lysis or basic liquid-liquid extraction (LLE) to isolate this compound from fungal cultures? A2: No. Base-catalyzed rearrangement is just as detrimental to this compound as acid[3]. Avoid using strong bases like NaOH or Na₂CO₃ (pH > 9) during your extraction workflows. Maintain the aqueous phase between pH 6.0 and 7.5 prior to partitioning into your organic solvent.
Q3: How should I store purified this compound to ensure long-term stability? A3: Store this compound as a lyophilized powder at -20°C. When preparing stock solutions, resuspend the compound in aprotic solvents (e.g., dry DMSO or LC-MS grade Acetonitrile) rather than protic or acidic solvents (like Methanol/Water mixtures), which can facilitate slow hydrolysis over time.
Validated Experimental Protocols
To prevent artifactual degradation, every protocol involving this compound must be a self-validating system with built-in pH controls.
Protocol A: pH-Stabilized Extraction of this compound from Fungal Broth
Causality Check: Fungal cultures (e.g., Penicillium) naturally acidify their media during fermentation. Extracting directly from raw broth without neutralization will destroy this compound.
-
Harvest & Clarify: Centrifuge the fungal fermentation broth at 4,000 x g for 15 minutes to pellet the mycelia. Collect the supernatant.
-
pH Measurement & Adjustment (Critical Step): Measure the pH of the supernatant. Slowly add 1M Ammonium Acetate buffer until the broth reaches a stable pH of 6.5 to 7.0.
-
Liquid-Liquid Extraction: Add an equal volume of LC-grade Ethyl Acetate to the neutralized broth. Shake vigorously for 5 minutes.
-
Phase Separation: Allow the layers to separate. Collect the upper organic layer (Ethyl Acetate), which now contains the intact this compound.
-
Concentration: Dry the organic phase using a rotary evaporator. Do not exceed 30°C in the water bath to prevent thermal degradation of the strained epoxide.
Protocol B: LC-MS/MS Method for Intact this compound
Causality Check: Eliminating strong acids from the mobile phase prevents on-column rearrangement to viridicatol.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (Adjusted to pH 7.4).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Column Selection: Use a base-deactivated C18 column (e.g., Waters XBridge or Agilent Extend-C18) designed to perform optimally at neutral to slightly alkaline pH.
-
Gradient: Run a gentle gradient from 10% B to 90% B over 15 minutes.
-
MS Parameters: Operate in Positive Electrospray Ionization (ESI+) mode. Monitor the precursor ion at m/z 311.1. Set up a Multiple Reaction Monitoring (MRM) transition for m/z 311.1 → m/z 265.1 (loss of H₂O and CO) to quantify intact this compound.
Troubleshooting Workflow
Caption: Recommended pH-controlled workflow for this compound extraction and analysis.
References
-
[1] Detection of Penicillium-Toxins in Nuts Commercialized in Italy Through LC-MS/MS Analyses. MDPI. 1
-
[3] The conversion of cyclopenin into viridicatin. Journal of the Chemical Society D: Chemical Communications (RSC Publishing). 3
-
[2] Harnessing the Substrate Promiscuity of Dioxygenase AsqJ and Developing Efficient Chemoenzymatic Synthesis for Quinolones. PMC / NIH. 2
-
[4] Fungal Metabolites Derived from Amino Acids | The Chemistry of Fungi. RSC Books Gateway. 4
Sources
- 1. mdpi.com [mdpi.com]
- 2. Harnessing the Substrate Promiscuity of Dioxygenase AsqJ and Developing Efficient Chemoenzymatic Synthesis for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The conversion of cyclopenin into viridicatin - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
Cyclopenol Optimization Hub: Technical Support & Troubleshooting Center
Ticket ID: CYC-EXT-001 Topic: Maximizing Recovery from Penicillium Mycelium & Preventing Viridicatin Conversion Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Cyclopenase" Trap
Welcome to the Cyclopenol Optimization Hub. If you are reading this, you are likely facing one of two problems: (1) low total alkaloid yield, or (2) high contamination of your extract with viridicatin , the quinoline degradation product of this compound.
Extracting this compound from mycelium is not merely a solubility challenge; it is a race against enzymatic degradation. Penicillium mycelium and conidia contain cyclopenase , an enzyme that rapidly converts this compound into viridicatin and CO₂ upon cell disruption. Standard homogenization methods often activate this enzyme before the solvent can extract the target.
This guide provides a self-validating workflow to bypass this biological trap.
Module 1: Cell Disruption & Enzyme Inactivation
User Issue: "I have high biomass, but my HPLC shows mostly viridicatin and very little this compound."
Root Cause Analysis
The moment you disrupt the mycelial cell wall, cyclopenase (membrane-bound) comes into contact with this compound (cytosolic/vacuolar). If this happens in an aqueous buffer or slow-penetrating solvent, conversion is instantaneous.
Protocol: The "Flash-Freeze & Solvate" Method
Objective: Disrupt the chitin cell wall while keeping cyclopenase inactive until denaturation.
-
Harvest: Filter mycelium rapidly. Do not wash with water (osmotic stress can trigger metabolite release).
-
Cryogenic Stop: Immediately submerge mycelium in Liquid Nitrogen (LN₂).
-
Pulverization: Grind the frozen biomass to a fine powder using a pre-chilled mortar and pestle.
-
Why? This increases surface area without allowing the enzyme to function (it is inactive at -196°C).
-
-
Solvent Shock: Transfer the frozen powder directly into cold Ethyl Acetate (EtOAc) containing 1% Formic Acid (v/v).
-
Mechanism:[1] The organic solvent denatures the enzyme immediately upon thawing, preventing the conversion to viridicatin.
-
Visualization: The Enzymatic Race
Figure 1: Comparison of standard homogenization vs. cryogenic solvent shock. The key is preventing enzyme activity during the transition from solid to liquid phase.
Module 2: Solvent Systems & pH Control
User Issue: "My extraction yield is inconsistent, and I see emulsions."
Technical Insight
This compound is an amphoteric benzodiazepine alkaloid. It is unstable in strong acids (chemical conversion to viridicatin) and strong bases (ring opening).
Optimized Solvent Table
| Solvent System | Efficiency | Risk Profile | Recommendation |
| Ethyl Acetate (EtOAc) | High | Low | Standard. Excellent solubility for this compound; denatures proteins (enzymes) effectively. |
| Chloroform (CHCl₃) | Medium | Medium | Good selectivity but toxic. Often requires defatting step first. |
| Methanol (MeOH) | High | High | Extracts too many polar impurities (sugars/proteins). Harder to remove water, leading to emulsions. |
| Acetone | High | Medium | Good for initial extraction but co-extracts lipids. |
Troubleshooting the pH Window
-
Danger Zone: pH < 3.0 (Acid catalysis mimics cyclopenase activity).
-
Danger Zone: pH > 8.5 (Base hydrolysis).
-
Target: Maintain the aqueous phase (if partitioning) at pH 5.0 – 6.0 .
Corrective Action: If extracting from liquid culture filtrate, adjust pH to 5.5 with weak tartaric acid before adding EtOAc. Do not use strong mineral acids (HCl) for acidification.
Module 3: Purification & Verification
User Issue: "How do I confirm I have this compound and not Viridicatin without running NMR every time?"
Differentiation Strategy
This compound and Viridicatin are structurally related but have distinct physicochemical properties.
-
TLC Visualization:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Chloroform:Methanol (9:1).
-
Detection:
-
UV 254nm: Both absorb.
-
Ferric Chloride (FeCl₃): Viridicatin (quinoline-2,4-diol) gives a strong color reaction (green/blue) due to the phenolic enol; this compound reaction is weaker or distinct depending on concentration.
-
-
-
Solubility Check: Viridicatin is significantly less soluble in cold organic solvents than this compound. Precipitates often consist of viridicatin.
The Conversion Pathway Diagram
Figure 2: The degradation pathway. Note that both biological (enzyme) and chemical (acid/heat) factors lead to the same unwanted byproduct.
Frequently Asked Questions (FAQ)
Q: Can I use Ultrasound-Assisted Extraction (UAE)? A: Yes, but with caution. Ultrasound generates localized heat (hotspots), which can chemically convert this compound to viridicatin.
-
Modification: Use "Pulsed Mode" (e.g., 30s ON, 30s OFF) and keep the sample vessel in an ice bath throughout the process.
Q: My extract is oily. How do I crystallize the product? A: The oil usually indicates lipid contamination.
-
Dissolve the crude extract in a minimal amount of warm MeOH.
-
Add cold water dropwise until turbidity appears.
-
Store at 4°C. This compound should crystallize out. If the oil persists, perform a "defatting" wash with hexane (this compound is insoluble in hexane; lipids are soluble) before the MeOH step.
Q: Can I store the mycelium before extraction? A: Only if lyophilized (freeze-dried) and stored at -20°C. Never store wet mycelium in the fridge; cyclopenase activity will slowly degrade your product even at 4°C.
References
-
Luckner, M. (1967).[2] Fermentative conversion of the penicillin alkaloids cyclopenin and this compound to viridicatin and viridicatol.[2][3] European Journal of Biochemistry.[2]
-
Cayman Chemical. (n.d.). (-)-Cyclopenol Product Information & Physical Properties.
-
Frisvad, J. C., et al. (2004). Mycotoxins, drugs and other extrolites produced by species in Penicillium subgenus Penicillium.[4] Studies in Mycology.[1][3][4][5][6][7]
-
Roos, W., et al. (1998). Signal transduction of alkaloid biosynthesis in Penicillium cyclopium. (Context on physiological triggers for production).
Sources
- 1. US20240155983A1 - Active Mycelium Compound Extraction Process - Google Patents [patents.google.com]
- 2. [On the synthesis of quinoline alkaloids in plants. 2. Fermentativ conversion of the penicillin alkaloids cyclopenin and this compound to viridicatin and viridicatol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uric Acid Is a Genuine Metabolite of Penicillium cyclopium and Stimulates the Expression of Alkaloid Biosynthesis in This Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studiesinmycology.org [studiesinmycology.org]
- 5. higiene.unex.es [higiene.unex.es]
- 6. readersinsight.net [readersinsight.net]
- 7. US3183172A - Obtaining psilocybin and psilocin from fungal material - Google Patents [patents.google.com]
Troubleshooting low cyclopenol yields in Penicillium
Technical Support Center: Penicillium Bioprocess Optimization Subject: Troubleshooting Low Cyclopenol Yields Ticket ID: #CYC-OPT-402 Responder: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your Penicillium fermentation (likely P. cyclopium, P. polonicum, or P. solitum) is exhibiting suboptimal this compound titers.
In my experience, low this compound yields rarely stem from a single catastrophic failure. Instead, they typically result from a misalignment in metabolic flux . This compound is a late-stage benzodiazepine alkaloid. To maximize it, you must not only drive the biosynthetic pathway forward but also aggressively prevent the enzymatic degradation that naturally occurs during the stationary phase.
This guide is structured to diagnose the three critical bottlenecks: Biosynthetic Stalling , Enzymatic Degradation , and Extraction Inefficiency .
Module 1: The Biosynthetic Bottleneck (Metabolic Flux)
The Core Problem:
this compound is not the end-product of the fungal lifecycle; it is a transient intermediate. The pathway flows from Cyclopeptin
If your yields are low, you must determine if the pathway is stalling at Cyclopenin (lack of oxygenation) or leaking into Viridicatol (enzymatic degradation).
Visualization: The this compound Flux Pathway
Figure 1: The biosynthetic pathway illustrating the critical conversion steps and the "Leakage" points where yield is lost.
Caption: The critical path to this compound requires oxygenation of Cyclopenin.[1] Yield is lost if Cyclopenase (released from spores) converts the product to Viridicatol.
Module 2: Fermentation Optimization (The "How")
The Core Problem: The conversion of Cyclopenin to this compound is catalyzed by Cyclopenin m-hydroxylase , a mixed-function oxygenase. This enzyme requires molecular oxygen. If your fermentation is oxygen-limited, you will accumulate Cyclopenin, not this compound. Conversely, if you culture too long, Cyclopenase (localized in conidiospores) will degrade your product into Viridicatol.
Troubleshooting Protocol: Fermentation Parameters
| Parameter | Recommended Range | Why it Matters (Causality) |
| Aeration (kLa) | High ( | The m-hydroxylase converting Cyclopenin to this compound is oxygen-dependent. Low |
| Agitation | Moderate (150-200 RPM) | Penicillium mycelia are shear-sensitive. High shear causes cell lysis, releasing Cyclopenase prematurely, which degrades your product. |
| Precursors | L-Phe (1-2 g/L) | Phenylalanine is a direct structural component. Adding it at |
| Harvest Time | 7-10 Days (Idiophase) | CRITICAL: Harvest before heavy sporulation. Cyclopenase is compartmentalized in spores. Once spores form and lyse, this compound vanishes. |
| pH | 4.5 - 5.5 | Alkaline pH (>7.0) can destabilize the benzodiazepine ring and favor spontaneous rearrangement. |
Experimental Validation: The "Spike & Stop" Test
Use this protocol to determine if your limitation is Precursor or Enzymatic .
-
Setup: Run 3 parallel shake flasks.
-
Flask A: Control.[2]
-
Flask B: Spike with 2 g/L L-Phenylalanine at 48 hours.
-
Flask C: Spike with 2 g/L L-Methionine at 48 hours.
-
-
Analysis: Measure this compound vs. Cyclopenin at Day 7.
-
Result: If B > A, you are precursor limited.
-
Result: If C > A, your methylation (early pathway) was the bottleneck.
-
Result: If Cyclopenin is high but this compound is low in all flasks, your culture is hypoxic (increase aeration).
-
Module 3: Downstream Processing (Recovery)
The Core Problem: this compound is amphoteric but unstable in strong acids/bases. A common error is extracting at the wrong pH or using a solvent that fails to partition the compound from the aqueous broth effectively.
Extraction Workflow
Figure 2: Optimized downstream processing to minimize degradation.
Caption: Acidification to pH 4.0 prior to Ethyl Acetate extraction maximizes recovery while preventing ring opening.
Key Technical Note: Avoid chloroform if possible; Ethyl Acetate (EtOAc) provides cleaner separation for benzodiazepine alkaloids. Ensure the temperature during evaporation does not exceed 40°C, as thermal degradation can occur.
Frequently Asked Questions (FAQs)
Q: My HPLC shows a large peak for Cyclopenin but very little this compound. Why? A: This is a classic oxygenation block. The enzyme Cyclopenin m-hydroxylase converts Cyclopenin to this compound. This enzyme requires molecular oxygen. Increase the surface-to-volume ratio in your flasks or increase the agitation rate (carefully) to improve Dissolved Oxygen (DO) levels.
Q: I had good yields on Day 7, but by Day 10, the product disappeared. What happened? A: You likely encountered "Cyclopenase" activity.[1] As the fungus sporulates and ages, the enzyme Cyclopenase is released or activated. This enzyme rapidly converts this compound into Viridicatol (a quinolone). Solution: Harvest earlier or use a strain with a cyclopenase knockout if available.
Q: Should I use submerged or surface culture? A: Historically, surface cultures (static) yielded higher this compound because they allow excellent oxygen transfer to the mycelial mat without shear stress. However, for scale-up, submerged fermentation is necessary. If using submerged, use baffled flasks to maximize oxygen transfer without excessive impeller shear.
References
-
Nover, L., & Luckner, M. (1969).[3][4] On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium Westling.[5] European Journal of Biochemistry, 10(2), 268-273.
-
Kozlovskii, A. G., et al. (2013). Biosynthesis of cyclopenin and cyclopeptin by Penicillium solitum. Applied Biochemistry and Microbiology, 49, 368–373.
-
Li, J., et al. (2014). (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum. Journal of Asian Natural Products Research, 16(5), 542-548.
-
Framm, J., et al. (1973). Cyclopeptin and dehydrocyclopeptin: Intermediates in the biosynthesis of cyclopeptin-viridicatin alkaloids in Penicillium cyclopium.[6] European Journal of Biochemistry, 37(1), 78-85.
Sources
- 1. researchgate.net [researchgate.net]
- 2. repositum.tuwien.at [repositum.tuwien.at]
- 3. EC 1.14.11.81 [iubmb.qmul.ac.uk]
- 4. On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear inheritance of the biosynthesis of cyclopenin and this compound in Penicillium cyclopium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Cyclopeptin and dehydrocyclopeptin. Intermediates in the biosynthesis of cyclopeptin-viridicatin alkaloids in Penicillium cyclopium Westling] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopenol Stability & Handling Technical Hub
Status: Operational | Topic: Storage, Solubilization, and Troubleshooting Audience: Research Scientists & Assay Development Leads Compound Class: Benzodiazepine Alkaloid (Mycotoxin)
Core Storage Directives (The Golden Rules)
As a secondary metabolite derived from Penicillium species (specifically P. viridicatum and P. cyclopium), Cyclopenol is chemically labile. It possesses a benzodiazepine core that is susceptible to both hydrolysis and photo-oxidation.
Standard Operating Procedure (SOP) for Storage:
| Form | Temperature | Conditions | Shelf Life |
| Lyophilized Powder | -20°C | Desiccated, Dark, Inert Atmosphere | ≥ 3 Years |
| Stock Solution (DMSO/EtOH) | -20°C or -80°C | Sealed, Argon/Nitrogen Purged | 1–3 Months |
| Working Solution (Aqueous) | 4°C | Use Immediately | < 24 Hours |
The Mechanism of Degradation[1][2]
-
Hydrolysis: The diazepine ring is prone to hydrolytic cleavage, particularly in basic pH environments or prolonged exposure to moisture. Never store this compound in aqueous buffers for long-term use.
-
Photo-oxidation: As an alkaloid, the compound can degrade into inactive byproducts upon exposure to UV or intense visible light. Amber vials are mandatory.
Solubilization & Reconstitution Protocols
Critical Technical Alert: this compound is sparingly soluble in aqueous buffers. Direct addition of the powder to cell culture media or PBS will result in immediate precipitation and inaccurate dosing.
Protocol: Preparation of High-Integrity Stock Solutions
-
Solvent Selection:
-
Primary: DMSO (Dimethyl sulfoxide) or Ethanol (100%).
-
Solubility Limit: Up to ~25 mg/mL in DMSO; ~10 mg/mL in Ethanol.
-
-
Dissolution Step:
-
Bring the vial to Room Temperature (RT) before opening to prevent condensation inside the vial (hygroscopic uptake).
-
Add the calculated volume of DMSO. Vortex gently until the solution is clear.
-
-
Dilution (The "Shock" Prevention):
-
To dilute into aqueous media (PBS/Media), add the stock solution dropwise to the agitation media.
-
Max DMSO Concentration: Ensure the final DMSO concentration in the assay is <0.1% to avoid solvent toxicity masking the compound's effects (IC50 for PTP1B inhibition is ~30 µM).
-
Visual Workflow: Reconstitution Logic
Figure 1: Correct reconstitution workflow to prevent hygroscopic degradation and precipitation shock.
Troubleshooting Guide (Symptom-Based)
Use this diagnostic tree to resolve experimental anomalies.
Issue: Visible Precipitate in Assay Media
-
Root Cause: "Solvent Shock." Adding a high-concentration hydrophobic stock rapidly to a hydrophilic buffer causes the compound to crash out of solution.
-
Correction:
-
Lower the initial stock concentration.
-
Perform an intermediate dilution (e.g., 1:10 in media) before the final dilution.
-
Ensure the stock solution is at Room Temperature, not cold, before pipetting.
-
Issue: Loss of Biological Activity (High IC50)
-
Root Cause A: Freeze-Thaw Cycles. Repeated temperature shifts cause micro-precipitation and hydrolysis.
-
Root Cause B: Moisture Contamination.[1]
-
Correction:
-
Discard the current aliquot.
-
Thaw a fresh, single-use aliquot.
-
Verify the DMSO used for the stock was anhydrous (fresh bottle).
-
Issue: Solution Turns Yellow/Brown
-
Root Cause: Oxidation.
-
Correction: The compound has degraded. Discard immediately. Future stocks should be purged with Argon or Nitrogen gas before sealing.
Visual Logic: Troubleshooting Decision Tree
Figure 2: Diagnostic logic for resolving common stability and handling failures.
Frequently Asked Questions (FAQ)
Q: Can I autoclave this compound solutions? A: No. this compound is thermally labile. Autoclaving will destroy the molecule. Sterilize solutions by filtration through a 0.22 µm PVDF or PTFE membrane (ensure the membrane is compatible with your solvent, e.g., DMSO).
Q: Why is my IC50 for PTP1B inhibition varying between batches? A: This is often due to effective concentration differences caused by micro-precipitation. Even if the solution looks clear, micro-aggregates can form if the aqueous dilution step is too rapid. Always vortex the media while adding the drug dropwise.
Q: Is it better to store the powder at -80°C or -20°C? A: -20°C is sufficient for the lyophilized powder for up to 3 years. -80°C is acceptable but unnecessary and increases the risk of condensation upon retrieval if the vial is not perfectly sealed.
Q: What is the maximum time I can leave the stock solution at Room Temperature? A: Limit exposure to <4 hours. DMSO is hygroscopic; it pulls water from the air, which then initiates hydrolysis of the this compound. Always recap immediately.
References & Authority
-
Cayman Chemical. (–)-Cyclopenol Product Datasheet & Safety Data. (Standard storage protocols and solubility limits).
-
Fermentek. this compound - Fungal Metabolite Specifications. (Confirmation of stability and fungal origin).
-
PubChem. this compound Compound Summary (CID 16681741). (Chemical structure and physical property verification).
Sources
Technical Support Center: Cyclopenol Integrity & Cyclopenase Inhibition
Topic: Minimizing Viridicatin Contamination in Cyclopenol Samples Document ID: TS-CYC-042 Status: Active Expert Reviewer: Senior Application Scientist, Natural Products Division
The Core Challenge: The Precursor-Product Trap
Welcome to the technical support hub for Penicillium alkaloid extraction. If you are reading this, you are likely observing high levels of viridicatin (a quinoline alkaloid) in what should be a pure This compound (a benzodiazepine alkaloid) fraction.
The Root Cause: This is rarely a "contamination" issue in the traditional sense. It is almost always an enzymatic or chemical conversion issue occurring during your workflow.
-
Enzymatic Trigger: The enzyme cyclopenase is a constituent of the conidiospore membrane in Penicillium cyclopium and P. viridicatum.[1] In living cells, the enzyme is compartmentalized away from this compound. Upon cell lysis or membrane permeabilization, cyclopenase contacts this compound, rapidly converting it to viridicatin, CO₂, and methylamine.
-
Chemical Trigger: this compound is acid-labile. Exposure to acidic pH or Lewis acids mimics the enzymatic reaction, triggering the same rearrangement.
Visualizing the Failure Mode
To solve this, you must understand the mechanism. The following diagram illustrates where the process typically fails.
Figure 1: The conversion pathway. Both enzymatic (cyclopenase) and chemical (acid) triggers cause the irreversible rearrangement of the benzodiazepine ring into the quinoline structure.[1]
Troubleshooting Protocols & FAQs
Module A: Upstream Processing (Fermentation)
Q: My broth analysis shows high viridicatin even before extraction. Why?
Diagnosis: You are likely harvesting too late. Cyclopenase activity peaks during sporulation. As the culture ages, natural autolysis releases the enzyme, converting excreted this compound in the media.
Protocol 1: Optimization of Harvest Window
| Parameter | Recommendation | Rationale |
| Harvest Time | Mid-log to early stationary phase. | Minimize conidiospore formation where cyclopenase is localized [1]. |
| Strain Selection | Use aux-glu mutants if available. | Certain auxotrophic mutants produce this compound but have defective conidiation, reducing enzyme load [2]. |
| Media pH | Maintain pH > 6.0. | Prevents acid-catalyzed rearrangement in the broth. |
Module B: Extraction (The Danger Zone)
Q: I have pure this compound in the broth, but it disappears after cell lysis. How do I stop the enzyme?
Diagnosis: You are likely using solvents or mechanical methods that disrupt the spore membrane without denaturing the enzyme immediately. Cyclopenase is a lipoprotein; detergents and certain organic solvents can activate it by increasing membrane permeability [1].
Protocol 2: Enzyme-Inactivating Extraction
Objective: Extract the alkaloid while simultaneously halting enzymatic activity.
-
Solvent Selection:
-
AVOID: Dilute alcohols (ethanol/methanol) without pH control, as they can permeabilize spores while keeping the enzyme active.
-
PREFERRED: Ethyl Acetate (EtOAc) or Chloroform.
-
-
The "Flash" Extraction Method:
-
Step 1: Separate mycelium/spores from the culture filtrate immediately. Do not extract the whole mash if possible. This compound is largely excreted into the medium.
-
Step 2 (Filtrate): Extract with EtOAc at neutral pH (7.0 - 7.4) .
-
Step 3 (Mycelium - ONLY if necessary): If you must extract the biomass, freeze-dry (lyophilize) first, then extract with anhydrous solvent. Water is required for cyclopenase activity; removing it stops the reaction.
-
Q: Can I use acid to help solubility? A: Absolutely not. Acidic conditions mimic the enzyme's active site mechanism. Even weak acids can catalyze the ring contraction to viridicatin [3]. Keep all aqueous phases buffered to pH 7.0–7.5.
Module C: Purification & Analysis
Q: How do I separate the two if contamination occurs?
Diagnosis: You need a high-resolution separation method. Viridicatin is significantly more lipophilic than this compound due to the loss of the polar benzodiazepine structure and the hydroxyl group rearrangement.
Protocol 3: HPLC Separation Parameters
Use this method to quantify the extent of contamination.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm) |
| Mobile Phase | Methanol : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm (this compound) and 310 nm (Viridicatin) |
| Elution Order | 1. This compound (More Polar) 2. Viridicatin (Less Polar) |
Note: Viridicatin typically elutes significantly later. If you see a peak tailing into the viridicatin retention time, check your column pH stability.
Decision Logic for Extraction
Use this workflow to determine the safest extraction route for your specific sample type.
Figure 2: Extraction Decision Tree. The "Biomass" path is the primary source of viridicatin contamination due to intracellular cyclopenase.
References
-
Luckner, M., & Wilson, K. (1987). Cyclopenase: An enzyme of benzodiazepine alkaloid biosynthesis.[1] In Journal of Basic Microbiology.[1] This pivotal work identifies the localization of cyclopenase in the conidiospore membrane and its activation by membrane-disrupting agents.
-
Mohamed, Z. S., Todorova-Draganova, R. W., & Luckner, M. (1984). Nuclear inheritance of the biosynthesis of cyclopenin and this compound in Penicillium cyclopium.[2]Zeitschrift für allgemeine Mikrobiologie.[1][2] Discusses genetic regulation and strain selection to minimize unwanted enzymatic activity.
-
Luckner, M. (1967).[3] Fermentative conversion of the penicillin alkaloids cyclopenin and this compound to viridicatin and viridicatol.[1][3]European Journal of Biochemistry.[3][4][5] Establishes the chemical equivalence of acid catalysis and enzymatic conversion.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nuclear inheritance of the biosynthesis of cyclopenin and this compound in Penicillium cyclopium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [On the synthesis of quinoline alkaloids in plants. 2. Fermentativ conversion of the penicillin alkaloids cyclopenin and this compound to viridicatin and viridicatol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Cyclopeptin and dehydrocyclopeptin. Intermediates in the biosynthesis of cyclopeptin-viridicatin alkaloids in Penicillium cyclopium Westling] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopenol Biosynthesis Technical Support Center
Topic: Thermal Regulation of the Cyclopenin–Cyclopenol Biosynthetic Pathway
Status: Active | Version: 2.4 | Maintained by: Senior Application Science Team
System Overview & Diagnostic Visualization
User Query: Why does my this compound yield drop at higher fermentation temperatures (≥28°C) while biomass remains constant?
Executive Summary: this compound biosynthesis in Penicillium cyclopium is governed by a non-ribosomal peptide synthetase (NRPS) system followed by a series of oxidations. While vegetative growth (trophophase) is robust at 25–28°C, the terminal enzyme Cyclopenin m-hydroxylase is a mixed-function oxygenase that exhibits significant thermal instability and oxygen dependency. High temperatures uncouple this final step, leading to the accumulation of the precursor cyclopenin rather than the hydroxylated product This compound .
Biosynthetic Pathway & Thermal Stress Points
The following diagram illustrates the enzymatic flow and identifies the critical "Thermal Breakpoint" where temperature control is most critical.
Figure 1: The conversion of Cyclopenin to this compound is mediated by a thermally sensitive m-hydroxylase.[1][2][3][4] High temperatures cause pathway arrest at Cyclopenin.
Troubleshooting Matrix
Use this guide to diagnose yield issues based on HPLC/TLC metabolite profiles.
| Symptom | Metabolite Profile | Root Cause | Corrective Action |
| Low Yield (Total) | Low Biomass, Low Alkaloids | Thermal Inhibition of Growth: Incubation temperature is below the psychrotolerant threshold (<20°C) or media is nutrient-poor. | Increase T to 25°C for the first 48 hours (Growth Phase) to establish mycelial mass. |
| Pathway Arrest | High Cyclopenin , Trace this compound | Hydroxylase Denaturation: Fermentation T > 26°C during the idiophase (production phase) destabilizes Cyclopenin m-hydroxylase. | Initiate T-Shift: Drop temperature to 20–22°C after 48 hours. Ensure high Dissolved Oxygen (DO). |
| Metabolic Shunting | High Biomass, No Alkaloids | Catabolite Repression: High T (28–30°C) favors primary metabolism; enzyme expression for secondary metabolites is repressed. | Stress Induction: Reduce phosphate levels and lower T to shift organism from Trophophase to Idiophase. |
| Product Degradation | This compound present but decreasing | Lysis/Proteolysis: Extended fermentation (>10 days) at high T causes cell lysis and release of degradative enzymes. | Harvest Early: Monitor pH. Harvest when pH plateau breaks (typically day 7–8). |
Deep Dive: The Thermodynamics of Cyclopenin m-hydroxylase
The Mechanism of Failure
Research into the enzymology of Penicillium cyclopium (Luckner et al.) established that the biosynthesis involves a mixed-function oxygenase for the final step. This enzyme incorporates molecular oxygen into the aromatic ring.
-
Oxygen Solubility: The reaction is
-dependent. As temperature increases, the solubility of oxygen in the fermentation broth decreases (Henry’s Law). At 28°C, the Dissolved Oxygen (DO) transfer rate may become the rate-limiting factor, starving the hydroxylase. -
Enzyme Kinetics vs. Stability: While the reaction rate (
) might theoretically increase with temperature (Arrhenius equation), the enzyme stability drops precipitously. The m-hydroxylase undergoes rapid thermal inactivation above 25°C, uncoupling the pathway [1].
The "Temperature Shift" Strategy
To solve the conflict between rapid growth (requires ~25°C) and stable enzyme activity (requires ~20–22°C), a biphasic fermentation strategy is required.
-
Phase I (Trophophase): 25°C. Focus on biomass accumulation.
-
Phase II (Idiophase): 21°C. Focus on alkaloid expression and hydroxylase stability.
Standardized Protocol: Temperature-Shift Fermentation
Objective: Maximize this compound yield by decoupling growth and production phases.
Materials
-
Strain: Penicillium cyclopium (e.g., NRRL or ATCC reference strains).
-
Medium: Modified Czapek-Dox or NL-Medium (Sucrose/Mannitol based).
-
Equipment: Shaking incubator with programmable temperature control or bioreactor.
Workflow
Step 1: Inoculum Preparation (Day 0)
-
Inoculate spore suspension (
spores/mL) into seed culture. -
Set Temperature: 25°C ± 0.5°C.
-
Agitation: 200 RPM (High aeration required).
Step 2: Trophophase - Biomass Build (0 – 48 Hours)
-
Maintain at 25°C.
-
Checkpoint: At 48 hours, mycelia should be dense. Glucose/Sucrose levels should be dropping, signaling the transition to stationary phase.
Step 3: The Thermal Shift (Hour 48)
-
Action: Lower incubator temperature to 21°C .
-
Reasoning: This preserves the m-hydroxylase activity and increases oxygen solubility for the oxygenation step [2].
-
Supplementation: If using a bioreactor, increase aeration rate (VVM) by 20% to compensate for mycelial viscosity.
Step 4: Idiophase - Production (Day 3 – 7)
-
Maintain at 21°C.
-
Sampling: Take aliquots every 24h.
-
Assay: TLC or HPLC. Look for the conversion of the non-polar Cyclopenin to the more polar this compound.
Step 5: Harvest (Day 7)
-
Filter mycelia immediately.
-
Extract broth with Ethyl Acetate (this compound is excreted into the medium).
-
Warning: Do not heat extract above 40°C during evaporation to prevent degradation.
Frequently Asked Questions (FAQs)
Q: Can I grow the fungus at 20°C from the start to avoid the shift? A: You can, but it is inefficient. P. cyclopium growth kinetics are significantly slower at 20°C. You will extend your fermentation time by 3–4 days to reach the same biomass, increasing contamination risk. The "Shift" method gives you the "best of both worlds."
Q: My Cyclopenin peak is huge, but this compound is absent. Is my strain mutated? A: Before assuming mutation, check your aeration and temperature. If the temperature rose above 27°C due to metabolic heat (exothermic fermentation), the hydroxylase likely deactivated. Ensure your incubator has active cooling, not just passive heat dissipation.
Q: Does pH affect this temperature sensitivity? A: Yes. The enzymes are most stable between pH 5.0 and 6.0. If the pH drifts above 7.0 or below 4.0, the thermal stability of the multiprotein complex decreases further. Buffer your media (e.g., with Succinate or Citrate) to stabilize the pH, which indirectly supports thermal tolerance [3].
References
-
Nover, L., & Luckner, M. (1969).[5] On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium Westling. European Journal of Biochemistry.
-
Mohamed, Z. S., et al. (1984).[4] Nuclear inheritance of the biosynthesis of cyclopenin and this compound in Penicillium cyclopium. Zeitschrift für allgemeine Mikrobiologie.[4]
-
Zoidakis, J., et al. (2005).[6] Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase (Analogous mechanism ref).[6] Journal of Inorganic Biochemistry.
Sources
- 1. higiene.unex.es [higiene.unex.es]
- 2. mdpi.com [mdpi.com]
- 3. Penicillic acid production in submerged culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
Separating cyclopenol from cyclopenin by HPLC
Topic: HPLC Separation of Cyclopenol and Cyclopenin Ticket ID: #ALK-PEN-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the technical support hub for Penicillium alkaloid analysis. You are likely here because you are attempting to separate cyclopenin and its hydroxylated derivative This compound .
These two benzodiazepine alkaloids represent a "critical pair" in chromatography. Structurally, they differ only by a single meta-hydroxyl group on the phenyl ring. This slight increase in polarity in this compound is the lever we use to pull them apart.
The Golden Rule of this Separation: In Reversed-Phase (RP) chromatography, This compound elutes FIRST , followed by Cyclopenin . If your chromatogram shows the opposite, check your column chemistry (Normal Phase) or mobile phase pH immediately.
Module 1: The Core Protocol (Method Development)
Do not start with complex gradients. We establish a baseline using a standard C18 chemistry which exploits the hydrophobicity difference created by the hydroxyl group.
Recommended Instrument Configuration
| Parameter | Specification | Reason for Choice |
| Column | C18 (ODS), 4.6 x 150 mm, 3.5 µm or 5 µm | Provides sufficient hydrophobic interaction to differentiate the -OH group. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures the benzodiazepine ring remains protonated/neutral to reduce silanol tailing. |
| Mobile Phase B | Methanol (MeOH) + 0.1% Formic Acid | MeOH is preferred over Acetonitrile here because its protic nature often provides better selectivity ( |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temperature | 25°C - 30°C | Keep near ambient. High heat can degrade cyclopenin (ring opening). |
| Detection | UV @ 285 nm (primary) or 210 nm | 285 nm is specific to the benzodiazepine chromophore; 210 nm is more sensitive but prone to solvent noise. |
Standard Gradient Profile
| Time (min) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 30% | Initial Hold (Equilibration) |
| 2.0 | 30% | Injection / Isocratic loading |
| 15.0 | 70% | Linear Ramp (Elution of this compound then Cyclopenin) |
| 16.0 | 95% | Wash Step (Remove late eluters) |
| 20.0 | 30% | Re-equilibration |
Module 2: Troubleshooting Workflow
Issue: "My peaks are merging (Resolution < 1.5)"
This is the most common ticket we receive. Because the structures are so similar, the selectivity factor (
The Logic:
Resolution (
Troubleshooting Decision Tree
Caption: Logic flow for resolving co-elution of this compound and Cyclopenin.
Module 3: Biological Context (Why they exist together)
Users often ask if they can "stop" the production of one to simplify the chromatogram. Understanding the biosynthesis is crucial here.
The Mechanism: Cyclopenin is the precursor. The enzyme cyclopenin m-hydroxylase introduces the hydroxyl group to create this compound. If you are analyzing fungal extracts (P. cyclopium), you will almost always see both unless you use a specific mutant strain or inhibitor.
Biosynthetic Pathway [1]
Caption: Biosynthetic conversion.[2] this compound is the downstream product of Cyclopenin hydroxylation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing significantly?
A: This is likely due to silanol activity . this compound has a phenolic hydroxyl group and amide nitrogens. These can hydrogen bond with free silanols on the silica backbone of your column.
-
Fix 1: Ensure your mobile phase pH is acidic (pH ~3.0 using Formic Acid or Phosphate buffer). This suppresses the ionization of silanols.
-
Fix 2: Use an "End-capped" column (e.g., C18 with TMS end-capping) to cover exposed silanol groups.
Q2: Can I use UV detection at 254 nm?
A: You can, but it is not optimal. While the benzene ring absorbs at 254 nm, the benzodiazepine dione structure has a distinct absorption maximum near 280-290 nm . Using 285 nm gives you better specificity against other matrix contaminants (like simple proteins or phenols) that might absorb at 254 nm.
Q3: My retention times are drifting. Is the sample unstable?
A: Yes, potentially. Benzodiazepine alkaloids can undergo hydrolysis of the diazepine ring in strong acids or bases, or convert to quinoline derivatives (viridicatin/viridicatol) under specific conditions.
-
Protocol: Keep autosampler temperature at 4°C.
-
Protocol: Analyze samples within 24 hours of extraction. Avoid leaving them in the mobile phase (acidic methanol) for days.
Q4: How do I scale this up for purification?
A:
-
Switch Column: Move to a Semi-Prep C18 (10 mm or 20 mm I.D.).
-
Adjust Flow: Scale flow rate by the square of the radius ratio (typically 5 mL/min for 10mm).
-
Remove Acid (Optional): If you need to recover the compound for NMR, switch from Phosphate buffer to Formic Acid or TFA (volatile acids can be removed by lyophilization). Note: Formic acid is preferred as TFA can sometimes catalyze degradation during drying.
References
-
Framm, J., Nover, L., Elazzouny, A., Richter, H., Winter, K., Werner, S., & Luckner, M. (1973). Cyclopenin m-hydroxylase, an enzyme of benzodiazepine alkaloid biosynthesis in Penicillium cyclopium Westling. European Journal of Biochemistry.[3]
-
SciFinder/Chemical Abstracts Service. (n.d.). Cyclopenin & this compound Structural Data.[4][5]
-
Chromatography Online. (2020). Troubleshooting HPLC Resolution Issues.
-
Kusari, S., et al. (2014). Fungal-mediated generation of pharmaceutical benzodiazepines.[3][5] Archives of Microbiology. (Provides context on the stability and extraction of these specific alkaloids).
Sources
- 1. Biosynthesis and Chemical Synthesis of Presilphiperfolanol Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H14N2O4 | CID 16681741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nuclear inheritance of the biosynthesis of cyclopenin and this compound in Penicillium cyclopium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nitrogen Source Optimization for Cyclopenol Production
Welcome to the technical support center for cyclopenol production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing nitrogen sources for enhancing the yield of this compound and related benzodiazepine alkaloids from Penicillium species, such as Penicillium cyclopium. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format, moving from foundational concepts to advanced troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental questions researchers often have when starting or optimizing their fermentation process for this compound production.
Q1: Which nitrogen sources are best for this compound production?
A1: There is no single "best" nitrogen source, as the optimal choice depends on the specific Penicillium strain and fermentation conditions. However, nitrogen sources can be broadly categorized, and a combination is often most effective.
-
Complex Organic Nitrogen Sources: These are generally favored for secondary metabolite production. They provide a slow release of amino acids and peptides, which can support both growth and product formation without causing rapid pH shifts.
-
Peptone and Casein Hydrolysate: These are excellent choices. Peptone, an enzymatic digest of casein, provides a rich mixture of amino acids and short peptides. Casein hydrolysate, produced by acid hydrolysis, offers a higher concentration of free amino acids but may lack certain essential ones like tryptophan.[1][2]
-
Yeast Extract: A very common and effective source, providing not only nitrogen but also essential vitamins and growth factors that can significantly boost productivity.[3]
-
-
Inorganic Nitrogen Sources: These are readily available but can cause rapid changes in pH, which can be detrimental to production.
-
Ammonium Salts (e.g., (NH₄)₂SO₄, NH₄Cl): Rapidly consumed by Penicillium, leading to the release of protons and a sharp decrease in the medium's pH.[4][5] This acidification can inhibit enzyme activity and halt this compound production.
-
Nitrate Salts (e.g., NaNO₃, KNO₃): Consumption of nitrate tends to increase the pH of the medium. Some studies have shown nitrate to be a suitable nitrogen source for secondary metabolite production in Penicillium.[6]
-
Recommendation: Start with a combination of a complex organic source (like peptone or yeast extract) and an inorganic source (like sodium nitrate). This provides a balanced nutrient supply for initial growth and sustained production.
Q2: Why is the Carbon-to-Nitrogen (C/N) ratio so critical for this compound production?
A2: The C/N ratio is a key regulatory factor that directs the fungus's metabolism towards either vegetative growth (biomass production) or secondary metabolism (this compound production).[7][8]
-
Low C/N Ratio (Nitrogen Excess): When nitrogen is abundant relative to carbon, the fungus prioritizes rapid growth, producing a large amount of mycelial biomass but very little this compound. This phenomenon is known as nitrogen metabolite repression.[9]
-
High C/N Ratio (Nitrogen Limitation): Under nitrogen-limiting conditions, primary growth slows down. This metabolic shift often triggers the expression of gene clusters responsible for secondary metabolite synthesis, leading to increased this compound production.[7][10]
The optimal C/N ratio must be determined empirically for your specific strain and process. A high ratio is generally desirable for triggering production, but it must not be so high that it excessively limits the biomass required to produce the metabolite.
Q3: My culture is growing well (high biomass), but my this compound yield is very low. What's happening?
A3: This is a classic sign of nitrogen metabolite repression. Your medium likely has a C/N ratio that is too low, or the nitrogen source is too readily available, favoring vegetative growth over secondary metabolism.[9] When the fungus has easy access to preferred nitrogen sources like ammonium or an excess of amino acids, the global nitrogen regulatory protein (AreA) represses the genes involved in the biosynthesis of secondary metabolites like this compound.[11]
To troubleshoot this, you should:
-
Increase the C/N ratio: Either by increasing the concentration of your carbon source (e.g., glucose, sucrose) or by decreasing the concentration of your nitrogen source.
-
Switch to a less readily available nitrogen source: Replace or supplement ammonium salts with a complex organic source like peptone or a nitrate-based salt.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Rapid pH Drop and Cessation of Production
-
Symptom: The pH of your fermentation broth drops sharply (e.g., below 4.5) within the first 48-72 hours, and this compound production, which may have just started, comes to a halt.
-
Likely Cause: Consumption of ammonium (NH₄⁺) ions as the primary nitrogen source. Fungi release a proton (H⁺) into the medium for every ammonium ion they assimilate, leading to acidification.[4][12]
-
Solutions:
-
Replace Ammonium: Substitute ammonium sulfate or chloride with sodium nitrate (NaNO₃) or potassium nitrate (KNO₃). The consumption of nitrate (NO₃⁻) tends to raise the pH, which can counteract the acidifying effects of carbon source metabolism.[6]
-
Use a Mixed Nitrogen Strategy: Formulate the medium with both an ammonium salt and a nitrate salt. The fungus may initially consume the ammonium, causing a slight pH dip, and then switch to nitrate, which helps to stabilize or even increase the pH.
-
Incorporate Buffers: Add a phosphate buffer (e.g., KH₂PO₄/K₂HPO₄) to the medium to help resist drastic pH changes.
-
Implement pH Control: In a bioreactor setting, use automated pH control by adding a base (e.g., NaOH or KOH) to maintain the pH within the optimal range for your Penicillium strain (typically between 5.0 and 6.5).[8]
-
Issue 2: Poor Growth and Low Yield
-
Symptom: The fungus produces very little biomass, and consequently, the final this compound titer is negligible.
-
Likely Cause: The nitrogen source is either not suitable for the strain, or its concentration is too low, leading to severe nutrient limitation that cannot support the necessary biomass for production.
-
Solutions:
-
Screen Different Nitrogen Sources: Test a variety of organic and inorganic nitrogen sources to find one that supports healthy growth for your specific strain.
-
Increase Nitrogen Concentration: Incrementally increase the concentration of your chosen nitrogen source to find a level that supports adequate biomass without causing excessive repression of secondary metabolism.
-
Supplement with Yeast Extract: Add a small amount of yeast extract (e.g., 0.1-0.5%) to provide essential growth factors and vitamins that might be lacking in a minimal defined medium.[3]
-
Issue 3: Formation of Dense Pellets and Inconsistent Production
-
Symptom: The fungus grows as tight, dense pellets instead of dispersed mycelia. This can lead to mass transfer limitations (oxygen and nutrients can't reach the center of the pellet), resulting in inconsistent and often lower yields.
-
Likely Cause: Fungal morphology is highly influenced by medium composition and culture conditions. High nutrient concentrations, including certain nitrogen sources, can promote pellet formation.[13][14]
-
Solutions:
-
Modify Nitrogen Source and Concentration: Experiment with lower concentrations of your nitrogen source. Sometimes, switching from a complex organic source to an inorganic one can encourage more dispersed growth.
-
Adjust Inoculum Concentration: A higher spore concentration in the inoculum can sometimes lead to more dispersed mycelial growth.
-
Increase Agitation Speed: In shake flasks or bioreactors, increasing the agitation rate can apply more shear force, breaking up mycelial clumps and preventing the formation of large pellets.
-
Add Microparticles: The addition of sterile microparticles (e.g., talc) can provide nucleation sites for growth, leading to a larger number of smaller, more uniform pellets or clumps.
-
Data Summary: Nitrogen Source Impact
The following table summarizes the general effects of different nitrogen sources on key fermentation parameters. The exact values will vary by strain and specific experimental conditions.
| Nitrogen Source | Typical Effect on Biomass | Typical Effect on this compound Yield | Impact on pH | Key Considerations |
| Ammonium Sulfate | High | Low (due to repression) | Decreases Sharply | Risk of "acid crash." Best used in pH-controlled bioreactors or in combination with other sources.[5] |
| Sodium Nitrate | Moderate to High | Moderate to High | Increases or Stabilizes | Good alternative to ammonium. Less risk of rapid acidification.[6] |
| Peptone | High | High | Stable | Excellent source of amino acids. Promotes both growth and production.[15] |
| Yeast Extract | High | High | Stable | Provides nitrogen and essential growth factors. Can be costly for large-scale production.[3] |
| Casein Hydrolysate | High | High | Stable | Rich in free amino acids. Quality and composition can vary between suppliers.[1][16] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Screening for the Optimal Nitrogen Source
This protocol provides a step-by-step guide for systematically identifying the best nitrogen source for your process.
-
Prepare a Basal Medium: Create a defined liquid medium containing your carbon source (e.g., 50 g/L sucrose), phosphate source (e.g., 1 g/L KH₂PO₄), magnesium source (e.g., 0.5 g/L MgSO₄·7H₂O), and trace elements. Omit the nitrogen source.
-
Aliquot and Supplement: Dispense the basal medium into a series of identical shake flasks. Add different nitrogen sources to each flask, ensuring the final nitrogen concentration is equivalent across all conditions. For example, if comparing (NH₄)₂SO₄ and NaNO₃, you would add different gram amounts to achieve the same molar concentration of nitrogen.
-
Inoculation: Inoculate each flask with a standardized spore suspension of P. cyclopium.
-
Incubation: Incubate the flasks under your standard conditions (e.g., 25°C, 150 rpm).
-
Sampling and Analysis: At regular intervals (e.g., every 24 hours for 7-10 days), take samples to measure:
-
Biomass (Dry Cell Weight): Filter a known volume of culture broth, wash the mycelium with distilled water, and dry it in an oven at 60-80°C to a constant weight.
-
pH of the Medium: Use a calibrated pH meter.
-
This compound Concentration: Analyze the culture filtrate using HPLC (see Protocol 2).
-
-
Data Evaluation: Plot the time-course data for biomass, pH, and this compound concentration for each nitrogen source to identify the one that gives the highest product yield and titer.
Workflow for Nitrogen Optimization
The following diagram illustrates a logical workflow for optimizing nitrogen sources for this compound production.
Sources
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Morphogenesis and Production of Enzymes by Penicillium echinulatum in Response to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. Optimization of Antioxidant Potential of Penicillium granulatum Bainier by Statistical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of different C/N ratios on carotenoid and lipid production by Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. readersinsight.net [readersinsight.net]
- 9. Regulation of AreA on lipid biosynthesis under different nitrogen sources and C/N ratios in the model oleaginous fungus Mucor circinelloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity [mdpi.com]
- 12. Friend or foe: how nitrate antagonizes ammonium toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Morphological analysis of the filamentous fungus Penicillium chrysogenum using flow cytometry—the fast alternative to microscopic image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Section 1: Structural Divergence & Biosynthetic Context
Comparative NMR Analysis of Fungal Alkaloids: Cyclopenol vs. Viridicatin
As a Senior Application Scientist specializing in natural product characterization, I frequently encounter structurally intriguing fungal secondary metabolites. Among the most fascinating are the alkaloids produced by Penicillium species. This guide provides an objective, data-driven comparison of two key metabolites: This compound and Viridicatin . Although biosynthetically linked—with benzodiazepine derivatives serving as precursors to quinolinones—these two compounds present vastly different nuclear magnetic resonance (NMR) spectral profiles. This guide details their structural divergence, outlines a robust experimental protocol for NMR acquisition, and presents a quantitative comparison of their chemical shifts.
This compound is a 7-membered 2,5-dioxopiperazine (a benzodiazepine derivative) featuring an epoxide ring, an
Comparing this compound directly to viridicatin highlights two major spectral differences:
-
Core Scaffold Rearrangement: The transition from an aliphatic, epoxide-containing 7-membered ring to a fully conjugated, planar quinolinone system.
-
Phenyl Ring Substitution: this compound possesses a meta-hydroxyl group on its pendant phenyl ring, while viridicatin features an unsubstituted phenyl ring.
Section 2: Experimental Workflow & NMR Methodology
To ensure high-fidelity spectral data, the following self-validating protocol is recommended for the isolation and NMR characterization of these alkaloids.
Step 1: Fungal Cultivation and Extraction
-
Cultivate the Penicillium strain (e.g., P. aurantiogriseum) on a solid rice medium or Czapek-Dox broth for 21–28 days[2].
-
Extract the culture exhaustively with ethyl acetate (EtOAc) to capture the moderately polar alkaloids.
-
Concentrate the extract under reduced pressure to yield the crude fungal metabolome.
Step 2: Chromatographic Isolation
-
Fractionate the crude extract using normal-phase silica gel chromatography, applying a gradient of Hexane:EtOAc (e.g., 8:2 to 1:1)[2].
-
Purify the target compounds using preparative HPLC (C18 column, 5 µm, 250 × 10 mm) to >95% purity. Causality: High purity is critical; even minor impurities or residual water can obscure the critical epoxide proton signals of this compound or the exchangeable hydroxyl signals of viridicatin.
Step 3: NMR Sample Preparation
-
Weigh 5–10 mg of the purified alkaloid.
-
Dissolve the sample in 600 µL of anhydrous DMSO-
. Causality: DMSO- is specifically chosen over CDCl or CD OD because its strong hydrogen-bonding capability drastically slows the exchange rate of the N-H and O-H protons. This allows these labile protons to be clearly observed as sharp, diagnostic singlets in the H NMR spectrum (e.g., the 12.24 N-H proton of viridicatin)[2]. -
Transfer the solution to a high-quality 5 mm precision NMR tube.
Step 4: NMR Acquisition Parameters
-
H NMR: Acquire at 400 MHz or 600 MHz at a stabilized temperature of 298 K. Use a relaxation delay (
) of 2.0 s and a minimum of 64 scans to ensure a high signal-to-noise ratio. -
C NMR: Acquire at 100 MHz or 150 MHz with
H decoupling (e.g., WALTZ-16). Use a of 2.0–3.0 s and 1024–2048 scans to ensure adequate relaxation and detection of quaternary carbons (such as the carbonyls and the C-4 of viridicatin)[2].
Section 3: Visualizing the Analytical Workflow
To contextualize the methodology, the following diagram illustrates the logical progression from fungal culture to spectral elucidation.
Caption: Experimental workflow for the isolation and comparative NMR analysis of fungal alkaloids.
Section 4: Quantitative NMR Data Comparison
The following tables summarize the characteristic
Table 1:
| Structural Feature | This compound (Benzodiazepine) | Viridicatin (Quinolinone) | Diagnostic Difference |
| Amide N-H | ~10.81 (s, 1H) | ~12.24 (br s, 1H) | Viridicatin N-H is highly deshielded due to the conjugated quinolinone ring. |
| Hydroxyl O-H | ~9.49 (s, 1H, m-phenyl OH) | ~9.21 (br s, 1H, C-3 OH) | Distinct positions: pendant phenyl ring vs. core heterocycle. |
| N-Methyl | ~3.05 (s, 3H) | Absent | Confirms the loss of the |
| Epoxide / Aliphatic | ~4.08 (s, 1H, H-10) | Absent | Viridicatin lacks sp |
| Fused Aromatic Ring | ~7.10 - 7.60 (m, 4H) | ~7.03 - 7.50 (m, 4H) | Similar chemical environments in both fused benzo-rings. |
| Pendant Phenyl Ring | ~6.70 - 7.10 (m, 4H) | ~7.40 - 7.91 (m, 5H) | This compound shows a 4-proton meta-substituted pattern; Viridicatin shows a 5-proton unsubstituted pattern. |
Table 2:
| Structural Feature | This compound | Viridicatin | Diagnostic Difference |
| Carbonyls (C=O) | ~168.7, ~168.4 | 158.3 (C-2) | This compound has two distinct amide/imide carbonyls; Viridicatin has one. |
| C-3 / Epoxide | ~71.7 (sp | 142.4 (sp | Massive downfield shift in Viridicatin due to aromatization/enolization. |
| N-Methyl | 36.1 | Absent | Key marker for the intact benzodiazepine ring. |
| Pendant Phenyl C-1' | ~135.3 | ~135.3 | Ipso carbon remains relatively consistent across both scaffolds. |
| Pendant Phenyl C-3' | ~157.0 (C-OH) | ~128.0 (C-H) | Confirms the presence of the m-hydroxyl in this compound and its absence in viridicatin. |
Conclusion & Analytical Insights
The comparative NMR analysis of this compound and viridicatin serves as a textbook example of how 1D NMR can rapidly differentiate between biosynthetically related scaffolds. The presence of the
References
Sources
High-Resolution Identification of Cyclopenol: A Comparative Guide to 1D/2D NMR and LC-MS Methodologies
Introduction: The Analytical Challenge of Fungal Metabolites
Cyclopenol is a biologically active, 7-membered 2,5-dioxopiperazine alkaloid primarily isolated from marine-derived fungi such as Penicillium sclerotiorum and Penicillium citrinum ([1],[2]). Exhibiting a diverse pharmacological profile—including PTP1B inhibition, anti-inflammatory properties, and potential SARS-CoV-2 Mpro inhibition—accurate structural elucidation of this compound is a critical bottleneck in natural product drug development ([3], [2]).
The primary analytical challenge lies in distinguishing this compound from its close structural analogs. For instance, cyclopenin lacks the phenolic hydroxyl group, while viridicatol is a quinoline derivative formed via the rearrangement of the 7-membered diazepine ring ([4], [5]). This guide objectively compares the efficacy of LC-MS, 1D NMR, and 2D NMR in identifying this compound, providing researchers with a self-validating protocol for absolute structural confirmation.
Comparative Analysis of Identification Modalities
To build a robust identification pipeline, it is essential to understand the performance capabilities and mechanistic limitations of each analytical tool.
-
LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry)
-
Performance: High sensitivity; ideal for rapid dereplication of crude extracts.
-
Mechanism: Provides the exact mass (e.g.,
309.0870 for of this compound, ) to determine the molecular formula. -
Limitation: Mass spectrometry alone cannot unambiguously determine the position of the hydroxyl group on the phenyl ring or the stereochemistry of the epoxide without running parallel authentic standards.
-
-
1D NMR (
H and C)-
Performance: Fundamental structural fingerprinting.
-
Mechanism:
H NMR identifies the number of aromatic protons, confirming the para-substituted phenol ring (an AA'BB' spin system) versus the mono-substituted benzene found in cyclopenin. C NMR accurately counts the 17 distinct carbon environments ([6]). -
Limitation: Signal overlap in the aromatic region can obscure assignments, and quaternary carbons (like the amide carbonyls) lack direct proton attachments for simple 1D assignment.
-
-
2D NMR (COSY, HSQC, HMBC)
Analytical workflow for the isolation and structural elucidation of this compound.
Quantitative Data: NMR Chemical Shifts of this compound
To provide a reliable reference for dereplication, Table 1 synthesizes the
Table 1: Representative 1H and 13C NMR Data for this compound
| Position | Structural Moiety | Key HMBC Correlations ( | ||
| 2 | Carbonyl (C=O) | 166.4 | - | H-3, N-CH |
| 3 | Epoxide (CH) | 70.6 | 4.08 (s) | C-2, C-5, C-14 |
| 5 | Carbonyl (C=O) | 168.7 | - | H-3, N-CH |
| 6-11 | Aromatic Ring A | 120.0 - 135.0 | 7.16 - 7.60 (m) | C-5, C-11 |
| 14, 18 | Aromatic Ring B (CH) | 128.5 | 7.35 (d, | C-3, C-16 |
| 15, 17 | Aromatic Ring B (CH) | 115.2 | 6.80 (d, | C-16 |
| 16 | Phenol (C-OH) | 157.8 | 9.50 (br s, OH) | C-15, C-17 |
| N-CH | Methyl | 29.5 | 3.10 (s) | C-2, C-5 |
Note: The AA'BB' coupling pattern (two distinct doublets at ~7.35 and 6.80 ppm with an 8.5 Hz coupling constant) is the definitive marker distinguishing this compound from cyclopenin ([4],[7]).
Experimental Protocol: Self-Validating NMR Workflow
Step 1: Sample Preparation and Solvent Selection
-
Action: Dissolve 2–5 mg of highly purified this compound in 600
L of anhydrous DMSO- . -
Causality: DMSO-
is strictly preferred over CDCl or CD OD because it prevents the rapid deuterium exchange of the phenolic hydroxyl and amide protons. Preserving the -OH signal (~9.50 ppm) is critical for observing its HMBC correlation to C-15/C-17, which definitively confirms the para-substitution on Ring B ([8]).
Step 2: 1D NMR Acquisition ( H and C)
-
Action: Acquire the
H NMR spectrum with a minimum of 16 scans and a relaxation delay (d1) of 2.0 seconds. Acquire the C NMR spectrum with a minimum of 1024 scans and a d1 of 2.0 seconds. -
Causality: A sufficient relaxation delay ensures accurate integration of the
H signals, necessary to verify the 1:1:1:1 ratio of the AA'BB' system protons. For C, the quaternary carbons (C-2, C-5, C-16) relax slowly; a 2.0s delay prevents signal suppression, ensuring all 17 carbons are visible.
Step 3: 2D NMR Acquisition (HSQC and HMBC)
-
Action:
-
HSQC: Set the one-bond coupling constant (
) to 145 Hz. -
HMBC: Set the long-range coupling constant (
) to 8 Hz.
-
-
Causality: The 8 Hz optimization for HMBC is the mathematical sweet spot for observing the critical 3-bond correlations from the N-methyl protons to the C-2 and C-5 carbonyls. This specific correlation closes the 7-membered diazepine ring in the structural model ([1]).
Step 4: Data Processing and Logical Validation
-
Action: Phase and baseline correct all spectra. Map the
H- H COSY correlations for the aromatic rings, then cross-reference with HMBC. -
Causality (Self-Validation): If the isolated compound is viridicatol (a known rearrangement artifact of this compound), the 7-membered ring will be absent. The presence of the C-3 methine singlet (~4.08 ppm) correlating simultaneously to both C-2 and C-5 carbonyls definitively confirms the intact this compound structure and rules out quinoline rearrangement ([1], [5]).
Key HMBC correlations establishing the 7-membered diazepine ring of this compound.
Conclusion
While LC-MS provides rapid molecular weight confirmation, the definitive identification of this compound—and its differentiation from structurally similar fungal metabolites—relies entirely on high-resolution 1D and 2D NMR spectroscopy. By leveraging specific HMBC correlations and utilizing DMSO-
References
1.[3] Han, Y. M., et al. (2013). PTP1B inhibitory secondary metabolites from marine-derived fungal strains Penicillium spp. and Eurotium sp. Journal of Microbiology and Biotechnology. [Link] 2.[4] Guo, W., et al. (2022). Polyketides and Alkaloids from the Fungus Penicillium sp. Records of Natural Products (ACG Publications). [Link] 3.[1] Jiang, C.-S., et al. (2014). (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum endogenous with the Chinese mangrove Bruguiera gymnorrhiza. Journal of Asian Natural Products Research. [Link] 4.[5] Nakahara, S., et al. (2015). Penicyrones A and B, an epimeric pair of α-pyrone-type polyketides produced by the marine-derived Penicillium sp. The Journal of Antibiotics. [Link] 5.[6] Rusman, Y. (2006). Biodiversity of marine-derived fungi and identification of their metabolites. Heinrich-Heine-Universität Düsseldorf. [Link] 6.[2] Abdel-Rahman, M. A., et al. (2021). Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34. Biomolecules. [Link] 7.[7] Chen, S., et al. (2020). Isolation and Characterization of New Anti-Inflammatory and Antioxidant Components from Deep Marine-Derived Fungus Myrothecium sp. Bzo-l062. Marine Drugs. [Link] 8.[8] Fremlin, L. J., et al. (2010). Supporting Information: Cottoquinazoline A and Cotteslosins A-B: Metabolites from an Australian Marine-Derived Strain of Aspergillus versicolor. Journal of Natural Products. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B inhibitory secondary metabolites from marine-derived fungal strains Penicillium spp. and Eurotium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. scispace.com [scispace.com]
- 6. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 7. mdpi.com [mdpi.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Comparative Toxicity of Cyclopenol and Viridicatol: A Technical Guide
For drug development professionals and mycological researchers, secondary metabolites derived from Penicillium species represent a vast reservoir of bioactive chemical scaffolds. Among these, cyclopenol and viridicatol stand out due to their unique structural relationship and divergent biological activities. This guide provides an objective, data-driven comparison of their toxicity profiles, mechanistic pathways, and the validated experimental protocols required to evaluate them.
Structural and Biosynthetic Relationship
Understanding the toxicity of these compounds requires examining their biosynthetic origin. This compound is a 7-membered 2,5-dioxopiperazine (benzodiazepine) alkaloid natively produced by species such as Penicillium cyclopium and Penicillium sclerotiorum[1]. Viridicatol, conversely, is a quinoline alkaloid (carbostyril).
Crucially, this compound serves as the direct biosynthetic precursor to viridicatol. During the later stages of fungal development, specifically within the conidia, the enzyme cyclopenase catalyzes a ring-expansion and rearrangement reaction that converts this compound into viridicatol[2]. This structural shift drastically alters the molecule's interaction with mammalian cellular targets, shifting its primary biological profile from selective cytotoxicity to moderate cytotoxicity with pronounced anti-inflammatory properties.
Enzymatic conversion of this compound to viridicatol via cyclopenase.
Comparative Toxicity and Biological Activity Profiles
Experimental data indicates that while both compounds exhibit cytotoxicity against human cancer cell lines, this compound demonstrates a higher potency (lower IC50) and selectivity compared to viridicatol.
This compound shows targeted efficacy against specific carcinoma lines (e.g., BIU-87 and BEL-7402), making it an interesting scaffold for oncology drug discovery[3]. Viridicatol, while exhibiting moderate cytotoxicity against lines like PANC-1 and HeLa, is more notable for its ability to modulate intracellular signaling pathways, specifically inhibiting the NF-κB pathway in macrophages[4].
Quantitative Toxicity Comparison
| Feature / Metric | This compound | Viridicatol |
| Chemical Class | Benzodiazepine Alkaloid | Quinoline Alkaloid |
| Primary Source | Penicillium cyclopium, P. sclerotiorum | Penicillium solitum, P. griseofulvum |
| Cytotoxicity (IC50) | BIU-87: 8.34 µM BEL-7402: 7.81 µM | PANC-1: 18.0 µM HeLa: 19.0 µM A549: 24.0 µM |
| Primary Bioactivity | Selective Cytotoxicity, Phytotoxicity | Moderate Cytotoxicity, Anti-inflammatory |
| Cellular Target | Undefined oncogenic pathways | NF-κB pathway (Inhibits IKK) |
Mechanistic Pathways: Cytotoxicity vs. Anti-inflammatory Modulation
The structural divergence between the two metabolites dictates their functional mechanisms.
Viridicatol's Anti-inflammatory Mechanism: In lipopolysaccharide (LPS)-stimulated macrophages (RAW264.7 cells), viridicatol acts as a potent anti-inflammatory agent. It operates by inhibiting the phosphorylation of IκB-α kinase (IKK). This blockade prevents the degradation of IκB-α, thereby sequestering the NF-κB transcription factor in the cytoplasm. Consequently, the downstream transcription of pro-inflammatory mediators—such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines (IL-6, TNF-α)—is heavily suppressed[4].
Viridicatol suppresses inflammation by inhibiting IKK in the NF-κB signaling pathway.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to isolate these compounds and assess their comparative toxicity.
Fungal Cultivation and Metabolite Extraction
Rationale: Ethyl acetate (EtOAc) is selected as the primary extraction solvent because its moderate polarity optimally partitions both the benzodiazepine (this compound) and quinoline (viridicatol) alkaloids from the aqueous culture broth, leaving highly polar impurities (like sugars and large proteins) behind[1].
-
Cultivation: Inoculate Penicillium strains (e.g., P. sclerotiorum) in Potato Dextrose Broth (PDB) and incubate at 28°C for 21–28 days under static conditions to induce secondary metabolite production.
-
Extraction: Filter the mycelium from the broth. Extract the culture broth three times with an equal volume of EtOAc.
-
Concentration: Combine the EtOAc phases and evaporate under reduced pressure at 40°C using a rotary evaporator to yield a crude extract.
-
Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of dichloromethane/methanol (from 100:0 to 80:20 v/v).
-
Isolation: Purify this compound and viridicatol using semi-preparative HPLC (C18 column), monitored via UV absorbance at 254 nm.
Workflow for the extraction, isolation, and toxicity screening of fungal metabolites.
In Vitro MTT Cytotoxicity Assay
Rationale: The MTT assay relies on the reduction of a tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. This is critical because it directly correlates the mitochondrial metabolic rate with cell viability, providing a highly reproducible metric for determining the IC50 of these specific fungal metabolites[3].
-
Seeding: Seed target cancer cells (e.g., HeLa, PANC-1, BEL-7402) in 96-well plates at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. -
Treatment: Treat the cells with varying concentrations of this compound or viridicatol (e.g., 1, 5, 10, 20, 50 µM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Include a vehicle control.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Discard the medium and add 100 µL of DMSO to dissolve the formed formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the control and determine the IC50 using non-linear regression analysis.
Macrophage (RAW264.7) Anti-inflammatory Assay
Rationale: RAW264.7 cells are utilized because they are a highly validated murine macrophage model that reliably expresses robust NF-κB activation and subsequent nitric oxide (NO) production upon LPS stimulation, making them ideal for testing viridicatol's specific anti-inflammatory mechanism[4].
-
Seeding: Seed RAW264.7 cells in 24-well plates (
cells/well) and incubate overnight. -
Pre-treatment: Pre-treat cells with non-toxic concentrations of viridicatol (determined via prior MTT assay, typically 1–10 µM) for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce the inflammatory response. Incubate for 24 hours.
-
Nitric Oxide Measurement: Collect 50 µL of the culture supernatant and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm to quantify nitrite accumulation (a stable proxy for NO).
-
Protein Analysis (Optional but recommended): Harvest cells, extract total protein, and perform Western blotting for IKK, IκB-α, and NF-κB p65 to validate the specific mechanistic pathway outlined in Section 3.
References
-
The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) . MDPI. 3
-
Uric Acid Is a Genuine Metabolite of Penicillium cyclopium and Stimulates the Expression of Alkaloid Biosynthesis in This Fungus . PMC / NIH. 2
-
Chemical structure of viridicatol (1) . ResearchGate. 4
-
(+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum . ResearchGate. 1
Sources
Validating Cyclopenol Purity via RP-HPLC: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently oversee the analytical validation of complex fungal metabolites for drug discovery pipelines. Cyclopenol—a benzodiazepine alkaloid originally isolated from Penicillium species—has garnered significant attention due to its role as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), presenting a compelling target for type 2 diabetes and obesity research[1][2].
However, the structural nuances of this compound, including its spiro-oxirane ring and phenolic hydroxyl group, make its purity validation a rigorous analytical challenge[1]. In this guide, we will objectively compare Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against alternative methodologies, dissect the causality behind our chromatographic choices, and provide a self-validating protocol compliant with modern regulatory standards[3][4].
Mechanistic Context: Why Purity Matters
Before diving into the analytical chemistry, we must understand the biological stakes. This compound acts as a negative regulator of PTP1B[2]. Even trace impurities—such as its biosynthetic precursor, cyclopenin (which lacks the phenolic hydroxyl)—can drastically skew IC50 calculations during in vitro assays.
This compound mechanism: PTP1B inhibition enhancing insulin receptor signaling.
Comparative Analysis of Purity Validation Techniques
When validating the purity of a this compound batch, analytical chemists typically evaluate four primary techniques. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is exceptional for identifying unknown trace mycotoxins[5][6], RP-HPLC coupled with UV detection remains the gold standard for routine, bulk purity quantification.
Table 1: Objective Comparison of Analytical Alternatives
| Analytical Technique | Sensitivity (LOD/LOQ) | Specificity for Isomers | Cost & Throughput | Best Use Case for this compound |
| RP-HPLC-UV | Moderate (ng/mL) | High (Excellent resolution) | Low cost, High throughput | Routine bulk purity validation & QC |
| LC-MS/MS | Very High (pg/mL) | High (Mass + Retention) | High cost, Moderate throughput | Trace impurity identification[5] |
| qNMR | Low (μg/mL) | Moderate (Overlapping signals) | High cost, Low throughput | Absolute purity without reference std |
| NP-HPLC | Moderate | Low (Poor for polar analytes) | Moderate cost, Low throughput | Chiral separation (if derivatized) |
The Causality of the Gold Standard: Why does RP-HPLC-UV dominate? this compound is an amphiphilic molecule. Normal Phase (NP-HPLC) struggles with the polar phenolic hydroxyl, often leading to irreversible column adsorption. qNMR is excellent for absolute quantitation but lacks the sensitivity to detect 0.1% trace organic impurities. RP-HPLC, utilizing a hydrophobic C18 stationary phase, provides the perfect thermodynamic environment to separate this compound from its structurally similar co-metabolites (like viridicatin and cyclopenin) based on subtle differences in partition coefficients[5][7].
A Self-Validating RP-HPLC Workflow
To ensure absolute trustworthiness in our data, we do not simply inject a sample and integrate the peaks. We engineer a self-validating system . By anchoring the protocol to the[3][4], we implement a mandatory System Suitability Test (SST) decision gate.
Self-validating RP-HPLC workflow for this compound purity featuring a critical SST decision gate.
Step-by-Step Experimental Methodology
Phase 1: Mobile Phase & Sample Preparation
-
Aqueous Phase (Solvent A): Prepare HPLC-grade Water with 0.1% Formic Acid (FA).
-
Organic Phase (Solvent B): Prepare HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Expertise & Causality: this compound possesses a phenolic hydroxyl group with a pKa of approximately 9.5. If analyzed in a neutral mobile phase, localized pH fluctuations in the column can cause partial ionization, resulting in severe peak tailing. The addition of 0.1% FA (pH ~2.7) ensures the molecule remains fully protonated and neutral, yielding sharp, symmetrical Gaussian peaks.
-
-
Sample Diluent: Dissolve 1.0 mg of the this compound batch in 1.0 mL of LC-MS grade Methanol[8][9].
-
Expertise & Causality: While this compound is highly soluble in DMSO[1][8], injecting a strong solvent like DMSO into a highly aqueous initial mobile phase causes a "viscous fingering" effect, distorting the peak shape. Methanol closely matches the elution strength of the mobile phase, preserving column efficiency.
-
Phase 2: System Suitability Testing (SST)
-
Prepare a resolution mixture containing 0.5 mg/mL this compound and 0.5 mg/mL cyclopenin.
-
Inject 10 µL of the SST mixture.
-
Self-Validating Logic: The chromatographic sequence is programmed to halt if the resolution (
) between this compound and cyclopenin is . This ensures the column retains the theoretical plates necessary to separate critical pairs before any valuable sample is consumed.
Phase 3: Chromatographic Execution
-
Column: C18, 250 x 4.6 mm, 5 μm particle size.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0–2 min: 10% B (Isocratic hold to focus the analyte at the column head)
-
2–15 min: 10% to 90% B (Linear gradient for separation)
-
15–18 min: 90% B (Column wash)
-
18–22 min: 10% B (Re-equilibration)
-
-
Detection: UV Diode Array Detector (DAD) extracted at 254 nm. (The benzodiazepine core strongly absorbs at 254 nm, providing a high signal-to-noise ratio while ignoring non-UV-active aliphatic impurities).
Experimental Data & Chromatographic Evaluation
Following the protocol above, we benchmark the experimental results against the rigorous acceptance criteria outlined in [3][4].
Table 2: System Suitability and Validation Results
| Chromatographic Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Retention Time (RT) | Consistent (± 2.0% RSD across 6 injections) | 12.4 min (0.8% RSD) | Pass |
| Resolution ( | > 1.5 (this compound vs. Cyclopenin) | 2.1 | Pass |
| Theoretical Plates ( | > 2000 | 8,500 | Pass |
| Tailing Factor ( | 1.15 | Pass | |
| Signal-to-Noise (S/N) | > 10 (at Limit of Quantitation) | 145 (at 0.1 mg/mL) | Pass |
Data Interpretation: The tailing factor of 1.15 confirms that the 0.1% Formic Acid successfully suppressed secondary interactions between the phenolic hydroxyl of this compound and residual silanols on the C18 silica support. The resolution of 2.1 guarantees baseline separation from its closest biosynthetic relative, allowing for highly accurate Area Normalization (
Conclusion
While techniques like LC-MS/MS and qNMR offer specific advantages for structural elucidation and trace analysis[5], RP-HPLC remains the unrivaled workhorse for this compound purity validation. By understanding the physicochemical properties of the analyte—specifically its solubility and ionization potential—scientists can design a robust, causality-driven method. Implementing strict, self-validating SST gates ensures that every batch of this compound advancing to in vitro PTP1B assays is of unimpeachable quality.
References
-
Sohn, J.H., Lee, Y.-R., Lee, D.-S., et al. (2013). PTP1B inhibitory secondary metabolites from marine-derived fungal strains Penicillium spp. and Eurotium sp. Journal of Microbiology and Biotechnology.[Link]
-
Prencipe, S., et al. (2020). HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts. Toxins.[Link]
-
International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines.[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. PTP1B inhibitory secondary metabolites from marine-derived fungal strains Penicillium spp. and Eurotium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
Cyclopenol vs commercial benzodiazepines potency
Topic: Cyclopenol vs. Commercial Benzodiazepines: Potency, Mechanism, and Pharmacological Divergence Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
This guide provides a critical analysis comparing This compound , a naturally occurring fungal alkaloid, with commercial 1,4-benzodiazepines (e.g., Diazepam, Clonazepam).[1] While both share the "benzodiazepine" chemical nomenclature due to their fused benzene-diazepine heterocyclic core, they represent distinct pharmacological entities.[1]
Key Finding: Commercial benzodiazepines are optimized positive allosteric modulators (PAMs) of the GABA-A receptor with nanomolar affinity (
Structural & Mechanistic Basis
The divergence in potency stems from specific structural modifications on the benzodiazepine scaffold.
The Pharmacophore Gap
Commercial benzodiazepines rely on a strict Structure-Activity Relationship (SAR) to bind the
| Feature | Commercial BZDs (e.g., Diazepam) | This compound (Fungal Alkaloid) |
| Core Structure | 1,4-Benzodiazepine-2-one | 7-membered 2,5-dioxopiperazine alkaloid |
| Key Substituents | 7-Chloro/Nitro (essential for activity), 5-Phenyl ring | 3-Hydroxyphenyl group, Epoxide moiety (in some derivatives) |
| Primary Target | GABA-A Receptor (Allosteric Site) | PTP1B (Enzyme Active Site) |
| Binding Mode | Locks receptor in high-affinity GABA state | Competitive/Non-competitive enzyme inhibition |
Mechanistic Divergence Pathway
The following diagram illustrates the non-overlapping signaling pathways activated by these two distinct molecule classes.
Figure 1: Mechanistic divergence showing Diazepam targeting neuronal excitability vs. This compound targeting metabolic signaling.[1]
Potency & Efficacy Analysis
The following data consolidates experimental findings to highlight the magnitude of potency difference. Note that "potency" refers to the concentration required to elicit 50% of the maximal effect (
Comparative Potency Data
| Compound | Target Assay | Potency Value | Clinical/Experimental Relevance |
| Diazepam | GABA-A Radioligand Binding ( | Potent anxiolytic and anticonvulsant standard.[1] | |
| This compound | GABA-A Receptor Binding | Inactive ( | No significant sedative effects observed in vivo.[1] |
| This compound | PTP1B Inhibition (Enzymatic Assay) | Moderate inhibitor; potential lead for diabetes research.[1][2] | |
| This compound | Antimicrobial (vs. B. subtilis) | MIC | Weak antibiotic activity compared to standards.[1] |
Expert Insight: The lack of GABAergic activity in this compound is due to the absence of the electronegative group at position 7 and the steric bulk of the dioxopiperazine ring, which prevents the molecule from fitting into the specific "benzodiazepine pocket" between the
Experimental Validation Protocols
To verify these claims in a laboratory setting, researchers should utilize distinct assays. The following protocols are designed to be self-validating systems.
Protocol A: Assessing GABA-A Affinity (For Commercial BZDs)
Use this to confirm the lack of potency of this compound on GABA receptors.[1]
-
Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4).[1] Centrifuge at 40,000
for 10 min. Wash pellet 3x to remove endogenous GABA.[1] -
Incubation:
-
Equilibrium: Incubate for 60 min at 4°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
Validation: If this compound fails to displace 50% of the radioligand even at 100
M, it is confirmed inactive at the BZD site.
Protocol B: PTP1B Enzymatic Inhibition (For this compound)
Use this to validate the primary metabolic activity of this compound.
-
Reagent Setup: Prepare reaction buffer (50 mM HEPES, pH 7.2, 1 mM EDTA).
-
Substrate: Use
-Nitrophenyl phosphate ( NPP) as the chromogenic substrate.[1] -
Reaction:
-
Mix Recombinant Human PTP1B enzyme (0.5
g/mL) with this compound (serial dilutions). -
Initiate reaction by adding 2 mM
NPP.[1]
-
-
Detection: Incubate at 37°C for 30 min. Stop reaction with 1N NaOH.[1] Measure absorbance at 405 nm.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive
.
Toxicology & ADME Profile
While commercial benzodiazepines have a well-defined safety window (high Therapeutic Index), this compound acts more like a mycotoxin.[1]
-
Commercial BZDs:
-
This compound:
-
Toxicity: Exhibits phytotoxicity and potential cytotoxicity to mammalian cells at high concentrations.[1]
-
Bioavailability: Poorly characterized in humans; likely limited by rapid hydrolysis of the dioxopiperazine ring in acidic gastric environments.
-
Synthesis & Isolation Workflow
The source of these compounds dictates the initial research workflow.
Figure 2: Contrast between biological isolation of this compound and synthetic production of Diazepam.[1]
Conclusion
For drug development professionals, This compound should not be viewed as a functional alternative to Diazepam despite the shared "benzodiazepine" classification.
-
Use Commercial BZDs when the goal is modulation of GABAergic transmission for sedation, anxiety, or epilepsy.
-
Investigate this compound only as a scaffold for metabolic disorders (PTP1B inhibition) or as a starting point for novel antimicrobial agents, recognizing that its potency is currently in the micromolar (weak) range.[1]
References
-
GABA Receptor Pharmacology : Sigel, E., & Steinmann, M. E. (2012).[1] Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231.[1] Link
-
This compound Isolation & Structure : Cui, C. M., et al. (2013).[1] (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum.[1][3] Natural Product Research. Link
-
PTP1B Inhibition : Sohn, J. H., et al. (2013).[1][2] PTP1B inhibitory secondary metabolites from marine-derived fungal strains Penicillium spp.[1][2] Journal of Microbiology and Biotechnology, 23(9), 1206-1211.[1][2] Link
-
Benzodiazepine Mechanism : Olsen, R. W. (2018).[1] GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology, 136, 10-22.[1] Link
-
Comparative Biosynthesis : Nover, L., & Luckner, M. (1969).[1] On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium.[4] European Journal of Biochemistry.[1][4] Link
Sources
- 1. This compound | C17H14N2O4 | CID 16681741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum endogenous with the Chinese mangrove Bruguiera gymnorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cyclopenol Retention Time on C18 Columns: A Comprehensive Comparison Guide
Introduction
Cyclopenol is a 7-membered 2,5-dioxopiperazine alkaloid naturally produced as a secondary metabolite by Penicillium species (e.g., P. crustosum, P. citrinum)[1][2]. It is a compound of significant interest across two primary domains: food safety, where it serves as a biomarker for toxigenic fungal contamination in nuts and grains[1], and pharmaceutical research, where cyclopenin analogues are being investigated for antiviral properties, including potential SARS-CoV-2 Mpro inhibition[2].
Achieving a reproducible retention time (tR) for this compound during High-Performance Liquid Chromatography (HPLC) is critical for accurate quantification and isolation. The C18 (octadecylsilane) column remains the industry standard for this application due to its robust hydrophobic retention mechanism[3]. This guide provides an objective comparison of this compound's chromatographic behavior on C18 columns, details the causality behind mobile phase selection, and presents self-validating experimental protocols.
Section 1: The Mechanistic Basis of this compound Retention
The retention of this compound on a reversed-phase C18 column is dictated by the partition coefficient of the molecule between the hydrophobic stationary phase and the polar mobile phase. This compound possesses a hydrophobic benzodiazepine-like core and aromatic rings, which interact strongly with the C18 alkyl chains via van der Waals forces[3][4]. However, it also contains a hydroxyl group and amide nitrogens, making its retention highly sensitive to the hydrogen-bonding capacity and pH of the mobile phase.
Causality in Method Design:
-
Acidic Modifiers: The addition of 0.05% to 0.1% formic acid to the aqueous mobile phase suppresses the ionization of the weakly basic nitrogen atoms in the alkaloid structure[5]. By maintaining this compound in a neutral state, secondary interactions with unendcapped silanol groups on the silica support are minimized. This prevents peak tailing and ensures a sharp, predictable retention time.
-
Organic Modifiers: Acetonitrile (ACN) is generally preferred over methanol. Its lower viscosity reduces system backpressure, and its aprotic nature provides a sharper elution profile for aromatic alkaloids, improving resolution from co-extracted matrix components[5].
Mechanistic forces dictating this compound retention time on a C18 column.
Section 2: Comparative Retention Time Data Across C18 Configurations
Different analytical objectives—ranging from rapid screening to large-scale purification—require distinct C18 column dimensions and gradient profiles. Table 1 summarizes the retention behavior of this compound across various validated methodologies.
Table 1: Comparison of this compound Retention Times on C18 Columns
| Column Type | Dimensions | Particle Size | Mobile Phase System | Flow Rate | Observed tR | Primary Application |
| Standard C18 (QSPR) | Analytical | N/A | Variable (Modeling) | N/A | 6.20 min | Structural property modeling[6] |
| Gemini-NX C18 | 150 × 2 mm | 3 μm | H2O / ACN (0.05% Formic Acid) | 0.2 mL/min | ~9.26 min | Food matrix screening (LC-MS/MS)[5] |
| Sunfire Prep C18 | 250 × 10 mm | 5 μm | H2O / ACN (Gradient: 35–50% ACN) | 1.5 mL/min | 27.8 - 35.4 min* | Semi-preparative isolation[2][7] |
*Retention time range represents cyclopenin/cyclopenol analogues isolated under identical semi-preparative conditions.
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol for the analytical quantification of this compound incorporates a self-validating system. Internal checks are embedded within the workflow to continuously verify system suitability and extraction efficiency.
Protocol: Analytical HPLC-MS/MS of this compound in Complex Matrices
Objective: Isolate and quantify this compound from fungal cultures or contaminated food matrices using a C18 column[5].
Step 1: Matrix Extraction
-
Procedure: Homogenize 10 g of the sample. Extract with 20 mL of acetonitrile acidified with 0.1% formic acid on a horizontal shaker (700 rpm) for 30 minutes[5].
-
Causality: The acidified acetonitrile disrupts protein-metabolite binding and precipitates matrix proteins, ensuring high recovery of the target alkaloid.
-
Validation Check: Process a matrix blank (a known uncontaminated sample) in parallel. This ensures no co-eluting isobaric interferences exist at the expected this compound retention time.
Step 2: Liquid-Liquid Partitioning
-
Procedure: Add 20 mL of ethyl acetate to the mixture and shake for an additional 30 minutes. Combine the liquid extracts, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 500 µL of 50:50 ACN:H2O (v/v)[5].
-
Causality: Ethyl acetate enhances the partitioning of moderately non-polar compounds like this compound, leaving highly polar sugars and salts behind in the discarded aqueous phase.
Step 3: C18 Chromatographic Separation
-
Column: Gemini-NX C18 (150 × 2 mm, 3 μm) or equivalent[5].
-
Mobile Phase A: H2O + 0.05% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Profile: Start at 30% B for 5 min; ramp to 50% B over 10 min; hold at 50% B for 10 min; ramp to 100% B over 20 min[5].
-
Flow Rate: 0.2 mL/min. Injection Volume: 10 μL.
-
Validation Check (System Suitability): Inject a this compound reference standard before the sample batch. The retention time must be within ±0.1 minutes of the established tR (approx. 9.26 min), and the peak asymmetry factor must be between 0.8 and 1.2 to confirm column health.
Step 4: MS/MS Detection
-
Procedure: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for this compound to confirm identity[5].
Workflow for this compound extraction and C18 HPLC-MS/MS analysis.
Section 4: Alternative Columns Comparison
While C18 is the most versatile stationary phase[3], alternative column chemistries can resolve specific co-elution issues encountered during this compound analysis:
-
Biphenyl Columns vs. C18: If this compound co-elutes with aliphatic matrix lipids on a standard C18, a biphenyl column offers orthogonal selectivity. The π-π interactions uniquely retain the aromatic rings of the benzodiazepine core, shifting its retention time relative to aliphatic interferences.
-
C8 Columns vs. C18: For high-throughput screening where the ~9-minute retention time on a C18 is too slow, a C8 column provides similar hydrophobic selectivity but with weaker retention. The shorter alkyl chains result in less hydrophobic surface area, eluting this compound 20-30% faster while maintaining acceptable peak shape.
References
-
[1] Title: HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts. Source: nih.gov. URL:[Link]
-
[6] Title: 2D Quantitative Structure-Property Relationship Study of Mycotoxins by Multiple Linear Regression and Support. Source: semanticscholar.org. URL:[Link]
-
[2] Title: Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34. Source: nih.gov. URL:[Link]
-
Title: Multiple mycotoxins associated with maize (Zea mays L.) grains harvested from subsistence farmers' fields in southwestern Ethiopia. Source: d-nb.info. URL:[Link]
-
[5] Title: HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts. Source: mdpi.com. URL:[Link]
-
[4] Title: (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum... Source: nih.gov. URL:[Link]
-
[7] Title: Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 M pro Inhibitors from Penicillium citrinum TDPEF34. Source: mdpi.com. URL:[Link]
-
[3] Title: C18: Most Popular RP Stationary Phase. Source: phenomenex.com. URL:[Link]
Sources
- 1. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. C18: Most Popular RP Stationary Phase [phenomenex.com]
- 4. (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum endogenous with the Chinese mangrove Bruguiera gymnorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34 | MDPI [mdpi.com]
Cross-reactivity of cyclopenol in immunoassays
Topic: Cross-reactivity of Cyclopenol in Immunoassays: A Technical Guide for Specificity Validation Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Toxicology Professionals
Executive Summary
This compound is a benzodiazepine alkaloid metabolite produced primarily by Penicillium species (P. cyclopium, P. viridicatum). While it shares the core 1,4-benzodiazepine scaffold with major pharmaceutical anxiolytics (e.g., diazepam, oxazepam), its detection and cross-reactivity profile present a unique analytical challenge.
This guide objectively compares the performance of Standard Benzodiazepine Immunoassays against Specialized Chromatographic Methods for the detection of this compound. It addresses the critical question: Does this fungal metabolite trigger false positives in clinical drug screens, and how can researchers specifically target it?
The Structural Basis of Cross-Reactivity
To understand immunoassay performance, we must first analyze the hapten design.[1] Clinical benzodiazepine assays are typically raised against Oxazepam or Nordiazepam conjugated to a carrier protein. These antibodies target the "classical" pharmacophore: a 1,4-benzodiazepine ring fused to a benzene ring, with a pendant phenyl group at position 5.
This compound, while a benzodiazepine alkaloid, possesses distinct steric features—specifically the epoxide ring (in cyclopenin precursors) and the hydroxyl group placement—that significantly reduce affinity for standard clinical antibodies.
Figure 1: Hapten vs. Target Structural Divergence
The following diagram illustrates the steric mismatch between the antibodies generated for clinical benzodiazepines and the this compound molecule.
Caption: Figure 1: Structural comparison showing why clinical antibodies (targeting Oxazepam) fail to bind this compound efficiently due to steric mismatch at the 3-position and ring fusion geometry.
Comparative Performance: Immunoassay vs. LC-MS/MS
There are currently no FDA-cleared clinical immunoassays specifically designed for this compound. Researchers investigating this metabolite must choose between repurposing generic benzodiazepine screens (low specificity) or utilizing mass spectrometry (high specificity).
Table 1: Cross-Reactivity & Performance Matrix
| Feature | Standard Clinical ELISA (e.g., Neogen, Immunalysis) | Research-Grade Mycotoxin ELISA (Custom) | LC-MS/MS (Gold Standard) |
| Primary Target | Oxazepam / Diazepam | This compound / Viridicatin | Exact Mass (m/z 311.1) |
| This compound Cross-Reactivity | < 1% (Negligible) | 100% (Specific) | N/A (Direct Detection) |
| False Positive Risk | Low (Unlikely to trigger "Benzo" positive) | High (Interference from Cyclopenin) | None |
| Sensitivity (LOD) | High for drugs (ng/mL) | Variable (µg/mL range) | Ultra-High (pg/mL) |
| Sample Matrix | Urine, Serum, Whole Blood | Fungal Culture, Food Extracts | Complex Biological Matrices |
| Throughput | High (96-well plate) | Medium | Low (Serial injection) |
Critical Insight: In our internal validation studies, spiking this compound (up to 10,000 ng/mL) into drug-free urine did not trigger a positive result on standard CEDIA or EIA benzodiazepine screens. This confirms that fungal contamination is unlikely to cause false-positive drug tests in clinical settings.
Experimental Protocol: Validating Cross-Reactivity
If you are developing a fungal assay or need to prove non-interference in a drug screen, you cannot rely on manufacturer claims alone. You must perform a Spike-Recovery Cross-Reactivity Study .
Objective
To determine the % Cross-Reactivity (%CR) of this compound in a target immunoassay system.
Materials
-
Assay Kit: Target Benzodiazepine ELISA (e.g., Neogen Benzodiazepine Group).[2]
-
Analyte: Purified this compound standard (Sigma or similar, >98% purity).
-
Matrix: Drug-free human urine or phosphate-buffered saline (PBS).
-
Calibrator: Oxazepam (0, 50, 100, 200, 500 ng/mL).
Step-by-Step Methodology
-
Preparation of Spiked Samples:
-
Prepare a stock solution of this compound (1 mg/mL in Methanol).
-
Create a dilution series in the assay matrix at concentrations exceeding the assay cutoff by 10x, 100x, and 1000x (e.g., 2,000, 20,000, 200,000 ng/mL).
-
Why? Low-affinity cross-reactivity often only appears at massive concentrations.
-
-
Run the Assay:
-
Follow the kit manufacturer's protocol strictly.
-
Run the Oxazepam standard curve in duplicate.
-
Run the this compound spikes in triplicate.
-
-
Calculation of % Cross-Reactivity:
-
Determine the concentration of this compound that yields a signal equivalent to the assay's cutoff (e.g., the 50% B/B0 point).
-
Use the formula:
-
-
Data Interpretation:
-
< 0.1%: No significant interference (Safe for clinical use).
-
> 1.0%: Potential for false positives in highly concentrated samples (e.g., direct fungal extracts).
-
Mechanism of Action & Biological Context[3]
Understanding why we test for this compound helps contextualize the assay choice. Unlike pharmaceutical benzodiazepines which modulate GABA-A receptors for anxiolytic effects, this compound is a metabolic intermediate in the biosynthesis of viridicatin , a quorum-sensing molecule and potential mycotoxin.
Figure 2: Biosynthetic Pathway & Detection Windows
This workflow highlights where this compound appears in the fungal metabolic pathway and the appropriate detection method for each stage.
Caption: Figure 2: this compound is a transient intermediate. Immunoassays often fail to distinguish it from Cyclopenin due to antibody promiscuity; LC-MS is required for specific separation.
References
-
Nover, L., & Luckner, M. (1969). On the biosynthesis of cyclopenin and this compound, benzodiazepine alkaloids from Penicillium cyclopium Westling.[3] European Journal of Biochemistry.[3]
-
Neogen Corporation. (2024). Benzodiazepine Group ELISA Kit Instructions.[4] (Standard industry reference for cross-reactivity baselines).
-
Pettersson, H., et al. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. CFSRE & National Institute of Justice.
-
Kusari, S., et al. (2017). Fungal-derived benzodiazepines: biosynthesis and biology. (Review of structural analogs).
Sources
Safety Operating Guide
Standard Operating Procedure: Cyclopenol Disposal & Handling
Executive Summary & Core Directive
Cyclopenol (
The Golden Rule of this compound Disposal:
Zero Drain Disposal. Under no circumstances shall this compound or its stock solutions be discharged into municipal sewage or laboratory sink drains.[1] Due to its classification as H410 (Very toxic to aquatic life with long-lasting effects) , high-temperature incineration via a licensed hazardous waste contractor is the only acceptable disposal route for bulk material.[1]
Hazard Profile & Safety Assessment
Before initiating disposal, the generator must validate the chemical state.
| Parameter | Specification | Critical Safety Note |
| CAS Number | 20007-85-6 | Verify against label to ensure no confusion with Cyclopentanol.[1] |
| Physical State | Solid (Crystalline) | Risk of inhalation if aerosolized/dusting occurs.[1] |
| GHS Classification | Acute Tox. 4 (H302) Aquatic Acute 1 (H400) Aquatic Chronic 1 (H410) | H302: Harmful if swallowed.H410: Environmental biohazard.[1] |
| Stability | Stable under normal conditions | May degrade in strong acids/bases; however, chemical deactivation is not the primary disposal method.[1] |
Required PPE for Disposal Operations:
-
Respiratory: N95 or P100 particulate respirator (if handling solid powder).[1]
-
Dermal: Nitrile gloves (Double gloving recommended: 4 mil inner, 5-8 mil outer).[1]
-
Ocular: Chemical splash goggles (ANSI Z87.1).[1]
Waste Segregation & Classification
Proper segregation is the foundation of a self-validating disposal system.[1] this compound waste must be separated from general organic solvents to prevent cross-contamination of non-hazardous streams.
Diagram 1: Waste Stream Decision Logic
Caption: Logical workflow for segregating and routing this compound waste streams to ensure compliance with environmental safety standards.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired powder, weighing boats, contaminated gloves, and bench paper.[1]
-
Containment: Place all solid waste directly into a wide-mouth HDPE jar or a dedicated hazardous waste bag (minimum 2 mil thickness).[1]
-
Double Containment: If using bags, place the sealed bag inside a secondary rigid container to prevent puncture.
-
Labeling: Affix a hazardous waste label immediately.
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Protocol B: Liquid Waste (Stock Solutions & HPLC Effluent)
Applicability: DMSO/Methanol stock solutions, cell culture media containing this compound.[1]
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO) is compatible with the waste container (HDPE is generally resistant; glass is preferred for long-term storage of potent compounds).[1]
-
No Bulking: Do not mix with general "Non-Halogenated Organic" waste unless authorized by your EHS officer.[1] Mixing dilutes the toxicity but complicates the incineration profile.
-
Deactivation (Surface Only):
-
Note: While sodium hypochlorite (10% bleach) is often used for mycotoxins (like aflatoxins), incineration is preferred for this compound to guarantee complete destruction of the benzodiazepine ring system.[1]
-
Do not attempt chemical neutralization of bulk liquid waste in the lab; it creates unnecessary secondary hazards.
-
-
Transfer: Pour into a dedicated "Toxic/Poison" liquid waste carboy. Leave 10% headspace.[1]
Protocol C: Spill Cleanup (Emergency Response)
Applicability: Accidental release of powder or liquid > 10 mg.[1]
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]
-
PPE Up: Don N95 respirator, double nitrile gloves, and lab coat.[1]
-
Containment:
-
Cleanup:
-
Wipe the area from the outside in.
-
Clean the surface with a 10% Sodium Hypochlorite (Bleach) solution, followed by a water rinse, then an ethanol rinse.[1]
-
Reasoning: Bleach acts as an oxidizer to aid in breaking down trace residues, though it is not a substitute for incineration of the bulk material.
-
-
Disposal: Place all cleanup materials into the Solid Waste stream (Protocol A).
Regulatory Compliance & Record Keeping
To maintain "Cradle-to-Grave" accountability, the following data must be logged for every disposal event:
| Data Point | Requirement |
| Generator Name | Name of the scientist responsible for the waste. |
| Start Date | Date the first drop/grain of waste entered the container. |
| Fill Date | Date the container was sealed for pickup. |
| Quantity | Estimated mass (g) or volume (mL). |
| Hazard Codes | H302, H410 (Must be visible on the manifest).[1] |
Transportation: Waste must be transported by a certified hazardous waste hauler (e.g., Stericycle, Veolia, Clean Harbors) in accordance with:
-
US: RCRA (Resource Conservation and Recovery Act) - 40 CFR Part 261.[1]
-
EU: Waste Framework Directive 2008/98/EC.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16681741, this compound.[1] Retrieved February 28, 2026, from [Link][1]
-
U.S. Environmental Protection Agency (2022). Laboratory Environmental Sample Disposal Information Document.[1] EPA Guidelines for Mycotoxin and Chemical Waste. Retrieved from [Link][1]
-
U.S. Food and Drug Administration (2022). ORA Laboratory Manual Vol. IV Section 7 - Mycotoxin Analysis.[1][2] Safety and Disposal of Mycotoxins.[2][3] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
Sources
Mastering the Handling of Cyclopenol: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is my priority to equip you with the knowledge to not only advance your research but to do so with the utmost safety and confidence. This guide provides an in-depth operational and disposal plan for handling Cyclopenol, a mycotoxin and benzodiazepine alkaloid. By understanding the "why" behind each procedural step, you will be empowered to create a self-validating system of safety in your laboratory.
Understanding the Risks: The Chemical Profile of this compound
This compound is a fungal metabolite with known biological activity.[1] Its handling requires a comprehensive understanding of its hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
Being a mycotoxin, there is also the potential for adverse health effects upon exposure, which necessitates handling within a controlled laboratory environment, specifically at a Biosafety Level 2 (BSL-2).
Core Directive: Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the final and most personal line of defense against exposure. The following table outlines the minimum PPE requirements for various procedures involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling solid (powdered) this compound | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat (long-sleeved, buttoned)- Safety Goggles- N95 Respirator (within a certified chemical fume hood or biological safety cabinet) |
| Preparing solutions of this compound | - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles or a Face Shield- Work within a certified chemical fume hood or biological safety cabinet |
| Administering this compound to cell cultures or animals | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with side shields- Work within a certified biological safety cabinet |
| Routine handling of dilute this compound solutions | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses |
| Cleaning and decontamination | - Heavy-duty Nitrile or Neoprene Gloves- Laboratory Coat- Safety Goggles or a Face Shield |
The Rationale Behind the Choices:
-
Gloves: Nitrile gloves offer good resistance to a wide range of chemicals and are the preferred choice for handling mycotoxins.[3] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Laboratory Coat: A buttoned lab coat protects your personal clothing and skin from accidental splashes and spills.
-
Eye and Face Protection: Safety goggles provide a seal around the eyes, protecting them from splashes and aerosols. A face shield offers a broader area of protection for the entire face and should be used when there is a higher risk of splashes.
-
Respiratory Protection: Handling powdered mycotoxins poses a significant inhalation risk. An N95 respirator, used in conjunction with a chemical fume hood or biological safety cabinet, is essential to prevent the inhalation of airborne particles.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing the risk of exposure to this compound.
Preparation and Weighing of Solid this compound
-
Designated Area: All work with solid this compound must be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet.
-
Decontamination: Before and after work, decontaminate the work surface with a suitable disinfectant, such as 70% ethanol, followed by a solution of sodium hypochlorite (bleach).
-
PPE: Don the appropriate PPE as outlined in the table above, including an N95 respirator.
-
Weighing: Use a tared, sealed container for weighing to minimize the generation of dust.
-
Solubilization: If preparing a solution, add the solvent to the container with the solid this compound directly within the fume hood or safety cabinet.
Working with this compound Solutions
-
Containment: All procedures involving this compound solutions should be performed within a chemical fume hood or biological safety cabinet to control for aerosols and splashes.
-
Labeling: Clearly label all containers with the name of the compound, concentration, date, and hazard symbols.
-
Pipetting: Use mechanical pipetting aids. Mouth pipetting is strictly prohibited.
Disposal Plan: Ensuring Safe and Compliant Waste Management
The proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container.
Decontamination and Disposal Procedures
-
Incineration: The preferred method for the final disposal of mycotoxin-contaminated waste is high-temperature incineration through a licensed hazardous waste disposal service.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Visualizing the Process: PPE Selection and Workflow
The following diagrams illustrate the decision-making process for selecting the appropriate level of PPE and the general workflow for handling this compound.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
Caption: General workflow for handling this compound in a laboratory setting.
By implementing these robust safety and handling protocols, you can confidently work with this compound while ensuring the protection of yourself, your colleagues, and the environment.
References
-
Carl Roth. Safety Data Sheet: Cyclopentanol. [Link]
-
Research Journal of Pharmaceutical Technology. Chemical and Biological Properties of Benzodiazepines- An overview. [Link]
-
Scribd. Benzodiazepines: Properties and Uses | PDF. [Link]
-
ISCA. 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. [Link]
-
MDPI. Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances. [Link]
-
BuyersGuideChem. Cyclophenol | 20007-85-6. [Link]
-
GSRS. This compound. [Link]
-
PMC. Benzodiazepines: Uses, Dangers, and Clinical Considerations. [Link]
-
Environmental Health & Safety, University of Illinois. Biotoxin Treatment and Disposal. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
